molecular formula C4H6O B121050 2-Butyn-1-OL CAS No. 764-01-2

2-Butyn-1-OL

Cat. No.: B121050
CAS No.: 764-01-2
M. Wt: 70.09 g/mol
InChI Key: NEEDEQSZOUAJMU-UHFFFAOYSA-N
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Description

2-Butyn-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C4H6O and its molecular weight is 70.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222371. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-2-yn-1-ol
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InChI

InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3
Source PubChem
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InChI Key

NEEDEQSZOUAJMU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
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DSSTOX Substance ID

DTXSID8022115
Record name 2-Butyn-1-ol
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Molecular Weight

70.09 g/mol
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CAS No.

764-01-2
Record name 2-Butyn-1-ol
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Record name 2-BUTYN-1-OL
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyn-1-ol, a versatile propargyl alcohol, serves as a critical building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its unique structure, featuring both a hydroxyl group and an internal alkyne, imparts a distinct reactivity profile that allows for its participation in a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical properties and structural features of this compound, including its physicochemical characteristics, spectroscopic data, and notable reactivity. Detailed experimental protocols for its analysis are also presented to support researchers in its application.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₆O[1]
Molecular Weight 70.09 g/mol
CAS Number 764-01-2
Appearance Colorless to light yellow liquid[1]
Boiling Point 142-143 °C
Melting Point -2.2 °C
Density 0.937 g/mL at 25 °C
Refractive Index (n20/D) 1.453
Flash Point 51 °C (closed cup)[2]
Solubility Miscible with chloroform and methanol.[3]

Molecular Structure

The structure of this compound consists of a four-carbon chain containing a carbon-carbon triple bond (an alkyne) between the second and third carbon atoms. A primary alcohol (hydroxyl group, -OH) is attached to the first carbon atom. This bifunctional nature is key to its reactivity.

  • Functional Groups: Primary Alcohol, Internal Alkyne

  • Systematic IUPAC Name: But-2-yn-1-ol

  • Synonyms: 1-Hydroxy-2-butyne, 2-Butynol, 2-Butynyl alcohol[1]

  • SMILES: CC#CCO

  • InChI Key: NEEDEQSZOUAJMU-UHFFFAOYSA-N

The presence of the sp-hybridized carbons of the alkyne group results in a linear geometry around the C2-C3 bond.

Spectroscopic Data and Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Doublet2H-CH₂OH
~2.5Singlet (broad)1H-OH
~1.8Triplet3H-CH₃

Interpretation: The ¹H NMR spectrum shows three distinct signals corresponding to the three different proton environments in the molecule. The methylene protons adjacent to the oxygen are deshielded and appear as a doublet. The methyl protons appear as a triplet due to coupling with the methylene protons across the alkyne. The hydroxyl proton typically appears as a broad singlet.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~83C3 (-C≡)
~77C2 (-C≡)
~51C1 (-CH₂OH)
~4C4 (-CH₃)

Interpretation: The ¹³C NMR spectrum displays four signals, confirming the presence of four unique carbon environments. The two sp-hybridized carbons of the alkyne bond appear in the characteristic downfield region for alkynes. The carbon atom bonded to the electronegative oxygen of the alcohol group is also shifted downfield, while the methyl carbon appears furthest upfield.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 (broad)StrongO-H stretch (alcohol)
2920Mediumsp³ C-H stretch (alkyl)
2250WeakC≡C stretch (internal alkyne)
1020StrongC-O stretch (primary alcohol)

Interpretation: The IR spectrum is characterized by a strong, broad absorption band in the region of 3350 cm⁻¹ which is indicative of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. A weak but sharp absorption around 2250 cm⁻¹ confirms the presence of the internal carbon-carbon triple bond. The strong absorption at 1020 cm⁻¹ is characteristic of the C-O stretching of a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Major Fragments in the Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment
70Moderate[M]⁺ (Molecular Ion)
69High[M-H]⁺
55Moderate[M-CH₃]⁺
42High[C₃H₆]⁺ or [C₂H₂O]⁺
39High[C₃H₃]⁺

Interpretation: The mass spectrum of this compound shows a molecular ion peak at m/z 70, confirming its molecular weight.[2][5] The fragmentation pattern is consistent with the structure of an unsaturated alcohol. Common fragmentation pathways include the loss of a hydrogen atom to give a stable propargyl cation, and cleavage of the methyl group.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 400 MHz).

  • Data Acquisition for ¹H NMR:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typically, 16 to 32 scans are sufficient.

  • Data Acquisition for ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software.

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty salt plates.

    • Place the sample-containing salt plates in the sample holder.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound, as well as to assess its purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Reactivity and Synthetic Applications

The presence of both the alkyne and alcohol functional groups allows this compound to participate in a wide range of reactions. It is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

One notable reaction of propargyl alcohols like this compound is the Meyer-Schuster rearrangement . This is an acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. For a secondary alcohol like this compound, this rearrangement yields an α,β-unsaturated ketone.

Meyer-Schuster Rearrangement

The mechanism involves the protonation of the hydroxyl group, followed by its departure as a water molecule and a 1,3-hydride shift to form an allene intermediate. Tautomerization of the resulting allenol then yields the final α,β-unsaturated ketone.

Meyer_Schuster_Rearrangement Mechanism of the Meyer-Schuster Rearrangement of this compound reactant This compound protonation_step + H⁺ reactant->protonation_step protonated_alcohol Protonated Alcohol protonation_step->protonated_alcohol rearrangement_step 1,3-Hydride Shift - H₂O protonated_alcohol->rearrangement_step allenol_intermediate Allenol Intermediate rearrangement_step->allenol_intermediate tautomerization_step Keto-Enol Tautomerization allenol_intermediate->tautomerization_step product α,β-Unsaturated Ketone (Butenone) tautomerization_step->product

References

Synthesis of 2-Butyn-1-OL from 1,3-Dichloro-2-Butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented two-step method for the synthesis of 2-butyn-1-ol, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available 1,3-dichloro-2-butene. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and relevant physicochemical and safety data for all materials involved.

Overview of the Synthetic Pathway

The synthesis proceeds through a two-step reaction sequence. The first step involves the hydrolysis of 1,3-dichloro-2-butene to form the intermediate, 3-chloro-2-buten-1-ol. The second step is a dehydrochlorination and rearrangement of this intermediate using a strong base, sodium amide in liquid ammonia, to yield the final product, this compound.

Reaction Scheme:

Step 1: Hydrolysis ClCH₂CH=C(Cl)CH₃ + H₂O (in Na₂CO₃ solution) → HOCH₂CH=C(Cl)CH₃ + NaCl

Step 2: Dehydrochlorination and Rearrangement HOCH₂CH=C(Cl)CH₃ + 2 NaNH₂ (in liquid NH₃) → CH₃C≡CCH₂ONa + NaCl + NH₃ CH₃C≡CCH₂ONa + NH₄Cl → CH₃C≡CCH₂OH + NaCl + NH₃

Physicochemical Data of Reactants, Intermediates, and Products

A comprehensive summary of the key physical and chemical properties of the compounds involved in this synthesis is provided in the tables below for easy reference.

Table 1: Properties of Starting Material and Intermediate
Property1,3-Dichloro-2-butene3-Chloro-2-buten-1-ol
CAS Number 926-57-8[1][2]40605-42-3[3][4]
Molecular Formula C₄H₆Cl₂[2]C₄H₇ClO[3][5]
Molecular Weight 124.99 g/mol [2]106.55 g/mol [5]
Appearance Colorless to straw-colored liquid[6]-
Boiling Point 125-129 °C[7]58–60°C / 8 mm Hg
Density 1.16 g/mL at 25 °C[7]-
Refractive Index (n²⁰D) 1.4690[7]1.4670
Table 2: Properties of Reagents and Final Product
PropertySodium AmideLiquid AmmoniaAmmonium ChlorideThis compound
CAS Number 7782-92-5[8]7664-41-7[9]12125-02-9[10]764-01-2[11][12]
Molecular Formula NaNH₂[8]NH₃[9]NH₄Cl[13]C₄H₆O[11][12]
Molecular Weight 39.01 g/mol [8]17.031 g/mol [9]53.49 g/mol [13]70.09 g/mol [12]
Appearance White to grey crystalline powder[8]Colorless gas/liquid[9]White crystalline solid[13]Colorless to light yellow liquid[12]
Boiling Point 400 °C[8]-33.3 °C[14]520 °C (sublimes at 338 °C)[13][15]142-143 °C[12][16]
Melting Point 210 °C[8]-77.7 °C[14]338 °C (decomposes)[13][17]-2.2 °C[12][16]
Density 1.39 g/cm³[8]0.682 g/cm³ (liquid at -33°C)[18]1.53 g/cm³[15]0.937 g/mL at 25 °C[12][16]
Solubility in Water Reacts violently[8]Highly soluble[9]Highly soluble[13][17]Soluble[11]

Detailed Experimental Protocols

The following protocols are based on established procedures and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Chloro-2-buten-1-ol
  • Apparatus Setup: A 3-liter, three-necked round-bottomed flask is equipped with a reflux condenser and a mechanical stirrer.

  • Reaction Mixture: To the flask, add 250 g (2.0 moles) of 1,3-dichloro-2-butene and 1.25 L of a 10% aqueous sodium carbonate solution.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

  • Extraction: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with 300-mL portions of diethyl ether.

  • Drying and Solvent Removal: The combined ether extracts are dried over anhydrous magnesium sulfate. The ether is then removed by distillation using a 20-cm Fenske column.

  • Purification: The crude residue is purified by vacuum distillation to yield 3-chloro-2-buten-1-ol.

    • Yield: 134 g (63%)

    • Boiling Point: 58–60 °C at 8 mmHg

    • Refractive Index (n²⁰D): 1.4670

Step 2: Synthesis of this compound
  • Preparation of Sodium Amide in Liquid Ammonia:

    • Caution: This procedure must be conducted in a well-ventilated fume hood.

    • A 4-liter Dewar flask is equipped with a plastic cover and a mechanical stirrer.

    • Anhydrous liquid ammonia (3 L) is carefully introduced into the flask.

    • Add 1.5 g of hydrated ferric nitrate as a catalyst, followed by the addition of 65 g (2.8 g atoms) of clean, freshly cut sodium in small pieces.

    • The mixture is stirred until the blue color disappears, indicating the complete conversion of sodium to sodium amide.

  • Reaction with 3-Chloro-2-buten-1-ol:

    • To the freshly prepared sodium amide suspension, 134 g (1.26 moles) of 3-chloro-2-buten-1-ol is added dropwise over a period of 30 minutes.

    • The reaction mixture is stirred overnight, allowing the ammonia to slowly evaporate.

  • Quenching:

    • The reaction is carefully quenched by the portion-wise addition of 148 g (2.8 moles) of solid ammonium chloride. This is an exothermic reaction and should be controlled.

  • Work-up:

    • The reaction vessel is allowed to stand in the fume hood overnight for the complete evaporation of ammonia.

    • The remaining residue is thoroughly extracted with five 250-mL portions of diethyl ether.

  • Purification:

    • The combined ether extracts are distilled through a 20-cm Fenske column to remove the solvent.

    • The residue is then purified by vacuum distillation to afford this compound.

    • Yield: 66–75 g (75–85%)

    • Boiling Point: 55 °C at 8 mmHg

    • Refractive Index (n²⁰D): 1.4550

Visualized Workflows and Pathways

Reaction Pathway Diagram

Reaction_Pathway A 1,3-Dichloro-2-butene B 3-Chloro-2-buten-1-ol A->B  Step 1: Hydrolysis (Na2CO3, H2O, Reflux) C Sodium Salt of this compound B->C  Step 2a: Dehydrochlorination & Rearrangement (2 NaNH2, liq. NH3) D This compound C->D  Step 2b: Protonation (NH4Cl)

Caption: Synthetic pathway from 1,3-dichloro-2-butene to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Chloro-2-buten-1-ol cluster_step2 Step 2: Synthesis of this compound start Start s1_react React 1,3-dichloro-2-butene with 10% Na2CO3 solution start->s1_react end_product This compound s1_reflux Reflux for 3 hours s1_react->s1_reflux s1_extract Extract with diethyl ether (3x) s1_reflux->s1_extract s1_dry Dry organic phase (MgSO4) s1_extract->s1_dry s1_distill Distill off ether s1_dry->s1_distill s1_purify Vacuum distill to get 3-chloro-2-buten-1-ol s1_distill->s1_purify s2_prep_nanh2 Prepare NaNH2 in liquid NH3 s1_purify->s2_prep_nanh2 s2_add_intermediate Add 3-chloro-2-buten-1-ol s2_prep_nanh2->s2_add_intermediate s2_stir Stir overnight s2_add_intermediate->s2_stir s2_quench Quench with NH4Cl s2_stir->s2_quench s2_evaporate Evaporate NH3 s2_quench->s2_evaporate s2_extract Extract with diethyl ether (5x) s2_evaporate->s2_extract s2_distill_ether Distill off ether s2_extract->s2_distill_ether s2_purify Vacuum distill to get This compound s2_distill_ether->s2_purify s2_purify->end_product

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • 1,3-Dichloro-2-butene: This compound is flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[19][20][21] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Sodium Amide: Sodium amide is a highly reactive and water-reactive solid.[22] It can form explosive peroxides upon storage and exposure to air.[23][24] It should be handled under an inert atmosphere and stored in a tightly sealed container.[25][26] It is corrosive and can cause severe burns.[23]

  • Liquid Ammonia: Anhydrous ammonia is a corrosive and toxic gas/liquid.[27] It should be handled in a well-ventilated area with appropriate respiratory protection.

  • General Precautions: The overall synthesis involves flammable solvents and corrosive and reactive reagents. All steps should be performed with caution in a well-maintained chemical fume hood. An appropriate fire extinguisher (e.g., dry powder) should be readily available.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 1,3-dichloro-2-butene. The detailed experimental protocol, coupled with the comprehensive physicochemical data and safety information, serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe execution of this synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Butyn-1-ol (CAS: 764-01-2)

Introduction

This compound, identified by the CAS number 764-01-2, is a versatile organic compound belonging to the alkyne alcohol class.[1] Its structure, featuring a hydroxyl group and a carbon-carbon triple bond, imparts unique reactivity that makes it a valuable intermediate and building block in numerous synthetic processes.[1][2] This colorless liquid, with a molecular formula of C4H6O, serves as a critical component in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and fragrances.[3][4] Its significance is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate for several active pharmaceutical ingredients (APIs).[2][3] This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

Table 1: General and Physicochemical Properties

Property Value Source
CAS Number 764-01-2 [1][2][3][5]
Molecular Formula C4H6O [1][3][5]
Molecular Weight 70.09 g/mol [5][6]
Appearance Colorless to light yellow liquid [1][4][7]
Odor Characteristic, resembling green apples [1][3]
Density 0.937 g/mL at 25 °C [4][8]
Melting Point -2.2 °C [5][8]
Boiling Point 142-143 °C at 760 mmHg [4][8]
Flash Point 51 °C (123.8 °F) - closed cup [5]
Refractive Index (n20/D) 1.453 [4][8]
Water Solubility Soluble [1][3]

| Synonyms | But-2-yn-1-ol, 2-Butynol, 1-Hydroxybut-2-yne, 2-Butynyl alcohol |[1][6] |

Table 2: Spectroscopic Data

Technique Data Summary Source
¹H NMR Spectra available in various databases. [6][9][10]
¹³C NMR Spectra available for reference. [6]
Mass Spectrometry (GC-MS) Mass spectra data are publicly accessible. [6][11]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra have been recorded. [6][12]

| Raman Spectroscopy | Raman spectral data is available. |[6] |

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[13] It is classified as an irritant, causing skin and serious eye irritation.[6][13]

Table 3: GHS Hazard Information

Category Code Description Source
Signal Word Warning [6]
Hazard Class Flam. Liq. 3 Flammable liquid and vapor [6]
Skin Irrit. 2 Causes skin irritation [6]
Eye Irrit. 2 Causes serious eye irritation [6]
STOT SE 3 May cause respiratory irritation [13]

| Precautionary Statements | P210, P233, P240, P241, P303+P361+P353, P305+P351+P338 | Prevention and Response | |

Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and use a dust mask (type N95 or equivalent) when handling this chemical.[13] Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[14] Incompatible materials include acids, strong oxidizing agents, and copper.[13]

Synthesis and Reactivity

This compound is a versatile chemical that can undergo various reactions, including reduction, oxidation, alkylation, and acylation.[3]

cluster_reactants Reactants cluster_products Reaction Products Reactant This compound (C4H6O) Oxidation Carbonyl Compounds Reactant->Oxidation Oxidation Reduction Alkenols / Alkanols Reactant->Reduction Reduction Esterification Esters Reactant->Esterification Acylation Polymerization Poly(this compound) Reactant->Polymerization Polymerization

Caption: General reactivity pathways of this compound.

Common industrial production methods include the hydration of 2-butyne or the reduction of 2-butynal.[3] It can also be prepared from precursors such as propargyl alcohol.[5]

Applications in Research and Drug Development

The unique structure of this compound makes it a crucial intermediate in several key industrial sectors.

cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Industries center_node This compound (CAS 764-01-2) pharma_inter Key Intermediate center_node->pharma_inter Antidiabetic agro_inter Starting Material center_node->agro_inter Crop Protection polymers Polymer Synthesis center_node->polymers Coatings, Adhesives fragrances Flavors & Fragrances center_node->fragrances Aroma Chemicals corrosion Corrosion Inhibitor center_node->corrosion Metal Protection linagliptin Linagliptin pharma_inter->linagliptin terconazole Terconazole pharma_inter->terconazole sorafenib Sorafenib pharma_inter->sorafenib herbicide Herbicides agro_inter->herbicide fungicide Fungicides agro_inter->fungicide

Caption: Major industrial applications of this compound.

  • Pharmaceuticals: this compound is a vital building block for synthesizing a range of pharmaceuticals.[3] It is an intermediate in the production of the anti-diabetic drug Linagliptin, the antifungal agent Terconazole, and the anti-cancer drug Sorafenib.[2][3][15] It is also used in the synthesis of Verbutin, Beraprost, and Iloprost.[15]

  • Agrochemicals: It serves as a starting material for various herbicides, insecticides, and fungicides used for crop protection.[3]

  • Flavors and Fragrances: Possessing an odor similar to green apples, it is used as an ingredient in perfumes, soaps, and detergents.[3]

  • Polymer Synthesis: The compound can be polymerized to form poly(this compound), a thermoplastic with high tensile strength and resistance to chemicals and UV radiation, suitable for coatings and adhesives.[3]

  • Corrosion Inhibition: It is utilized to inhibit the corrosion of iron in acidic solutions.[1]

  • Organic Synthesis: It functions as a solvent and a reagent for creating complex molecules through reactions like nucleophilic additions and couplings.[4] It has been used in the synthesis of homocoupling products and macrocyclic ethers.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chloro-2-buten-1-ol

This protocol is adapted from a procedure published in Organic Syntheses, which details a two-step process starting from 1,3-dichloro-2-butene.[16] The second step is detailed below.

Caution: This procedure involves liquid ammonia and sodium amide and must be conducted in a well-ventilated fume hood by trained personnel.

start Start: Prepare Sodium Amide in Liquid Ammonia add_reactant 1. Add 3-chloro-2-buten-1-ol dropwise over 30 min start->add_reactant stir_overnight 2. Stir mixture overnight add_reactant->stir_overnight quench 3. Quench with solid Ammonium Chloride stir_overnight->quench evaporate 4. Evaporate Ammonia quench->evaporate extract 5. Extract residue with Ether (5x portions) evaporate->extract distill_ether 6. Remove Ether via distillation extract->distill_ether distill_product 7. Purify by vacuum distillation (b.p. 55°C / 8 mm) distill_ether->distill_product end_node End Product: This compound (75-85% yield) distill_product->end_node

Caption: Workflow for the synthesis of this compound.

Materials and Equipment:

  • 4-L Dewar flask with a mechanical stirrer

  • Anhydrous liquid ammonia (3 L)

  • Hydrated ferric nitrate (1.5 g)

  • Clean, freshly cut sodium (65 g, 2.8 g atoms)

  • 3-Chloro-2-buten-1-ol (134 g, 1.26 moles)

  • Solid ammonium chloride (148 g, 2.8 moles)

  • Diethyl ether (5 x 250 mL portions)

  • Distillation apparatus (20-cm Fenske column, 250-mL Claisen flask)

Procedure:

  • Preparation of Sodium Amide: In the 4-L Dewar flask, prepare a solution of sodium amide in liquid ammonia. Introduce 3 L of anhydrous liquid ammonia, add 1.5 g of hydrated ferric nitrate, followed by 65 g of sodium. Stir the mixture until all the sodium has been converted to sodium amide (indicated by a color change).[16]

  • Reaction: Add 134 g of 3-chloro-2-buten-1-ol to the sodium amide suspension over a period of 30 minutes.[16]

  • Stirring: Stir the resulting mixture overnight to allow the reaction to complete.[16]

  • Quenching: Carefully add 148 g of solid ammonium chloride in portions, controlling the exothermic reaction.[16]

  • Ammonia Evaporation: Transfer the mixture to a suitable container and allow it to stand in the fume hood overnight for the ammonia to evaporate.[16]

  • Extraction: Thoroughly extract the residue with five 250-mL portions of diethyl ether.[16]

  • Purification: Remove the ether by distillation through a 20-cm Fenske column. The residue is then purified by vacuum distillation to yield this compound.[16]

  • Product Collection: Collect the fraction boiling at 55°C/8 mm. The expected yield is between 66–75 g (75–85%).[16]

Conclusion

This compound (CAS 764-01-2) is a highly versatile and reactive chemical intermediate with significant utility in pharmaceuticals, agrochemicals, and materials science. Its well-defined physicochemical properties, coupled with established synthesis routes, make it an indispensable tool for chemists and researchers. Proper adherence to safety and handling protocols is crucial due to its flammability and irritant nature. As research continues, the demand for this adaptable building block is poised to grow, paving the way for new discoveries and innovations in drug development and beyond.

References

Physical properties of 2-Butyn-1-OL (boiling point, melting point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Butyn-1-ol

This technical guide provides a comprehensive overview of the key physical properties of this compound, a significant acetylenic alcohol used in various research and development applications, including pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical representations of the compound's physical characteristics.

Core Physical Properties

This compound (CAS No: 764-01-2) is a colorless to light yellow liquid at room temperature.[1] Its fundamental physical properties, including boiling point, melting point, and density, are critical for its handling, application in synthesis, and purification processes.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases, representing typical values.

Physical PropertyValueConditions
Boiling Point 142-143 °CAt 760 mmHg (Standard Atmospheric Pressure)[1][2][3][4]
145 °C
148 °C[5][6]
Melting Point -2.2 °C[1][2][3][4][5]
Density 0.937 g/mLat 25 °C[1][2][4]
Specific Gravity 0.94at 20/20 °C[7]
0.958

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. While specific experimental reports for this compound are not detailed in publicly available literature, the methodologies described below represent the common techniques used for such measurements.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[8]

General Protocol (Capillary Method):

  • Sample Preparation: A small amount of the solidified this compound (previously cooled below its melting point) is finely powdered and packed into a capillary tube, which is sealed at one end.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, often a Thiele tube or a digital device containing a heating block or oil bath.[9]

  • Heating: The apparatus is heated slowly and steadily. The rate of heating is reduced to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[8]

  • Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

General Protocol (Thiele Tube Method):

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[11]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[11]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid heats, trapped air in the capillary tube will escape. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.[11]

Alternative Protocol (Distillation Method): For larger quantities, the boiling point can be determined during simple distillation. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature remains constant throughout the distillation of a pure substance.[12]

Density Determination

Density is the mass of a substance per unit volume.

General Protocol (Pycnometer or Graduated Cylinder/Balance):

  • Mass Measurement: The mass of a clean, dry pycnometer (a flask with a specific volume) or a graduated cylinder is measured using an analytical balance.

  • Volume Measurement: The container is filled with a known volume of this compound. For a pycnometer, it is filled to its calibrated volume. For a graduated cylinder, the volume is read directly from the markings.

  • Final Mass Measurement: The mass of the container with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made must be recorded as density is temperature-dependent.

Logical Relationships of Physical States

The following diagram illustrates the relationship between the physical states of this compound as a function of temperature, based on its melting and boiling points at standard pressure.

Physical_States cluster_temps Temperature Transitions Solid Solid State T_melt Melting Point (-2.2 °C) Solid->T_melt Heating Liquid Liquid State Liquid->T_melt Cooling T_boil Boiling Point (142-143 °C) Liquid->T_boil Heating Gas Gaseous State Gas->T_boil Cooling T_melt->Solid T_melt->Liquid T_boil->Liquid T_boil->Gas

Caption: State transitions of this compound with temperature.

References

An In-Depth Technical Guide to the Solubility of 2-Butyn-1-OL in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-butyn-1-ol, a versatile building block in organic synthesis. Understanding its solubility profile in various aqueous and organic media is critical for its effective application in pharmaceutical development, chemical manufacturing, and research. This document details its solubility characteristics, presents experimental protocols for solubility determination, and offers a logical workflow for assessing solvent compatibility.

Core Concepts: Solubility and Miscibility

Solubility is a quantitative measure of the maximum amount of a solute that can dissolve in a specific amount of a solvent at a given temperature and pressure to form a saturated solution. It is typically expressed in units such as grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , in contrast, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. If two liquids are miscible, they are considered completely soluble in each other.

Solubility Profile of this compound

This compound (CAS No: 764-01-2) is a polar organic molecule due to the presence of a hydroxyl (-OH) group, which can participate in hydrogen bonding, and a carbon-carbon triple bond that contributes to its overall polarity. These structural features are the primary determinants of its solubility characteristics.

Based on available data, this compound exhibits high solubility in water and is miscible with a range of polar organic solvents.[1][2][3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively available in published literature, its qualitative solubility and miscibility have been noted. The following table summarizes the available information.

SolventClassificationSolubility/MiscibilityTemperature (°C)
WaterProtic, PolarVery Soluble[4]Not Specified
MethanolProtic, PolarMiscible[3]Not Specified
EthanolProtic, PolarSoluble[2]Not Specified
ChloroformAprotic, PolarMiscible[3]Not Specified
Diethyl EtherAprotic, PolarSoluble[2]Not Specified
Common Organic Solvents VariousSoluble[2]Not Specified

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and miscibility. The following sections outline standard laboratory procedures for these assessments.

Experimental Protocol for Determining Liquid-Liquid Miscibility

This protocol provides a straightforward method for qualitatively assessing the miscibility of this compound with various organic solvents.

Objective: To determine if this compound and a selected organic solvent are miscible, partially miscible, or immiscible.

Materials:

  • This compound (purity ≥ 98%)

  • Organic solvents to be tested (e.g., ethanol, acetone, toluene, hexane)

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

  • Clear glass vials with caps

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Initial Mixing: In a clear glass vial, add equal volumes (e.g., 2 mL) of this compound and the test organic solvent.

  • Agitation: Securely cap the vial and vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the vial against a well-lit background.

  • Interpretation of Results:

    • Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.

    • Immiscible: The formation of two distinct layers with a clear meniscus indicates that the liquids are immiscible.

    • Partially Miscible: A cloudy or turbid appearance that does not clarify upon standing suggests partial miscibility.

  • Confirmation (Optional): To confirm complete miscibility, the procedure can be repeated with varying volume ratios of this compound to the solvent (e.g., 1:9 and 9:1). The absence of phase separation at all tested proportions confirms miscibility.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the quantitative solubility of this compound in a given solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in that solution.

Objective: To quantitatively determine the solubility of this compound in an organic solvent.

Materials:

  • This compound (purity ≥ 98%)

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC).

  • Syringe filters (chemically compatible with the solvent and solute)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved this compound is necessary to confirm saturation.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis:

    • Analyze the diluted sample using a calibrated analytical method, such as gas chromatography.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L).

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the logical workflows for the experimental protocols described above.

G Workflow for Miscibility Determination start Start prep Prepare clean, dry vials start->prep add_liquids Add equal volumes of This compound and solvent prep->add_liquids vortex Vortex mixture for 1-2 minutes add_liquids->vortex observe Allow to stand and observe vortex->observe decision Single clear phase? observe->decision miscible Miscible decision->miscible Yes immiscible Immiscible/ Partially Miscible decision->immiscible No end End miscible->end immiscible->end G Workflow for Quantitative Solubility Determination start Start saturate Prepare saturated solution (excess solute in solvent) start->saturate equilibrate Equilibrate at constant temperature with agitation saturate->equilibrate settle Cease agitation and allow to settle equilibrate->settle withdraw Withdraw and filter supernatant settle->withdraw dilute Accurately dilute the sample withdraw->dilute analyze Analyze by calibrated GC/HPLC dilute->analyze calculate Calculate solubility from concentration analyze->calculate end End calculate->end

References

A Comprehensive Spectroscopic Analysis of 2-Butyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Butyn-1-ol, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, with the chemical formula C₄H₆O, is a primary alcohol containing a carbon-carbon triple bond.[1][2] Its structure is foundational to interpreting its spectral data.

Physical and Chemical Properties:

  • Molecular Weight: 70.09 g/mol [1][3][4]

  • Boiling Point: 142-143 °C

  • Melting Point: -2.2 °C

  • Density: 0.937 g/mL at 25 °C

  • Appearance: Liquid

Below is a diagram illustrating the workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

2.1. ¹H NMR Spectroscopy Data

The ¹H NMR spectrum reveals the different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2Doublet2H-CH₂OH
~2.5Singlet1H-OH
~1.8Triplet3H-CH₃

2.2. ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum indicates the number of distinct carbon environments.

Chemical Shift (δ) ppmCarbon Assignment
~85C≡C-CH₂OH
~78CH₃-C≡C
~51-CH₂OH
~4-CH₃

The following diagram illustrates the structure and key NMR correlations for this compound.

Caption: Structure of this compound with ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

IR Absorption Data:

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300-3400Strong, BroadO-H stretch (alcohol)
~2920MediumC-H stretch (sp³ CH₃)
~2860MediumC-H stretch (sp³ CH₂)
~2250WeakC≡C stretch (alkyne)
~1030StrongC-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound is observed at m/z 70.[1][5]

Major Fragmentation Peaks:

m/zRelative Intensity (%)Proposed Fragment
69~100[M-H]⁺
55~40[M-CH₃]⁺
42~39[C₃H₆]⁺ or [C₂H₂O]⁺
41~23[C₃H₅]⁺
39~30[C₃H₃]⁺
27~28[C₂H₃]⁺

The diagram below shows the key fragmentation pathways for this compound in mass spectrometry.

Mass_Fragmentation M [C₄H₆O]⁺˙ m/z = 70 M_minus_H [C₄H₅O]⁺ m/z = 69 M->M_minus_H -H˙ M_minus_CH3 [C₃H₃O]⁺ m/z = 55 M->M_minus_CH3 -CH₃˙ C3H3 [C₃H₃]⁺ m/z = 39 M_minus_CH3->C3H3 -CO C3H5 [C₃H₅]⁺ m/z = 41

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

5.1. NMR Spectroscopy Protocol

  • Sample Preparation: A small amount of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry NMR tube.[6] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[7]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0 ppm).

5.2. IR Spectroscopy Protocol

  • Sample Preparation: For a liquid sample like this compound, a "neat" spectrum is often recorded.[8] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[9][10]

  • Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.[11] The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).[11]

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber.

5.3. Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ether).

  • Injection and Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC). The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1] The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-butyn-1-ol. This document details the chemical shifts, coupling constants, and signal multiplicities, supported by established experimental protocols for data acquisition. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction to this compound and its Spectroscopic Signature

This compound (CAS No: 764-01-2) is a four-carbon acetylenic alcohol with the chemical formula C₄H₆O. Its linear structure, containing a hydroxyl group, a methyl group, and a carbon-carbon triple bond, gives rise to a distinct and predictable NMR spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for its identification, purity assessment, and for monitoring its role in chemical reactions.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the oxygen atom and the anisotropy of the alkyne group.

Table 1: ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
-OHVariableSinglet (broad)1HN/A
-CH₂-~4.22Quartet2H~2.3
-CH₃~1.85Triplet3H~2.3

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on concentration, solvent, and temperature. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound displays four signals, one for each of the unique carbon atoms in the molecule. The chemical shifts of the sp-hybridized carbons of the alkyne are particularly noteworthy.

Table 2: ¹³C NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ) ppm
C1 (-CH₂)~51.3
C2 (alkyne)~83.5
C3 (alkyne)~78.9
C4 (-CH₃)~3.8

Note: The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

  • Concentration : Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Sample Filtration : Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.

Table 3: Typical ¹H NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 MHz
Pulse Sequencezg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width20 ppm

Table 4: Typical ¹³C NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency100 MHz
Pulse Sequencezgpg30
Number of Scans256
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm

Mandatory Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and a typical experimental workflow.

molecular_structure This compound Structure and NMR Assignments cluster_mol cluster_1h ¹H NMR cluster_13c ¹³C NMR C1 C1 C2 C2 C1->C2 H2_C1 H₂ C1->H2_C1 C1_label δ ~ 51.3 (C1) C1->C1_label C3 C3 C2->C3 C2->C3 C2->C3 C2_label δ ~ 83.5 (C2) C2->C2_label C4 C4 C3->C4 C3_label δ ~ 78.9 (C3) C3->C3_label H3_C4 H₃ C4->H3_C4 C4_label δ ~ 3.8 (C4) C4->C4_label O O O->C1 H_O H O->H_O H_O_label δ ~ variable (1H, s, OH) H_O->H_O_label H2_C1_label δ ~ 4.22 (2H, q, J=2.3 Hz, CH₂) H2_C1->H2_C1_label H3_C4_label δ ~ 1.85 (3H, t, J=2.3 Hz, CH₃) H3_C4->H3_C4_label experimental_workflow NMR Experimental Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis start Start: Pure this compound Sample dissolve Dissolve in CDCl₃ start->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup (400 MHz) filter->instrument_setup shim Shimming instrument_setup->shim acquire_1h Acquire ¹H Spectrum shim->acquire_1h acquire_13c Acquire ¹³C Spectrum shim->acquire_13c ft_1h Fourier Transform (¹H) acquire_1h->ft_1h ft_13c Fourier Transform (¹³C) acquire_13c->ft_13c phase_1h Phase Correction (¹H) ft_1h->phase_1h baseline_1h Baseline Correction (¹H) phase_1h->baseline_1h integrate_1h Integration (¹H) baseline_1h->integrate_1h assign_1h Assign ¹H Signals integrate_1h->assign_1h phase_13c Phase Correction (¹³C) ft_13c->phase_13c baseline_13c Baseline Correction (¹³C) phase_13c->baseline_13c assign_13c Assign ¹³C Signals baseline_13c->assign_13c

An In-depth Technical Guide to the Synthesis of 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-butyn-1-ol, a versatile building block in organic synthesis. The document details the core mechanisms, experimental protocols, and quantitative data for the most prevalent and effective methods of its preparation.

Introduction

This compound is a propargylic alcohol of significant interest in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon triple bond, allows for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients. This guide focuses on two principal synthetic methodologies: the reaction of a propynyl organometallic reagent with formaldehyde and a two-step synthesis commencing from 1,3-dichloro-2-butene.

Synthesis via Grignard Reaction with Formaldehyde

A common and direct method for the synthesis of this compound involves the nucleophilic addition of a propynyl Grignard reagent to formaldehyde. This approach builds the carbon skeleton and introduces the primary alcohol functionality in a single step.

Core Mechanism

The reaction proceeds through the formation of a propynylmagnesium halide (a Grignard reagent) from propyne and a suitable Grignard reagent precursor, such as ethylmagnesium bromide. The highly nucleophilic propynyl anion then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is subsequently protonated during an aqueous workup to yield this compound.

grignard_mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation Propyne CH₃-C≡CH PropynylMgBr CH₃-C≡C-MgBr Propyne->PropynylMgBr EtMgBr EtMgBr CH₃CH₂MgBr Ethane CH₃CH₃ EtMgBr->Ethane Propyne PropynylMgBr_2 CH₃-C≡C⁻ MgBr⁺ Alkoxide CH₃-C≡C-CH₂-O⁻ MgBr⁺ PropynylMgBr_2->Alkoxide Formaldehyde Formaldehyde H₂C=O Alkoxide_2 CH₃-C≡C-CH₂-O⁻ MgBr⁺ Product CH₃-C≡C-CH₂-OH Alkoxide_2->Product H₃O⁺ H3O H₃O⁺ dichloro_mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Dehydrohalogenation & Rearrangement Start Cl-CH₂-CH=CCl-CH₃ Intermediate HO-CH₂-CH=CCl-CH₃ Start->Intermediate Na₂CO₃, H₂O, Δ Intermediate_2 HO-CH₂-CH=CCl-CH₃ Product CH₃-C≡C-CH₂-OH Intermediate_2->Product 1. NaNH₂, liq. NH₃ 2. NH₄Cl workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Materials Reaction Chemical Reaction (Grignard or Dehydrohalogenation) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

The Hydroxyl Group of 2-Butyn-1-ol: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyn-1-ol is a versatile bifunctional molecule possessing both a hydroxyl group and an internal alkyne, making it a valuable building block in organic synthesis. The presence of the electron-withdrawing alkyne moiety influences the reactivity of the hydroxyl group, distinguishing it from saturated primary alcohols. This technical guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound, including oxidation, etherification, esterification, and substitution. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and drug development.

Core Reactivity of the Hydroxyl Group

The hydroxyl group in this compound undergoes a variety of transformations typical of primary alcohols, but with nuances imparted by the adjacent carbon-carbon triple bond. These reactions primarily involve the cleavage of the O-H bond or the C-O bond.

Key Reactions and Experimental Protocols

Oxidation to 2-Butynoic Acid

The primary hydroxyl group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-butynoic acid, a valuable synthetic intermediate.[1] A common method involves the use of a catalytic amount of a nitroxyl radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or a derivative, in the presence of a stoichiometric oxidant like sodium hypochlorite.

Quantitative Data: Oxidation of this compound

CatalystOxidantBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
TMHPOSodium hypochloritePotassium carbonateWater101~80 (crude)[2]
TMHPOSodium hypochloriteSodium hydroxideWater102~79 (crude)[2]

*TMHPO = 2,2,6,6-tetramethyl-4-hydroxypiperidine nitroxide radical

Experimental Protocol: Synthesis of 2-Butynoic Acid

This protocol is adapted from a patented procedure.[2]

Materials:

  • This compound (500 g)

  • 2,2,6,6-tetramethyl-4-hydroxypiperidine nitroxide radical (TMHPO) (50 g)

  • Water (5000 g)

  • Sodium hypochlorite solution

  • Potassium carbonate

  • Sodium sulfite

  • 30% Hydrochloric acid

  • Ethyl acetate

  • Toluene

Procedure:

  • In a suitable reaction vessel, mix this compound (500 g), TMHPO (50 g), and water (5000 g).

  • Stir the mixture and cool to 5 °C.

  • Add sodium hypochlorite (1480 g) and potassium carbonate (1200 g) in batches, maintaining the reaction temperature at 10 °C and the pH between 8 and 11. The addition should take approximately 1 hour.

  • After the addition is complete, filter the reaction mixture.

  • To the filtrate, add sodium sulfite (20 g) and then adjust the pH to 2 with 30% hydrochloric acid.

  • Stir for 30 minutes and then extract the aqueous layer three times with ethyl acetate (2000 mL each).

  • Combine the organic layers and remove the ethyl acetate by distillation under reduced pressure.

  • Add toluene (1500 mL) and reflux, then remove the toluene by distillation under reduced pressure.

  • Cool the residue to below 20 °C to obtain the crude 2-butynoic acid.

  • The crude product can be further purified by vacuum sublimation.

Logical Workflow for Oxidation of this compound

G start This compound reagents TMHPO (cat.), NaOCl, K2CO3, H2O, 10°C start->reagents oxidation Oxidation Reaction reagents->oxidation workup Acidification (HCl) & Extraction (EtOAc) oxidation->workup product 2-Butynoic Acid workup->product G cluster_1 Step 1: Deprotonation cluster_2 Step 2: SN2 Attack This compound This compound NaH NaH This compound->NaH + 2-Butyn-1-oxide 2-Butyn-1-oxide NaH->2-Butyn-1-oxide H2 H2 2-Butyn-1-oxide->H2 + 2-Butyn-1-oxide_2 2-Butyn-1-oxide Alkyl_Halide R-X 2-Butyn-1-oxide_2->Alkyl_Halide + Ether 2-Butynyl Ether Alkyl_Halide->Ether Halide_ion X- Ether->Halide_ion + G This compound This compound Reagents Benzoic Acid, PPh3, DIAD This compound->Reagents Mitsunobu Mitsunobu Reaction Reagents->Mitsunobu Ester 2-Butynyl Benzoate Mitsunobu->Ester Byproducts Ph3P=O, DIAD-H2 Mitsunobu->Byproducts G This compound This compound SOCl2 SOCl2, Pyridine (optional) This compound->SOCl2 Chlorination Chlorination SOCl2->Chlorination 1-Chloro-2-butyne 1-Chloro-2-butyne Chlorination->1-Chloro-2-butyne Byproducts SO2, HCl Chlorination->Byproducts

References

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 2-Butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyn-1-ol is a versatile bifunctional molecule possessing both a hydroxyl group and an internal alkyne. The unique electronic properties of the alkyne group, influenced by the adjacent hydroxymethyl moiety, allow it to participate in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the alkyne group in this compound, focusing on reactions of significant interest to the fields of organic synthesis and drug development. Key reaction classes including addition reactions, rearrangements, and coupling reactions are discussed in detail. This document summarizes quantitative data in tabular format, provides detailed experimental protocols for seminal reactions, and utilizes visualizations to illustrate reaction mechanisms and workflows.

Introduction: Structural Features and General Reactivity

This compound (CH₃C≡CCH₂OH) is a propargylic alcohol, a class of compounds known for their rich and diverse chemistry. The carbon-carbon triple bond is composed of one strong σ bond and two weaker, more accessible π bonds. The sp-hybridization of the acetylenic carbons results in a linear geometry and imparts a degree of electrophilicity to the alkyne. The presence of the neighboring hydroxyl group can influence the reactivity of the alkyne through inductive effects and by participating in reactions, for instance, through initial coordination to a metal catalyst or by acting as an internal nucleophile.

The reactivity of the alkyne group in this compound can be broadly categorized into several key areas, which will be the focus of this guide:

  • Addition Reactions: The π bonds of the alkyne can be broken to form new single bonds, including hydrogenation and halogenation.

  • Rearrangement Reactions: Propargylic alcohols like this compound are prone to rearrangements, most notably the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.

  • Metal-Mediated and Catalyzed Reactions: The alkyne can be activated by transition metals to participate in a variety of powerful C-C and C-heteroatom bond-forming reactions, such as Nicholas, A³ coupling, and Sonogashira reactions.

These transformations make this compound and related propargylic alcohols valuable building blocks in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

Reactivity_Overview cluster_reactions Key Reaction Classes This compound This compound Addition_Reactions Addition Reactions (e.g., Hydrogenation) This compound->Addition_Reactions Breaking π bonds Rearrangements Rearrangements (e.g., Meyer-Schuster) This compound->Rearrangements Skeletal reorganization Metal_Mediated Metal-Mediated Reactions (e.g., Nicholas, A3, Sonogashira) This compound->Metal_Mediated C-C & C-X bond formation

Caption: Overview of the primary reaction pathways for the alkyne group in this compound.

Addition Reactions: Hydrogenation

The hydrogenation of alkynes is a fundamental transformation that can proceed in a stepwise manner to first yield an alkene and subsequently an alkane. Controlling the selectivity of this process to isolate the intermediate alkene is a significant challenge in organic synthesis. For internal alkynes like this compound, the stereochemical outcome of the hydrogenation is also critical, with different catalytic systems favoring the formation of either the (Z)- or (E)-alkene.

Catalytic Hydrogenation to (Z)-2-Buten-1-ol

The syn-addition of hydrogen across the triple bond, leading to the cis or (Z)-alkene, is typically achieved using "poisoned" or deactivated palladium catalysts. The most well-known of these is Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline). The deactivation of the catalyst surface prevents the over-reduction of the initially formed alkene to the corresponding alkane. While specific data for this compound is sparse, extensive studies on the closely related 2-butyne-1,4-diol demonstrate the principles of selective hydrogenation.

Dissolving Metal Reduction to (E)-2-Buten-1-ol

The anti-addition of hydrogen to produce the trans or (E)-alkene is accomplished through dissolving metal reductions, classically using sodium or lithium metal in liquid ammonia. This reaction proceeds via a radical anion intermediate.

Quantitative Data on Alkyne Hydrogenation

The following table summarizes representative data for the selective hydrogenation of 2-butyne-1,4-diol, which serves as a model for the reactivity of this compound.

Catalyst SystemSupportSolventTemp. (°C)H₂ PressureConversion (%)Selectivity to 2-Butene-1,4-diol (%)Reference
1% PdCaCO₃-NH₃Propan-2-ol50-801 atm>95High (for cis-isomer)[1]
Pd/A. oxidansBiomass5% Propan-2-ol/H₂OAmbient1 atm7598[1]
Pd/R. capsulatusBiomass5% Propan-2-ol/H₂OAmbient1 atm62.6100[1]
0.5 wt% PtSiCPropan-2-ol601 MPa96~96[2]
Experimental Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

This protocol for the selective hydrogenation of 2-butyne-1,4-diol is adapted from studies on palladium catalysts and illustrates a general procedure that can be modified for this compound.

Objective: To selectively hydrogenate 2-butyne-1,4-diol to cis-2-butene-1,4-diol.

Materials:

  • 2-butyne-1,4-diol

  • Palladium-based catalyst (e.g., 1% Pd/CaCO₃)

  • Solvent (e.g., Propan-2-ol)

  • Hydrogen gas

  • Batch reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • The batch reactor is charged with the solvent (e.g., propan-2-ol) and the palladium catalyst.

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen, to ensure an inert atmosphere.

  • The catalyst is pre-treated with hydrogen under stirring at the desired reaction temperature (e.g., 50-80°C) for a specified period.

  • A solution of 2-butyne-1,4-diol in the reaction solvent is introduced into the reactor.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 1 atm to 1 MPa), and vigorous stirring is initiated.

  • The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of the starting material and the selectivity for the desired product.

  • Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Charge_Reactor Charge Reactor (Solvent + Catalyst) Purge Purge with N₂ then H₂ Charge_Reactor->Purge Pre-treat Pre-treat Catalyst (H₂, Temp, Stirring) Purge->Pre-treat Add_Substrate Add this compound Solution Pre-treat->Add_Substrate Pressurize Pressurize with H₂ Add_Substrate->Pressurize React React at Temp/Pressure with Stirring Pressurize->React Monitor Monitor by GC React->Monitor Cool_Depressurize Cool & Depressurize React->Cool_Depressurize Monitor->Cool_Depressurize Reaction Complete Filter Filter Catalyst Cool_Depressurize->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: A generalized experimental workflow for the catalytic hydrogenation of this compound.

Rearrangement Reactions: The Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[3] For an internal propargylic alcohol like this compound, this rearrangement would yield an α,β-unsaturated ketone. This reaction is a powerful tool for synthesizing enones, which are important intermediates in many synthetic routes.

The reaction proceeds through protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene intermediate. Tautomerization of the resulting enol then gives the final α,β-unsaturated carbonyl compound.[3] While traditionally requiring strong acids, modern methods utilize various transition metal and Lewis acid catalysts to effect the rearrangement under milder conditions.[3]

Meyer_Schuster_Mechanism protonated Protonated Alcohol allenol Allenol Intermediate protonated->allenol 1,3-Shift - H₂O H2O H₂O protonated->H2O enol Enol Intermediate allenol->enol Tautomerization product α,β-Unsaturated Ketone enol->product - H⁺ H_plus_out H⁺ enol->H_plus_out H_plus H⁺ start start H_plus->start p2 p3 p4

Caption: Simplified mechanism of the Meyer-Schuster rearrangement of this compound.

Quantitative Data on the Meyer-Schuster Rearrangement

The following table presents data on the Meyer-Schuster rearrangement for various propargylic alcohols, showcasing the influence of catalysts and substrates on the reaction yield.

Propargylic Alcohol SubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenylprop-2-yn-1-ol(OH)P(O)H₂ (10)Toluene901860[4]
1-Phenylprop-2-yn-1-olPPh₃AuNTf₂ (2)Toluene/MeOHRT-90 (E-isomer)[5]
1-(p-Methoxyphenyl)prop-2-yn-1-olPPh₃AuNTf₂ (2)Toluene/MeOHRT-84 (E-isomer)[5]
Paclitaxel precursorPTSA (catalytic)Toluene80-70 (E-alkene)[3]
Experimental Protocol: Meyer-Schuster Rearrangement

This general protocol is based on procedures for phosphorus-containing Brønsted acid-catalyzed rearrangements.[4]

Objective: To synthesize an α,β-unsaturated ketone from a propargylic alcohol.

Materials:

  • Propargylic alcohol (e.g., this compound) (1.0 mmol)

  • Aqueous hypophosphorous acid (50 wt% aq. solution, 5–10 mol%)

  • Technical toluene (1.0 mL)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a reaction vial, add the propargylic alcohol (1.0 mmol) and technical toluene (1.0 mL).

  • Add the aqueous hypophosphorous acid catalyst (5-10 mol%) to the solution.

  • Stir the reaction mixture at 90–110 °C on a heating block for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated carbonyl compound.

Metal-Mediated and Catalyzed Reactions

The interaction of the alkyne in this compound with transition metals opens up a vast area of synthetic possibilities, enabling the formation of complex molecular architectures under mild conditions.

The Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargylic cation by complexation of the alkyne with dicobalt octacarbonyl (Co₂(CO)₈). This stabilization allows for the reaction of the cation with a wide range of nucleophiles under mild conditions.[6] The cobalt-complexed alkyne can later be deprotected to regenerate the triple bond. This reaction is particularly useful for propargylating sensitive substrates that are incompatible with basic conditions.[7]

The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling is a powerful three-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine.[8] This reaction is typically catalyzed by copper or other transition metals and is highly atom-economical, with water being the only byproduct.[8] While terminal alkynes are most commonly used, studies have shown that propargylic alcohols can participate, although sometimes with competing side reactions.[9]

The Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10] Although this compound is an internal alkyne, it can be functionalized to participate in related coupling reactions. More relevant to its structure, propargyl alcohol itself (a terminal alkyne) is a common substrate, and its reactivity provides a good model for the potential of C-C bond formation at the alkyne terminus if the methyl group of this compound were replaced by hydrogen. Some domino reactions involving Sonogashira coupling of propargyl alcohols can lead to isomerization, forming enones.[11]

Quantitative Data on Metal-Mediated Reactions

The following table provides representative yields for Nicholas and A³ coupling reactions involving propargylic alcohols.

Reaction TypePropargylic AlcoholNucleophile/Other ReactantsCatalystSolventYield (%)Reference
Nicholas Co₂(CO)₆-propargyl alcoholSerine derivativeBF₃·OEt₂DCM94[12]
Nicholas Co₂(CO)₆-propargyl alcoholCysteine derivativeBF₃·OEt₂DCM90[12]
Nicholas Co₂(CO)₆-propargyl alcoholTyrosine derivativeBF₃·OEt₂DCM84[12]
A³ Coupling 2-Methylbut-3-yn-2-olBenzaldehyde, PyrrolidineCuBr/PinapToluene95[8]
A³ Coupling Propargyl alcoholBenzaldehyde, PiperidineDicopper complexTolueneComplex mixture[9]
Experimental Protocol: General Procedure for A³-Coupling

This protocol is adapted from a procedure using a dicopper complex catalyst and can be considered a starting point for reactions with propargylic alcohols like this compound.[9]

Objective: To synthesize a propargylamine via a three-component coupling reaction.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.2 mmol)

  • Alkyne (e.g., Phenylacetylene as a model) (1.2 mmol)

  • Amine (e.g., Piperidine) (1.0 mmol)

  • Dicopper catalyst (1 mol%)

  • Toluene

  • Nitrogen atmosphere

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add the catalyst, aldehyde, alkyne, amine, and solvent.

  • Heat the reaction mixture (e.g., to 110 °C) for the required time (e.g., 2 hours).

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether-ethyl acetate) to obtain the desired propargylamine.

Caption: Catalytic cycle for the A³ (Aldehyde-Alkyne-Amine) coupling reaction.

Conclusion

The alkyne group in this compound is a versatile functional handle that enables a wide range of chemical transformations. From selective reductions to powerful rearrangement and metal-catalyzed coupling reactions, this propargylic alcohol serves as a valuable building block for the synthesis of complex organic molecules. Its reactivity profile makes it an important intermediate in pharmaceutical and materials science research. A thorough understanding of the reaction conditions and catalytic systems described in this guide allows researchers to strategically incorporate the butynol fragment into synthetic routes and leverage its reactivity to construct desired molecular architectures. Further research into novel catalytic systems will undoubtedly continue to expand the synthetic utility of this fundamental and reactive moiety.

References

Theoretical Insights into the Molecular Architecture of 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Butyn-1-OL

This compound (C₄H₆O) is a versatile organic compound characterized by a hydroxyl group and a carbon-carbon triple bond.[2] This unique structural arrangement makes it a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Understanding its precise molecular geometry, conformational possibilities, and vibrational behavior is crucial for predicting its reactivity and designing novel synthetic pathways.

Key Physical and Chemical Properties:

PropertyValue
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
CAS Number 764-01-2
Boiling Point 142-143 °C
Melting Point -2.2 °C
Density 0.937 g/mL at 25 °C

Theoretical Molecular Structure

Computational chemistry provides a powerful toolkit for determining the three-dimensional structure of molecules with high accuracy. The following sections present theoretical data for the 2-butyn-1-yl radical, which serves as a proxy to demonstrate the outputs of such studies. These calculations are typically performed using methods like Density Functional Theory (DFT).

Optimized Molecular Geometry

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. The resulting bond lengths and angles represent the most stable structure.

Table 1: Calculated Bond Lengths for the Carbon Backbone of 2-Butyn-1-yl Radical. [1]

BondBond Length (Å)
C1-C21.441
C2≡C31.233
C3-C41.472

Calculations performed at the B3LYP/6-311+G(3df,2pd) level of theory.

Conformational Analysis

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-C and C-O single bonds can lead to different conformers with varying energies. While specific data for this compound is not available, such studies would identify the most stable conformers and the energy barriers between them.

Vibrational Spectroscopy from First Principles

Vibrational frequencies calculated from theoretical models can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule.

Table 2: Calculated Vibrational Frequencies for the Carbon Backbone of 2-Butyn-1-yl Radical. [1]

Vibrational ModeCalculated Frequency (cm⁻¹)
C1-C2 Stretch1009
C2≡C3 Stretch2164
C3-C4 Stretch930

Calculations performed at the B3LYP/6-311+G(3df,2pd) level of theory.

Experimental Protocols: A Theoretical Chemistry Approach

The following outlines a typical protocol for the theoretical investigation of a molecule like this compound.

Computational Method

The choice of computational method is critical for obtaining accurate results. A widely used and effective method is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The B3LYP functional is a popular hybrid functional often used for organic molecules.

Basis Set Selection

A basis set is a set of mathematical functions used to represent the electronic wave function. The 6-311+G(3df,2pd) basis set, for instance, is a flexible, triple-zeta basis set that includes diffuse functions (+) to describe anions and excited states, as well as multiple polarization functions (3df, 2pd) to accurately model the shape of the electron density.[1]

Geometry Optimization

The initial molecular structure of this compound is built using molecular modeling software. A geometry optimization calculation is then performed to find the coordinates corresponding to a minimum on the potential energy surface. This is typically done without any symmetry constraints to ensure the true global minimum is found.

Vibrational Frequency Calculation

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies can then be compared to experimental IR and Raman spectra.

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow of a theoretical study on a molecular structure.

Theoretical_Workflow cluster_setup Computational Setup cluster_calculation Calculation cluster_analysis Data Analysis and Comparison cluster_output Output start Define Molecule (this compound) method Select Method (e.g., DFT/B3LYP) start->method basis Choose Basis Set (e.g., 6-311+G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc extract_data Extract Data: - Bond Lengths - Bond Angles - Frequencies freq_calc->extract_data compare Compare with Experimental Data extract_data->compare results Optimized Structure & Theoretical Spectra compare->results

Caption: Workflow for a theoretical study of molecular structure.

This guide provides a foundational understanding of the theoretical approaches to studying the molecular structure of this compound. The presented data, while for the 2-butyn-1-yl radical, exemplifies the valuable insights that can be gained through computational chemistry, aiding researchers in their endeavors in drug discovery and materials science.

References

2-Butyn-1-OL: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Butyn-1-ol (CAS No. 764-01-2). The following sections detail the physical and chemical properties, hazard classifications, handling and storage procedures, emergency measures, and personal protective equipment recommendations to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Core Safety and Physical Properties

This compound is a flammable liquid and vapor that requires careful handling to prevent exposure and ensure a safe working environment.[1][2][3] It is crucial to be aware of its physical and chemical properties to mitigate potential hazards.

Physical and Chemical Data
PropertyValueSource
Molecular Formula C₄H₆O[4]
Molecular Weight 70.09 g/mol [4][5]
Appearance Colorless to light yellow liquid[4]
Boiling Point 142-143 °C[4][5]
Melting Point -2.2 °C[4][5]
Density 0.937 g/mL at 25 °C[4][5]
Flash Point 51 °C (123.8 °F) - closed cup[6]
Refractive Index n20/D 1.453[4][5]
Solubility Miscible with chloroform and methanol.[7]
Stability Stable under normal conditions.[7][8]
GHS Hazard and Precautionary Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

GHS ClassificationHazard StatementPrecautionary Statement Codes
Flammable liquids (Category 3)H226: Flammable liquid and vaporP210, P233, P240, P241, P242, P243, P303+P361+P353, P370+P378, P403+P235, P501
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Note: For full text of P-statements, refer to a comprehensive GHS resource.

Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Handling:

  • Avoid contact with skin and eyes.[9]

  • Do not breathe mist, vapors, or spray.[10]

  • Use only in a well-ventilated area or outdoors.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[2][11]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][11]

  • Use only non-sparking tools.[2][11]

  • Take precautionary measures against static discharge.[2][11]

  • Ground and bond container and receiving equipment.[11]

  • Wash hands thoroughly after handling.[2][9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from sources of ignition.[9]

  • Store refrigerated (0-8 °C).[4]

  • Incompatible with acids, strong oxidizing agents, acid anhydrides, and metals like copper.[10]

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly available, the following sections describe the likely methodologies used.

Skin Irritation Testing (based on OECD Guideline 404)

The potential for this compound to cause skin irritation is typically assessed using an in vivo rabbit model.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used for the study.

  • Test Area Preparation: The day before the test, a section of the rabbit's dorsal/flank area is clipped free of fur.[5]

  • Application: A measured amount (typically 0.5 mL for liquids) of the test substance is applied to a small area of the shaved skin under a gauze patch. The patch is secured with tape, creating a semi-occlusive dressing.

  • Exposure: The substance is left in contact with the skin for a defined period, usually 4 hours.[12]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling). Observations are typically made at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of erythema and edema is scored numerically. These scores are used to calculate a Primary Irritation Index (PII) to classify the substance's irritation potential.

Eye Irritation Testing (based on OECD Guideline 405)

The potential for this compound to cause eye irritation or damage is also commonly evaluated using an in vivo rabbit model.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are selected.[4]

  • Application: A small volume (typically 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit.[4][13] The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iritis (inflammation of the iris), and conjunctival redness and chemosis (swelling). Observations are made at 1, 24, 48, and 72 hours after instillation.[9][13]

  • Scoring: The observed effects are scored according to a standardized system, such as the Draize scale.[4] The scores are used to classify the substance's eye irritation potential.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[9]
Fire-Fighting Measures
PropertyInformation
Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11] Water mist may be used to cool closed containers.[2]
Specific Hazards Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][9] Containers may explode when heated.[2]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂).[2]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Remove all sources of ignition. Wear appropriate personal protective equipment.[11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[11]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container. Use spark-proof tools and explosion-proof equipment.[9]

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound.

Spill_Response_Workflow start Spill of this compound Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ignite Remove All Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ignite->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect waste Place in a Labeled, Sealed Waste Container collect->waste decontaminate Decontaminate Spill Area waste->decontaminate end Dispose of Waste According to Regulations decontaminate->end

Spill Response Workflow for this compound.

PPE_Selection_and_Use start Task Involving This compound assess Assess Potential for Exposure (Splash, Inhalation) start->assess eye_protection Wear Chemical Safety Goggles (EN166 or OSHA 29 CFR 1910.133) assess->eye_protection hand_protection Wear Appropriate Protective Gloves assess->hand_protection body_protection Wear Protective Clothing to Prevent Skin Exposure assess->body_protection respiratory_protection Use NIOSH/MSHA Approved Respirator if Ventilation is Inadequate assess->respiratory_protection perform_task Perform Task in a Well-Ventilated Area eye_protection->perform_task hand_protection->perform_task body_protection->perform_task respiratory_protection->perform_task remove_ppe Remove PPE Carefully to Avoid Contamination perform_task->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end Task Complete wash->end

PPE Selection and Use Flowchart.

Hierarchy_of_Controls cluster_0 Hierarchy of Hazard Controls for this compound elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood, Ventilation) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Hierarchy of Controls for Safe Handling.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal decomposition of 2-butyn-1-ol is limited in publicly available literature. This guide provides a comprehensive overview based on available data for this compound and its close structural analog, propargyl alcohol, to infer its thermal stability and decomposition pathways.

Introduction

This compound (CAS RN: 764-01-2), a member of the alkynol family, is a versatile chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, containing both a hydroxyl group and a carbon-carbon triple bond, imparts unique reactivity. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and use in chemical processes, particularly in the context of drug development where process safety is a critical concern. This guide summarizes the known physical properties of this compound, explores its expected thermal decomposition behavior based on analogous compounds, and provides standardized protocols for its thermal analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing safe and effective experimental and manufacturing processes.

PropertyValue
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 142-143 °C
Melting Point -2.2 °C
Flash Point 51 °C (closed cup)
Density 0.937 g/mL at 25 °C

Thermal Stability and Decomposition

General Observations

Safety Data Sheets (SDS) for this compound indicate that hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂). The presence of the energetic triple bond suggests that under certain conditions, such as in the presence of contaminants or under adiabatic conditions, rapid and highly exothermic decomposition (a runaway reaction) could occur. Studies on propargyl alcohol have shown that it can undergo catastrophic thermal decomposition, particularly in the presence of strong bases.[1]

Inferred Decomposition Onset and Products

Based on a study of the thermal decomposition of propargyl alcohol, it is plausible that the decomposition of this compound is initiated by the homolytic cleavage of the C-O bond.[2][3][4][5] This initial step would generate a hydroxyl radical and a butynyl radical. Subsequent reactions of these radicals would lead to a variety of decomposition products.

An illustrative summary of potential thermal decomposition data, based on the behavior of the analogous compound propargyl alcohol, is presented in Table 2. It is crucial to note that these values are for a related compound and should be considered as indicative only. Experimental testing of this compound is necessary to determine its specific thermal stability parameters.

ParameterIllustrative Value (based on Propargyl Alcohol)Method
Decomposition Onset Temperature (Tonset) > 950 K (in shock tube experiments)Single Pulse Shock Tube
Primary Decomposition Products Acetylene, Propyne, Vinylacetylene, Propynal, Propenal, BenzeneGas Chromatography-Mass Spectrometry (GC-MS)
Hazardous Decomposition Products Carbon Monoxide, Carbon DioxideSafety Data Sheets

Proposed Decomposition Pathway

The proposed primary decomposition pathway for this compound, initiated by C-O bond cleavage, is depicted in the following diagram. This is a simplified representation, and the actual decomposition is likely to involve a complex network of radical reactions.

Decomposition_Pathway This compound This compound Butynyl_Radical But-2-yn-1-yl Radical This compound->Butynyl_Radical C-O Bond Cleavage Hydroxyl_Radical Hydroxyl Radical This compound->Hydroxyl_Radical C-O Bond Cleavage Decomposition_Products Further Decomposition (e.g., Acetylene, Propyne, CO, CO2) Butynyl_Radical->Decomposition_Products Hydroxyl_Radical->Decomposition_Products

Caption: Proposed initial step in the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition kinetics of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Select an appropriate sample pan (e.g., alumina or platinum) that is inert to this compound and its decomposition products.

  • Sample Preparation:

    • Using a calibrated micropipette, place a small, accurately weighed sample of this compound (typically 5-10 mg) into the tared TGA sample pan.

    • Record the initial sample mass precisely.

  • Experimental Parameters:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

      • Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature above the complete decomposition point (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample mass (or percentage mass loss) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant deviation from the baseline mass is observed.

    • Identify the temperatures corresponding to the maximum rate of mass loss from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy of decomposition (ΔHd).

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Use hermetically sealed sample pans (e.g., aluminum or stainless steel) to contain the liquid sample and any volatile decomposition products.

  • Sample Preparation:

    • Accurately weigh a small sample of this compound (typically 1-5 mg) into a tared DSC pan.

    • Hermetically seal the pan to prevent evaporation before decomposition.

    • Prepare an empty, hermetically sealed pan to be used as a reference.

  • Experimental Parameters:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate the sample and reference pans at a starting temperature below the expected decomposition point (e.g., 30 °C).

      • Heat the sample and reference at a constant rate (e.g., 10 °C/min) to a temperature beyond the completion of the decomposition event.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify exothermic or endothermic peaks corresponding to decomposition events.

    • Determine the onset temperature of the decomposition exotherm.

    • Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the thermal hazard assessment of a chemical substance like this compound.

Workflow cluster_0 Thermal Analysis cluster_1 Data Analysis & Interpretation cluster_2 Safety Assessment TGA Thermogravimetric Analysis (TGA) Data_Analysis Determine T_onset, ΔH_d, Kinetic Parameters TGA->Data_Analysis DSC Differential Scanning Calorimetry (DSC) DSC->Data_Analysis ARC Accelerating Rate Calorimetry (ARC) ARC->Data_Analysis Mechanism_Elucidation Propose Decomposition Mechanism Data_Analysis->Mechanism_Elucidation Hazard_Assessment Runaway Reaction Potential Data_Analysis->Hazard_Assessment Mechanism_Elucidation->Hazard_Assessment Safe_Handling Define Safe Operating Conditions Hazard_Assessment->Safe_Handling Sample This compound Sample Sample->TGA Sample->DSC Sample->ARC

Caption: General workflow for thermal stability and hazard assessment.

Conclusion

While direct experimental data for the thermal decomposition of this compound is sparse, a conservative approach based on its chemical structure and the known behavior of its analog, propargyl alcohol, is essential for its safe handling. The primary thermal hazard is likely associated with a rapid, exothermic decomposition, potentially leading to a runaway reaction. The proposed decomposition pathway initiated by C-O bond cleavage provides a framework for understanding the potential formation of various smaller molecules. It is strongly recommended that comprehensive thermal analysis, following the protocols outlined in this guide, be conducted to establish definitive safety parameters before the large-scale use of this compound in any process. This will ensure the safety of researchers and manufacturing personnel and the integrity of the chemical processes in which it is employed.

References

Methodological & Application

Synthesis of 2-Butynoic Acid via Oxidation of 2-Butyn-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-butynoic acid, a valuable building block in organic synthesis and medicinal chemistry, through the oxidation of 2-butyn-1-ol. Two effective methods are presented: a modern approach utilizing a TEMPO-derived catalyst and a classic method employing Jones oxidation.

Introduction

2-Butynoic acid, also known as tetrolic acid, is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds.[1] Its structure, featuring both a carboxylic acid and an alkyne functional group, allows for diverse chemical transformations. The oxidation of the readily available primary alcohol, this compound, is a direct and efficient route to this important synthetic precursor. This document outlines two robust protocols for this transformation, providing detailed procedures, quantitative data, and visual guides to the experimental workflows.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-butynoic acid from this compound using two different oxidation methods.

MethodOxidizing AgentCatalystSolventReaction TimeYield (Crude)Purity (HPLC)
Protocol 1 Sodium Hypochlorite4-Hydroxy-TEMPOWater2 hours79%99.7%
Protocol 2 Chromium Trioxide (in H₂SO₄)NoneAcetone~2-4 hoursHigh (Typical)High (Typical)

Experimental Protocols

Protocol 1: TEMPO-Derivative Catalyzed Oxidation

This protocol is adapted from a patented procedure and offers a high-yielding and selective method for the oxidation of this compound using a 4-Hydroxy-TEMPO catalyst.[2]

Materials:

  • This compound

  • 4-Hydroxy-TEMPO (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl)

  • Sodium Hypochlorite (NaOCl) solution

  • Sodium Hydroxide (NaOH)

  • Sodium Sulfite (Na₂SO₃)

  • Hydrochloric Acid (HCl, 30%)

  • Dichloromethane (CH₂Cl₂)

  • Toluene

  • Water

Equipment:

  • Reaction flask equipped with a stirrer and cooling bath

  • Dropping funnel

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Sublimation apparatus

Procedure:

  • Reaction Setup: In a reaction flask, combine 500 g of this compound, 80 g of 4-Hydroxy-TEMPO, and 6000 g of water.

  • Cooling: Stir the mixture and cool to 5 °C using an ice-water bath.

  • Addition of Reagents: Add 1430 g of sodium hypochlorite and 510 g of sodium hydroxide in batches, maintaining the reaction temperature at 10 °C. The pH of the reaction mixture should be maintained between 8 and 11.[2]

  • Reaction: Continue stirring the reaction mixture at 10 °C for 2 hours.

  • Work-up:

    • Filter the reaction mixture and wash the filter cake with 200 g of water.

    • To the combined filtrate, add 20 g of sodium sulfite to quench any remaining oxidant.

    • Adjust the pH of the solution to 1 with 30% hydrochloric acid.

    • Stir the mixture for 30 minutes.

  • Extraction:

    • Extract the aqueous layer three times with 1500 mL of dichloromethane.

    • Combine the organic layers.

  • Solvent Removal and Azeotropic Distillation:

    • Remove the dichloromethane under reduced pressure.

    • Add 1500 mL of toluene and perform a reflux to remove any remaining water.

    • Remove the toluene under reduced pressure.

  • Crude Product Isolation: Cool the residue to below 20 °C to obtain the crude 2-butynoic acid (approximately 395 g).

  • Purification (Sublimation): Heat 5 g of the crude 2-butynoic acid to 60 °C under a vacuum of -0.09 MPa. Sublimation for 48 hours yields 4.1 g of pure 2-butynoic acid.[2]

Protocol 2: Jones Oxidation

This protocol describes a classic and effective method for the oxidation of primary alcohols to carboxylic acids using the Jones reagent.[3][4] The Jones reagent is a solution of chromium trioxide in sulfuric acid and acetone.[5]

Materials:

  • This compound

  • Chromium Trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Isopropyl Alcohol

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Reaction flask equipped with a stirrer and cooling bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. With stirring and cooling, slowly add this mixture to 50 mL of water. Allow the solution to cool to room temperature.

  • Reaction Setup: In a reaction flask, dissolve this compound in acetone. Cool the flask in an ice-water bath.

  • Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred solution of this compound. Maintain the temperature below 30 °C. A color change from orange-red to green will be observed. Continue adding the reagent until the orange-red color persists.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.

  • Isolation:

    • Remove the acetone by rotary evaporation.

    • Add 100 mL of water to the residue and extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Purification:

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-butynoic acid.

    • The product can be further purified by recrystallization from a suitable solvent like hexane.[6]

Product Characterization

The synthesized 2-butynoic acid can be characterized by its physical and spectroscopic properties.

  • Appearance: White to yellow crystalline solid.[1]

  • Melting Point: 78-80 °C.[2]

  • ¹H NMR (400 MHz, d-DMSO): δ 1.82-2.51 (m, 3H, CH₃), 13.32 (s, 1H, OH).[2]

Visualizations

The following diagrams illustrate the key experimental workflow and the chemical transformation involved in the synthesis of 2-butynoic acid.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start This compound, 4-OH-TEMPO, Water Cooling Cool to 5 °C Start->Cooling Addition Add NaOCl and NaOH (pH 8-11, 10 °C) Cooling->Addition Reaction Stir for 2 hours at 10 °C Addition->Reaction Filtration Filter and Wash Reaction->Filtration Quench Add Na₂SO₃ Filtration->Quench Acidification Adjust pH to 1 with HCl Quench->Acidification Extraction Extract with CH₂Cl₂ Acidification->Extraction Solvent_Removal Remove CH₂Cl₂ and Toluene Extraction->Solvent_Removal Crude_Product Crude 2-Butynoic Acid Solvent_Removal->Crude_Product Sublimation Vacuum Sublimation (60 °C, -0.09 MPa) Crude_Product->Sublimation Pure_Product Pure 2-Butynoic Acid Sublimation->Pure_Product chemical_reaction 2_Butyn_1_ol This compound 2_Butynoic_acid 2-Butynoic Acid 2_Butyn_1_ol->2_Butynoic_acid Oxidation Oxidizing_Agent [O]

References

Application Note: Selective Catalytic Hydrogenation of 2-Butyn-1-ol to 2-Buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and agrochemicals. This document provides detailed protocols for the semi-hydrogenation of 2-butyn-1-ol to 2-buten-1-ol, a valuable intermediate. The focus is on achieving high selectivity for the desired alkene, particularly the (Z)-isomer (cis-2-buten-1-ol), by employing specialized catalytic systems. Methodologies for using Lindlar's catalyst and P-2 nickel catalyst are presented, offering reliable pathways to the target molecule while minimizing over-reduction to the corresponding alkane, 1-butanol.

Overview of Catalytic Systems

The key to successfully converting an alkyne to an alkene without further reduction is the use of a "poisoned" or deactivated catalyst.[1] Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide will typically reduce the alkyne all the way to an alkane.[2] For the selective synthesis of cis-alkenes from alkynes, Lindlar's catalyst and P-2 nickel are among the most effective and widely used systems.

  • Lindlar's Catalyst: This heterogeneous catalyst consists of palladium deposited on calcium carbonate (or barium sulfate) and treated with a catalytic poison, such as lead acetate and quinoline.[1][2] The poison deactivates the catalyst just enough to prevent the hydrogenation of the initially formed alkene, and the surface-mediated syn-addition of hydrogen results in the exclusive formation of the cis (Z)-alkene.[1][3][4]

  • P-2 Nickel Catalyst: This is a colloidal black nickel catalyst prepared by the reduction of a nickel(II) salt, typically nickel acetate, with sodium borohydride in an ethanol solution.[5][6][7] The P-2 nickel catalyst is highly sensitive to the substrate's structure.[8] For achieving very high stereoselectivity for cis-alkenes, the addition of a promoter like ethylenediamine is highly effective.[5] This system is a valuable alternative to palladium-based catalysts.[9]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol describes the semi-hydrogenation of this compound to produce (Z)-2-buten-1-ol.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Methanol or Ethanol, anhydrous

  • Hydrogen (H₂) gas balloon or cylinder

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Vacuum/gas manifold

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (approx. 50-100 mg per 1 mmol of alkyne).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon), then place under a slight vacuum.

  • Solvent and Substrate Addition: Introduce anhydrous methanol or ethanol via syringe. Add this compound (1.0 equivalent) to the stirring suspension.

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen gas from a balloon. Ensure the system is sealed and allow the reaction to stir vigorously at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® or a syringe filter to remove the catalyst.

  • Isolation: Wash the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-buten-1-ol. Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Highly Stereospecific Hydrogenation using P-2 Nickel Catalyst

This protocol details the in situ preparation of P-2 nickel catalyst and its use for the highly stereoselective synthesis of (Z)-2-buten-1-ol.[5]

Materials:

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (95% or absolute)

  • Ethylenediamine

  • This compound

  • Hydrogenation apparatus (e.g., Brown² Hydrogenator or a flask with a balloon)

  • Syringes and needles

Procedure:

  • Catalyst Preparation (in situ):

    • In a hydrogenation flask, dissolve Nickel(II) Acetate (1.0 mmol) in ethanol (e.g., 20 mL).

    • In a separate flask, prepare a solution of NaBH₄ (1.0 mmol) in ethanol.

    • With vigorous stirring, rapidly add the NaBH₄ solution to the nickel acetate solution. A fine, nearly colloidal black precipitate of P-2 nickel catalyst will form immediately.[5][6] Use the catalyst promptly after preparation.

  • Catalyst Modification: To the freshly prepared catalyst suspension, add ethylenediamine (approx. 2-3 molar equivalents relative to the catalyst) to enhance cis-selectivity.[5]

  • Hydrogenation:

    • Add the substrate, this compound (e.g., 8-10 mmol), to the catalyst suspension.

    • Attach the flask to the hydrogenation apparatus, flush the system with hydrogen, and begin stirring under atmospheric pressure of H₂ at room temperature.[5]

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is generally rapid.

  • Work-up:

    • Once hydrogen uptake is complete, vent the system and purge with an inert gas.

    • Remove the catalyst by filtration through Celite® or by centrifugation followed by decantation.

    • The ethanolic solution can be concentrated, and the product can be extracted using an appropriate solvent (e.g., diethyl ether).

    • Wash the organic extract with water to remove ethylenediamine and any remaining inorganic salts.[5]

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the product.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative quantitative data for the selective hydrogenation of this compound and analogous alkynols using different catalytic systems.

Catalyst SystemSubstrateTemp. (°C)Pressure (H₂)Conversion (%)Selectivity to Alkene (%)Cis:Trans RatioReference
1% Pd/CaCO₃–NH₃2-butyne-1,4-diolRT1 atm>95%~100% (to butenediol)N/A (cis product)[10][11]
Pd/SiO₂–Schiff base2-butyne-1,4-diol50 °C2 MPa95.2%~100% (to butenediol)N/A (cis product)[12]
P-2 Ni with EthylenediamineHex-3-yn-1-ol20-25 °C1 atm94%98% (to hexenol)>100:1[5]
0.5% Pt/SiC2-butyne-1,4-diolN/AN/A96%~96% (to butenediol)N/A[12]

Note: Data for 2-butyne-1,4-diol and hex-3-yn-1-ol are included as close structural analogs to this compound, demonstrating catalyst performance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Hydrogenation Reaction cluster_workup Phase 3: Product Isolation cluster_analysis Phase 4: Analysis p1 Prepare Catalyst (e.g., Weigh Lindlar's or Synthesize P-2 Ni) r1 Assemble & Purge Glassware (Inert Atmosphere) p1->r1 p2 Prepare Substrate Solution (this compound in Solvent) p2->r1 r2 Introduce Catalyst & Reagents r1->r2 r3 Introduce H₂ Atmosphere (1 atm Balloon) r2->r3 r4 Monitor Reaction (TLC / GC / H₂ Uptake) r3->r4 w1 Reaction Quench (Vent H₂, Purge with N₂) r4->w1 w2 Catalyst Filtration (e.g., through Celite®) w1->w2 w3 Solvent Removal (Rotary Evaporation) w2->w3 a1 Characterization (NMR, GC-MS, IR) w3->a1 a2 Purification (Optional) (Distillation / Chromatography) a1->a2

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

References

Application Notes: Utilizing 2-Butyn-1-ol in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4][5] 2-Butyn-1-ol is a valuable building block in these reactions, offering a terminal alkyne for coupling and a primary alcohol for further functionalization. This document provides detailed protocols and application data for the use of this compound in Sonogashira coupling reactions, including both traditional and copper-free methodologies.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] In the palladium cycle, a Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. This is followed by a transmetalation step with a copper acetylide, generated in the copper cycle from the terminal alkyne, copper(I), and a base. The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7]

Copper-free Sonogashira reactions proceed through a mechanism involving two interconnected palladium cycles.[1] One cycle activates the aryl halide via oxidative addition, while the second cycle activates the alkyne.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂(X) pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂(C≡CR²) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡C-R² pd_complex2->product cu_x Cu(I)X cu_alkyne [Cu(I)(C≡CR²)] cu_x->cu_alkyne Base cu_alkyne->pd_complex1 alkyne H-C≡C-R² alkyne->cu_alkyne

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Experimental Protocols and Data

The following sections detail various protocols for the Sonogashira coupling of this compound with aryl halides. The choice of protocol may depend on the substrate scope, desired reaction conditions (e.g., copper-free), and scalability.

Protocol 1: Copper-Free Sonogashira Coupling of Aryl Bromides

This protocol is highly effective for a wide range of aryl bromides, providing good to excellent yields without the need for a copper co-catalyst, which can simplify product purification.[3][4]

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (3 mol%) and P(p-tol)₃ (6 mol%).

  • Add anhydrous, degassed THF.

  • Sequentially add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and DBU (3.0 mmol, 3.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Aryl BromideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
3-BromoanilinePd(OAc)₂ / P(p-tol)₃DBUTHF80695
4-BromoanisolePd(OAc)₂ / P(p-tol)₃DBUTHF80692
4-BromotoluenePd(OAc)₂ / P(p-tol)₃DBUTHF80688
1-Bromo-4-fluorobenzenePd(OAc)₂ / P(p-tol)₃DBUTHF80685

Data adapted from a study on a similar alkyne, 2-methyl-3-butyn-2-ol, which demonstrates the general applicability of the conditions.[3]

Copper_Free_Workflow start Start: Dry Schlenk Flask (Inert Atmosphere) add_catalyst Add Pd(OAc)₂ and P(p-tol)₃ start->add_catalyst add_solvent Add Anhydrous, Degassed THF add_catalyst->add_solvent add_reagents Add Aryl Bromide, This compound, and DBU add_solvent->add_reagents react Heat to 80°C and Stir for 6h add_reagents->react monitor Monitor by TLC react->monitor workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with aq. NH₄Cl monitor->workup Reaction Complete purify Purification: - Dry, Filter, Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for copper-free Sonogashira coupling.
Protocol 2: Traditional Copper-Catalyzed Sonogashira Coupling

This classic protocol is suitable for a broad range of aryl iodides and can often be performed at room temperature, making it a convenient method for many applications.[8]

Experimental Procedure:

  • In a round-bottom flask, dissolve the aryl iodide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in triethylamine.

  • Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1.5 to 3 hours.

  • Monitor the reaction progress by TLC. A precipitate of the product may form.

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.

  • Separate the organic phase, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Aryl IodideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRoom Temp1.585-95
4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRoom Temp1.590
1-IodonaphthalenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRoom Temp288

Data is representative for Sonogashira couplings under these conditions.[8]

Traditional_Sonogashira_Workflow start Start: Round-Bottom Flask dissolve_reagents Dissolve Aryl Iodide and This compound in Triethylamine start->dissolve_reagents add_catalysts Add PdCl₂(PPh₃)₂ and CuI dissolve_reagents->add_catalysts react Stir at Room Temperature (1.5 - 3h) add_catalysts->react monitor Monitor by TLC react->monitor workup Work-up: - Dilute with EtOAc - Quench with 2M HCl monitor->workup Reaction Complete purify Purification: - Separate, Wash, Dry - Concentrate, Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for traditional copper-catalyzed Sonogashira coupling.

Applications in Drug Development

The Sonogashira coupling is a key reaction in medicinal chemistry for the synthesis of complex molecules with biological activity.[9] The introduction of an alkynyl moiety, such as that from this compound, can be a crucial step in the synthesis of various pharmaceutical agents. For instance, the synthesis of Erlotinib, an anticancer drug, involves a key Sonogashira coupling step to introduce a substituted alkyne.[3] The resulting aryl alkynes are versatile intermediates that can be further elaborated into a wide array of heterocyclic compounds and other complex structures relevant to drug discovery.

Troubleshooting and Considerations

  • Homocoupling: The formation of diyne byproducts (Glaser coupling) can be an issue, particularly in copper-catalyzed reactions. Running the reaction under strictly anaerobic conditions can minimize this side reaction.

  • Catalyst Deactivation: The palladium(0) catalyst can be sensitive to air. Ensuring an inert atmosphere is maintained throughout the reaction is crucial for catalytic activity.

  • Base Selection: The choice of base is critical. Amine bases like triethylamine or DBU are commonly used. The base neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide.

  • Solvent: The solvent should be chosen to ensure the solubility of all reactants. THF, DMF, and amines (which can also act as the base) are common choices.

By following these detailed protocols and considering the key reaction parameters, researchers can effectively utilize this compound as a versatile building block in Sonogashira coupling reactions for a wide range of applications in chemical synthesis and drug development.

References

Application Notes and Protocols for the Polymerization of 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential polymerization methods for 2-butyn-1-ol, a versatile building block in organic synthesis. Due to the limited availability of direct polymerization data for this compound, this document presents adapted protocols and representative data from closely related functionalized alkynes. The information herein is intended to serve as a foundational guide for the synthesis and exploration of poly(this compound) and its potential applications in materials science and drug development.

Introduction to the Polymerization of this compound

This compound is a functionalized internal alkyne with the potential to undergo polymerization to form novel polymers with unique properties. The resulting polymer, poly(this compound), would feature a conjugated backbone with pendant hydroxymethyl groups, suggesting potential applications in areas such as specialty coatings, adhesives, and as a functional polymer for further modification.[1] The polymerization of alkynes can be achieved through various mechanisms, including transition-metal catalyzed polymerization, oxidative coupling, and potentially radical or anionic pathways. This document outlines key polymerization strategies and provides detailed experimental protocols as a starting point for the synthesis of poly(this compound).

Polymerization Methods and Mechanisms

Several transition metal-catalyzed and coupling reactions are suitable for the polymerization of alkynes. The following sections detail the most promising methods for the polymerization of this compound.

Rhodium-Catalyzed Polymerization

Rhodium complexes are well-known catalysts for the stereoregular polymerization of substituted acetylenes.[2] The mechanism typically involves the coordination and insertion of the alkyne monomer into a rhodium-alkyl or rhodium-hydride bond, leading to chain propagation. For this compound, a rhodium(I) catalyst, such as a Rh(I)-diene complex, is a promising initiator.

Proposed Mechanism:

  • Initiation: The rhodium catalyst coordinates with the first monomer of this compound.

  • Insertion: The coordinated alkyne inserts into a rhodium-ligand bond, forming a vinyl-rhodium species.

  • Propagation: Subsequent monomers coordinate and insert into the growing polymer-rhodium bond, extending the polymer chain.

  • Termination: The active polymer chain can be terminated by various methods, such as reaction with a proton source, to yield the final polymer.

rhodium_polymerization Rh(I) Catalyst Rh(I) Catalyst Coordination Coordination Rh(I) Catalyst->Coordination This compound This compound This compound->Coordination Propagation Propagation This compound->Propagation Insertion Insertion Coordination->Insertion Initiation Insertion->Propagation Growing Chain Polymer Chain Polymer Chain Propagation->Polymer Chain Termination glaser_hay Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Cu(I) Acetylide Oxidative Coupling Oxidative Coupling Cu(I) Acetylide->Oxidative Coupling 1,3-Diyne 1,3-Diyne Oxidative Coupling->1,3-Diyne Cu(0) Cu(0) Oxidative Coupling->Cu(0) Reoxidation Reoxidation Cu(0)->Reoxidation O2 Reoxidation->Cu(I) Catalyst ziegler_natta Ti-Catalyst Ti-Catalyst Active Site Active Site Ti-Catalyst->Active Site Co-catalyst (AlR3) Co-catalyst (AlR3) Co-catalyst (AlR3)->Active Site Coordination & Insertion Coordination & Insertion Active Site->Coordination & Insertion This compound This compound This compound->Coordination & Insertion Polymer Chain Polymer Chain Coordination & Insertion->Polymer Chain Propagation

References

Application Notes: 2-Butyn-1-ol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butyn-1-ol (CAS No: 764-01-2) is a valuable and versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates.[1][2] Its bifunctional nature, containing both a reactive alkyne and a primary hydroxyl group, allows for a wide range of chemical transformations.[2] This unique structure makes it an essential precursor for introducing the butynyl moiety into more complex molecules, a common feature in various active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Linagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Furthermore, it briefly discusses the broader potential of this compound in the synthesis of other therapeutic agents, including antifungal and anticancer drugs.[1]

Key Application: Synthesis of a Linagliptin Intermediate

A critical step in the synthesis of Linagliptin is the N-alkylation of a xanthine derivative with a butynyl group. This compound serves as the primary source for this functional group, typically after conversion to a more reactive species like 1-bromo-2-butyne.[3][4] The reaction involves the formation of 3-Methyl-7-(2-butyn-1-yl)-8-bromo-xanthine, a key intermediate that undergoes further elaboration to yield the final API.[3]

Reaction Pathway: N-Alkylation of 8-Bromo-3-methylxanthine

G cluster_reactants Reactants cluster_product Product Xanthine 8-Bromo-3-methylxanthine reagents Base (e.g., DIEA, K2CO3) Solvent (e.g., Acetone, DMAC) Xanthine->reagents Butyne 1-Bromo-2-butyne (from this compound) Butyne->reagents Intermediate 3-Methyl-7-(2-butyn-1-yl)-8-bromo-xanthine (Linagliptin Intermediate c) reagents->Intermediate N-Alkylation

Caption: N-Alkylation to form a key Linagliptin intermediate.

2.1. Experimental Protocols

The following protocols are representative examples derived from patent literature for the synthesis of 3-Methyl-7-(2-butyn-1-yl)-8-bromo-xanthine.

Protocol 1: Synthesis using N,N-Diisopropylethylamine (DIEA) in Acetone

  • Materials:

    • 8-bromo-3-methylxanthine (a)

    • N,N-diisopropylethylamine (DIEA)

    • 1-bromo-2-butyne (b)

    • Acetone

    • Methanol

  • Procedure:

    • To a suitable reaction vessel (e.g., a three-necked flask), add 8-bromo-3-methylxanthine (1.0 eq), acetone, N,N-diisopropylethylamine (1.2 eq), and 1-bromo-2-butyne (1.2 eq).[3]

    • Begin stirring and heat the mixture to reflux.

    • Maintain the reaction at reflux for 4 to 7 hours, monitoring completion by a suitable method (e.g., TLC, HPLC).[3]

    • After the reaction is complete, cool the mixture to room temperature.[3]

    • Filter the resulting precipitate by suction.[3]

    • Wash the filter cake with methanol to remove impurities.[3]

    • Dry the pale yellow solid product under vacuum to obtain 3-Methyl-7-(2-butyn-1-yl)-8-bromo-xanthine (c).[3]

Protocol 2: Synthesis using Potassium Carbonate in Dimethylacetamide (DMAC)

  • Materials:

    • 3-Methyl-7-(2-butyn-1-yl)-8-bromo-xanthine (c) - This protocol starts from the product of the previous step to build the next intermediate.

    • 2-chloromethyl-4-methylquinazoline (d)

    • Potassium Carbonate (K₂CO₃)

    • Dimethylacetamide (DMAC)

    • Methanol

    • Water

  • Procedure:

    • In a reaction vessel, combine intermediate (c) (1.0 eq), 2-chloromethyl-4-methylquinazoline (d) (1.3 eq), potassium carbonate (1.3 eq), and dimethylacetamide (DMAC).[3]

    • Stir the mixture and heat to a temperature between 75-95°C.[3]

    • Maintain the reaction for 7-10 hours until completion.[3]

    • Cool the reaction mixture to below 65°C and add methanol, stirring for 30-60 minutes.[3]

    • Filter the mixture and wash the collected solid with methanol.[3]

    • Create a slurry of the resulting solid in water, then filter again.[3]

    • Wash the filter cake with water, followed by methanol, to yield the purified yellow product: 1-[(4-methylquinazolin-2-yl) methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (e).[3]

2.2. Data Presentation: Synthesis of Linagliptin Intermediate (c)

The following table summarizes quantitative data from various reported syntheses of 3-Methyl-7-(2-butyn-1-yl)-8-bromo-xanthine.

Reactant (a) Reactant (b) Base Solvent Temp (°C) Time (h) Yield (%) Purity (%) Reference
3.7 mol4.445 molDIEA (1.2 eq)AcetoneReflux4-6105.995.7[3]
0.15 mol0.165 molDIEA (1.1 eq)AcetoneReflux7118.892.0[5]
10 mmol12 mmolNa₂CO₃ (1.5 eq)Acetone404--[6]

Note: Yields exceeding 100% may be reported in patents due to the presence of residual solvents or impurities in the crude product before full purification.

Broader Applications in Pharmaceutical Synthesis

While the synthesis of the Linagliptin intermediate is a well-documented industrial application, the reactive nature of this compound makes it a candidate for the synthesis of other pharmaceutical classes.

  • Antifungal Agents: The alkyne moiety is present in several antifungal drugs.[7] The structural backbone of this compound can be incorporated into novel azole or oxazolidinone derivatives, which are known pharmacophores for antifungal activity.[8][9]

  • Anticancer Agents: Many modern anticancer agents, including kinase inhibitors and tubulin polymerization inhibitors, feature alkyne groups for binding to target proteins or for use in "click chemistry" to link molecular fragments.[2][10] While a direct synthetic route from this compound to Sorafenib was not identified in the searched literature, the synthesis of Sorafenib analogs containing a 1,2,3-triazole ring (formed from an alkyne) has been reported.[2]

  • Prostaglandin Analogues: Complex molecules like Beraprost and Iloprost have intricate stereochemistry.[11][12] Some synthetic routes for these molecules involve the use of alkyne precursors to construct their side chains, although a direct role for this compound is not explicitly detailed in the available literature.[1][13]

General Synthetic Workflow

The utility of this compound as a precursor often involves its initial conversion into a more reactive intermediate, which is then coupled with a core molecular scaffold. This modular approach is a common strategy in drug development.

G cluster_precursor Precursor Stage cluster_activation Activation cluster_coupling Coupling Reaction cluster_api Final Synthesis Precursor This compound Activated Activated Intermediate (e.g., 1-Bromo-2-butyne) Precursor->Activated Halogenation/ Sulfonylation Coupling Key Pharmaceutical Intermediate Activated->Coupling N- or C-Alkylation API Active Pharmaceutical Ingredient (API) Coupling->API Further Synthetic Steps

References

Application of 2-Butyn-1-ol in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyn-1-ol is a versatile and highly reactive propargylic alcohol that serves as a fundamental building block in the synthesis of a diverse range of agrochemicals. Its bifunctional nature, possessing both a reactive hydroxyl group and a carbon-carbon triple bond, allows for a wide array of chemical transformations. This enables the construction of complex molecular architectures found in modern herbicides, fungicides, and insecticides. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of key agrochemical precursors and active ingredients.

Key Applications in Agrochemical Synthesis

This compound is a valuable precursor for various classes of agrochemicals due to its ability to participate in reactions such as oxidation, hydrogenation, and coupling reactions. These transformations lead to the formation of key intermediates and final products with desired biological activities.

Fungicide Synthesis: A primary application of this compound is in the synthesis of 2-butynoic acid, a known fungicide and a versatile intermediate for more complex fungicidal compounds.[1] The oxidation of the primary alcohol functionality of this compound directly yields this valuable synthon.

Herbicide Synthesis: this compound can be converted to herbicidal compounds such as 2-ethynylpyridine, which is effective in controlling weeds in various crops.[1] This transformation typically involves the coupling of a protected or activated form of this compound with a suitable pyridine derivative.

Insecticide Synthesis: The carbon backbone of this compound is incorporated into the synthesis of certain classes of insecticides, such as butenolides. These compounds act on the nicotinic acetylcholine receptors of insects, leading to paralysis and death. The synthesis of the butenolide ring system can be achieved through multi-step sequences starting from this compound derivatives.

Data Presentation: Synthesis of Agrochemicals from this compound

Agrochemical ClassTarget Compound/IntermediateKey Reaction TypeReagents & ConditionsYield (%)Reference
Fungicide 2-Butynoic AcidOxidationThis compound, Catalyst (e.g., TMHPO), Hypochlorite, Alkaline substance, Water; -5 to 15 °CHighCN114989003A
Herbicide 2-EthynylpyridineSonogashira CouplingThis compound (as alkyne source), 2-Halopyridine, Pd catalyst, Cu co-catalyst, BaseNot SpecifiedGeneral Method
Insecticide Butenolide IntermediateMulti-step SynthesisThis compound derivative, various reagents for cyclization and functionalizationNot SpecifiedGeneral Method

Experimental Protocols

Protocol 1: Synthesis of 2-Butynoic Acid (Fungicide Precursor)

This protocol is based on the oxidation of this compound as described in patent CN114989003A.

Materials:

  • This compound

  • Catalyst (e.g., 2,2,6,6-tetramethyl-4-hydroxypiperidine nitroxide radical - TMHPO)

  • Hypochlorite solution (e.g., Sodium hypochlorite)

  • Alkaline substance (e.g., Sodium hydroxide)

  • Water

  • Acid (for pH adjustment, e.g., Hydrochloric acid)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Toluene

Procedure:

  • In a reaction vessel, mix this compound, the catalyst, and water. The mass ratio of the catalyst to this compound should be in the range of 5:100 to 20:100. The mass ratio of water to this compound should be between 6:1 and 15:1.

  • Cool the mixture to a temperature between -5 °C and 15 °C.

  • Under alkaline conditions (pH 8-11), add the hypochlorite solution and the alkaline substance. The equivalent molar ratio of hypochlorite to this compound should be between 2.2:1 and 4:1, and the molar ratio of the alkaline substance to this compound should be between 1:1 and 2:1.

  • Allow the oxidation reaction to proceed for 0.5 to 2 hours.

  • After the reaction is complete, adjust the pH of the solution to 1-3 using an acid.

  • Extract the product using an organic solvent.

  • Remove the organic solvent, add toluene, and reflux.

  • Remove the toluene to obtain the crude 2-butynoic acid.

  • Further purify the crude product by vacuum sublimation to obtain pure 2-butynoic acid.

Expected Yield: The patent reports high yields for this process.

Protocol 2: General Procedure for the Synthesis of 2-Ethynylpyridine (Herbicide Precursor) via Sonogashira Coupling

This protocol outlines a general method for the Sonogashira coupling of a terminal alkyne (derived from this compound) with a halopyridine.

Materials:

  • This compound

  • Protecting group for the hydroxyl function (e.g., TBDMS-Cl, Imidazole)

  • 2-Bromopyridine or 2-Iodopyridine

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Deprotecting agent (e.g., TBAF)

Procedure:

  • Protection of this compound: Protect the hydroxyl group of this compound to prevent side reactions. For example, react this compound with TBDMS-Cl and imidazole in DMF to form the corresponding silyl ether.

  • Sonogashira Coupling Reaction:

    • In a reaction flask under an inert atmosphere, dissolve the protected this compound and the 2-halopyridine in a suitable solvent.

    • Add the palladium catalyst, copper(I) iodide, and the base.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified product in a suitable solvent (e.g., THF).

    • Add a deprotecting agent (e.g., TBAF) and stir until the protecting group is cleaved.

  • Final Purification: Purify the deprotected 2-ethynylpyridine by column chromatography to obtain the final product.

Visualizations

Synthesis of 2-Butynoic Acid from this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Oxidation Oxidation Reaction (-5 to 15 °C, pH 8-11) This compound->Oxidation Catalyst Catalyst (TMHPO) Catalyst->Oxidation Oxidant Hypochlorite Oxidant->Oxidation Base Alkaline Substance Base->Oxidation 2-Butynoic_Acid 2-Butynoic Acid Oxidation->2-Butynoic_Acid

Caption: Workflow for the oxidation of this compound to 2-Butynoic Acid.

General Synthetic Pathway to Herbicides via Sonogashira Coupling

G This compound This compound Protection Protection of -OH group This compound->Protection Protected_Alkyne Protected this compound Protection->Protected_Alkyne Coupling Sonogashira Coupling (Pd/Cu catalyst, Base) Protected_Alkyne->Coupling 2-Halopyridine 2-Halopyridine 2-Halopyridine->Coupling Coupled_Product Coupled Intermediate Coupling->Coupled_Product Deprotection Deprotection of -OH group Coupled_Product->Deprotection 2-Ethynylpyridine 2-Ethynylpyridine (Herbicide Precursor) Deprotection->2-Ethynylpyridine

Caption: Sonogashira coupling of this compound for herbicide synthesis.

Conceptual Pathway to Butenolide Insecticides

G This compound This compound Derivatization Derivatization This compound->Derivatization Alkyne_Intermediate Functionalized Alkyne Derivatization->Alkyne_Intermediate Cyclization Cyclization Reactions Alkyne_Intermediate->Cyclization Butenolide_Core Butenolide Ring System Cyclization->Butenolide_Core Functionalization Further Functionalization Butenolide_Core->Functionalization Insecticide Butenolide Insecticide Functionalization->Insecticide

Caption: Conceptual synthesis of butenolide insecticides from this compound.

References

Application Notes and Protocols: 2-Butyn-1-OL as a Corrosion Inhibitor for Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butyn-1-OL is an acetylenic alcohol that has been investigated as a corrosion inhibitor for steel in acidic environments. Its efficacy is attributed to the presence of a triple bond and a hydroxyl group, which facilitate its adsorption onto the metal surface, forming a protective barrier against corrosive agents. This document provides a summary of its application, relevant data, and detailed experimental protocols for its evaluation. While research on this compound is available, it is worth noting that a related compound, 2-butyne-1,4-diol, has been more extensively studied for its corrosion inhibition properties on mild steel in sulfuric acid.[1][2]

Mechanism of Action

Organic corrosion inhibitors like this compound function by adsorbing onto the metal surface. This adsorption can be influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the type of corrosive medium.[3] The triple bond in this compound provides a high electron density, which is crucial for its interaction with the metal surface. It is generally accepted that the triple bonds of acetylenic alcohols are a key factor in corrosion inhibition due to π-electron interactions.[4] Studies on similar acetylenic alcohols suggest that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5] The adsorption process can be a combination of physisorption and chemisorption, leading to the formation of a protective film.

Data Presentation

The following table summarizes the key findings on the performance of this compound as a corrosion inhibitor for iron in 1 M HCl.

ParameterObservationReference
Inhibitor Type Mixed-type (suppresses both anodic and cathodic reactions)[5]
Effect of Immersion Time Inhibition efficiency increases with time over a 16-hour period[5]
Adsorption Indication Changes in charge transfer resistance are indicative of adsorption and inhibition[5]
Structural Effects Inhibition efficiency is dependent on the carbon chain length and the position of the triple bond[5]

Note: For detailed quantitative data on inhibition efficiency at various concentrations and temperatures, access to the full-text articles is recommended.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effectiveness of this compound as a corrosion inhibitor.

1. Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

  • Materials and Equipment:

    • Mild steel coupons with a known surface area

    • Analytical balance (accurate to 0.1 mg)

    • Corrosive medium (e.g., 1 M HCl)

    • Various concentrations of this compound

    • Water bath or thermostat for temperature control

    • Polishing papers of different grades

    • Acetone and distilled water for cleaning

  • Protocol:

    • Mechanically polish the mild steel coupons with successively finer grades of emery paper.[1][2]

    • Degrease the coupons by sonicating in ethanol or acetone, rinse with distilled water, and dry.[2]

    • Accurately weigh the cleaned and dried coupons (W_initial).

    • Immerse triplicate sets of coupons in the corrosive medium with and without various concentrations of this compound for a specified period (e.g., 6 hours).[1][2]

    • Maintain a constant temperature using a water bath.

    • After the immersion period, retrieve the coupons, carefully wash with distilled water and acetone to remove corrosion products, dry, and re-weigh (W_final).

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • The corrosion rate (CR) can be calculated using the formula: CR (g/m²h) = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • The inhibition efficiency (η%) is calculated as: η% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

2. Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current density (i_corr) and to understand the kinetic behavior of the anodic and cathodic reactions.

  • Materials and Equipment:

    • Potentiostat/Galvanostat

    • Three-electrode electrochemical cell

    • Working electrode (mild steel specimen)

    • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

    • Counter electrode (e.g., platinum or graphite)

    • Corrosive medium with and without inhibitor

  • Protocol:

    • Prepare the working electrode by embedding a mild steel specimen in epoxy resin, leaving a known surface area exposed.[1][2]

    • Polish the exposed surface to a mirror finish, degrease, and rinse as described for the weight loss measurements.

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

    • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[6]

    • Plot the resulting current density (log i) versus the applied potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves back to their intersection.[6]

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the corrosion mechanism and the protective properties of the inhibitor film.

  • Materials and Equipment:

    • Potentiostat/Galvanostat with a frequency response analyzer

    • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

    • Corrosive medium with and without inhibitor

  • Protocol:

    • Prepare and set up the electrochemical cell as described for the potentiodynamic polarization measurements.

    • Allow the system to reach a steady OCP.

    • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

    • Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. An increase in Rct in the presence of the inhibitor indicates effective corrosion inhibition.

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for evaluating a corrosion inhibitor.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results & Conclusion prep_inhibitor Prepare Inhibitor Solutions (various concentrations) weight_loss Weight Loss Measurement prep_inhibitor->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep_inhibitor->eis pdp Potentiodynamic Polarization prep_inhibitor->pdp prep_steel Prepare Steel Samples (polish, clean, weigh) prep_steel->weight_loss prep_steel->eis prep_steel->pdp calc_cr Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr model_eis Model EIS Data (Equivalent Circuit) eis->model_eis extract_params Extract Tafel Parameters (Ecorr, icorr) pdp->extract_params conclusion Determine Inhibition Mechanism & Optimal Concentration calc_cr->conclusion model_eis->conclusion extract_params->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

References

Application Note: Synthesis of 2,8-Decadiyne-1,10-diol via Glaser-Hay Homocoupling of 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Glaser-Hay coupling is a powerful and versatile copper-catalyzed oxidative homocoupling reaction used for the synthesis of symmetric 1,3-diynes from terminal alkynes.[1][2] This method is an improvement upon the classical Glaser coupling, utilizing a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, which offers milder reaction conditions and greater versatility.[1][3] The resulting 1,3-diyne motif is a valuable structural component in natural products, pharmaceuticals, and advanced materials.[1] This document provides a detailed protocol for the homocoupling of 2-Butyn-1-OL to produce 2,8-decadiyne-1,10-diol, a symmetrical C8-diyne diol.

Reaction Scheme

The overall reaction involves the dimerization of this compound in the presence of a copper(I) catalyst, a diamine ligand, and an oxidant (atmospheric oxygen) to yield the corresponding 1,3-diyne.

Experimental Protocol: Glaser-Hay Coupling

This protocol details the synthesis of 2,8-decadiyne-1,10-diol from this compound using a copper(I) chloride/TMEDA catalytic system.

Materials:

  • This compound (≥98%)

  • Copper(I) chloride (CuCl, ≥99%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, ≥99%)

  • Acetone (ACS grade or anhydrous)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl acetate (for chromatography)

  • 25 mL Round-bottom flask

  • Magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 70.1 mg).

  • Catalyst and Solvent Addition: Add copper(I) chloride (0.05 mmol, 5.0 mg, 5 mol%) and acetone (10 mL) to the flask.

  • Ligand Addition: Add TMEDA (1.2 mmol, 139.5 mg, 0.18 mL) to the stirring mixture. The solution may turn green or blue upon addition of the ligand and exposure to air.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (approx. 20-25°C). The flask should be open to the air or equipped with an air-filled balloon to ensure a sufficient supply of oxygen as the oxidant.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes 3-6 hours.[1]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL). This will complex with the copper catalyst.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,8-decadiyne-1,10-diol.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the homocoupling of propargylic alcohols like this compound based on general Glaser-Hay protocols.[1]

ParameterDescription
Substrate This compound (1.0 equiv)
Catalyst Copper(I) Chloride (CuCl) (5 mol%)
Ligand/Base TMEDA (1.2 equiv)
Oxidant O₂ (from Air)
Solvent Acetone
Temperature Room Temperature (~22 °C)
Reaction Time 3 - 6 hours
Typical Yield 75 - 90% (Isolated Yield)

Visualizations

Catalytic Cycle of the Glaser-Hay Coupling

G Glaser-Hay Catalytic Cycle Cu_I Cu(I) Catalyst Alkyne 2 R-C≡C-H (this compound) Cu_Acetylide Cu(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I) - H⁺ (via TMEDA) Dimerization Oxidative Coupling Cu_Acetylide->Dimerization 2x Diyne R-C≡C-C≡C-R (Diyne Product) Dimerization->Diyne Cu_0 Cu(0) Dimerization->Cu_0 2x Cu_0->Cu_I Reoxidation O2 O₂ (Air) O2->Cu_I

Caption: Catalytic cycle of the Glaser-Hay coupling reaction.

Experimental Workflow Diagram

workflow start Start: Reagents setup 1. Add this compound, CuCl, and Acetone to Flask start->setup add_ligand 2. Add TMEDA to Mixture setup->add_ligand react 3. Stir Vigorously under Air (3-6h) add_ligand->react monitor 4. Monitor by TLC react->monitor quench 5. Quench with aq. NH₄Cl monitor->quench Reaction Complete extract 6. Extract with Organic Solvent quench->extract dry 7. Dry, Filter, and Concentrate extract->dry purify 8. Purify via Column Chromatography dry->purify product End: Pure Product purify->product

Caption: General experimental workflow for the Glaser-Hay coupling.

References

Grignard reaction of 2-Butyn-1-OL for carbon-carbon bond formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Grignard Reaction for Carbon-Carbon Bond Formation Utilizing a 2-Butyn-1-ol Derivative

Introduction

The Grignard reaction is a powerful and versatile method in organic synthesis for the formation of carbon-carbon bonds.[1] It involves the reaction of an organomagnesium halide, known as a Grignard reagent, with an electrophilic carbon atom, most commonly found in carbonyl compounds like aldehydes and ketones.[2][3] This reaction is fundamental for the construction of more complex molecules from simpler precursors, enabling the synthesis of primary, secondary, and tertiary alcohols.[1][4]

Direct carbon-carbon bond formation via a Grignard reaction using this compound is not feasible in a single step. The acidic proton of the hydroxyl group would be readily deprotonated by the highly basic Grignard reagent in an acid-base reaction, preventing nucleophilic attack at a carbon center. To achieve the desired carbon-carbon bond formation, a two-step synthetic sequence is proposed. This involves the initial oxidation of this compound to its corresponding aldehyde, 2-butynal, followed by the reaction of this aldehyde with a Grignard reagent. This approach transforms the primary alcohol into a reactive electrophile suitable for nucleophilic attack.

This application note provides a detailed protocol for a representative synthesis: the conversion of this compound to 3-pentyn-2-ol. This is achieved through the oxidation of this compound to 2-butynal using pyridinium chlorochromate (PCC), followed by the Grignard reaction of 2-butynal with methylmagnesium bromide.

Overall Synthetic Pathway

The transformation from this compound to 3-pentyn-2-ol is accomplished in two key stages:

  • Oxidation: The primary alcohol, this compound, is oxidized to the corresponding aldehyde, 2-butynal, using a mild oxidizing agent like Pyridinium Chlorochromate (PCC) to prevent over-oxidation to a carboxylic acid.[5][6][7]

  • Grignard Reaction: The synthesized 2-butynal is then treated with a Grignard reagent, methylmagnesium bromide (CH₃MgBr), to form a new carbon-carbon bond, yielding the secondary alcohol, 3-pentyn-2-ol, after an acidic workup.[8][9]

G cluster_0 Synthetic Workflow Start This compound Step1 Oxidation with PCC Start->Step1 Intermediate 2-Butynal Step1->Intermediate Step2 Grignard Reaction with CH3MgBr Intermediate->Step2 Workup Acidic Workup (e.g., aq. NH4Cl) Step2->Workup End 3-Pentyn-2-ol Workup->End

Figure 1: Overall workflow for the synthesis of 3-pentyn-2-ol.

Data Presentation

Table 1: Reagents for the Synthesis of 3-Pentyn-2-ol

StepReagentMolar Eq.Purpose
1. Oxidation This compound1.0Starting Material
Pyridinium Chlorochromate (PCC)1.2 - 1.5Oxidizing Agent[10]
Celite or Molecular Sieves-Adsorbent for byproduct[10]
Dichloromethane (CH₂Cl₂)-Anhydrous Solvent
2. Grignard Reaction 2-Butynal1.0Electrophile
Methylmagnesium Bromide (CH₃MgBr)1.1 - 1.2Nucleophile (Grignard Reagent)
Anhydrous Diethyl Ether or THF-Anhydrous Solvent
Saturated aq. NH₄Cl-Quenching/Workup Solution[9]

Table 2: Physical and Chemical Properties

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
This compoundC₄H₆O70.09128-130Flammable, skin and eye irritant.[11]
2-ButynalC₄H₄O68.07~105Assumed, based on similar aldehydes.
3-Pentyn-2-olC₅H₈O84.12129-131-

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Butynal

This procedure details the selective oxidation of a primary propargylic alcohol to the corresponding aldehyde using PCC.[5][10]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Silica gel

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Short path distillation apparatus or column chromatography setup

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Suspend 1.2 equivalents of PCC and a similar mass of Celite® in anhydrous dichloromethane (approx. 5-10 volumes relative to the alcohol).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the alcohol solution dropwise to the stirred PCC suspension over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the suspension through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica pad thoroughly with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude 2-butynal can be used directly in the next step or purified further by careful distillation under reduced pressure.

Protocol 2: Grignard Reaction of 2-Butynal with Methylmagnesium Bromide

This protocol describes the nucleophilic addition of a Grignard reagent to an α,β-unsaturated aldehyde.[8][9] Strict anhydrous conditions are critical for success.

Materials:

  • Crude 2-butynal from Protocol 1

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet.

  • Charge the flask with 1.1 equivalents of methylmagnesium bromide solution via syringe.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the crude 2-butynal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-butynal solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the internal temperature at or below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-pentyn-2-ol.

  • The product can be purified by distillation or flash column chromatography.

Reaction Mechanism Visualization

The Grignard reaction proceeds via nucleophilic addition to the carbonyl carbon.

Figure 2: Mechanism of the Grignard addition to 2-butynal.

Conclusion

While this compound is not directly suitable for a Grignard reaction to form a new carbon-carbon bond, its conversion to 2-butynal opens up a pathway for such transformations. The two-step protocol involving PCC oxidation followed by a Grignard reaction with methylmagnesium bromide provides an effective route to synthesize 3-pentyn-2-ol. This methodology is broadly applicable for the synthesis of various secondary propargylic alcohols by choosing different Grignard reagents, highlighting its utility for researchers in organic synthesis and drug development. Careful adherence to anhydrous conditions throughout the Grignard step is paramount for achieving high yields.[8]

References

Application Notes and Protocols for the Esterification of 2-Butyn-1-OL with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the esterification of 2-butyn-1-ol with a variety of carboxylic acids. The information is intended to guide researchers in the synthesis of 2-butynyl esters, which are valuable intermediates in organic synthesis and drug development.

Introduction

The esterification of this compound introduces an alkynyl moiety into a carboxylic acid, forming a 2-butynyl ester. This functional group can be a key building block in the synthesis of complex molecules, including natural products and pharmaceuticals. The triple bond provides a site for further chemical transformations, such as click chemistry, coupling reactions, and reductions. The choice of esterification method depends on the specific carboxylic acid substrate, its sensitivity to reaction conditions, and the desired scale of the reaction. This document outlines several common and effective methods for this transformation.

Data Presentation: Quantitative Analysis of Esterification Reactions

The following table summarizes quantitative data from various esterification methods for this compound with different carboxylic acids. This allows for a direct comparison of yields and reaction conditions.

Carboxylic AcidEsterification MethodCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Acetic AcidAcyl Chloride MethodAcetyl chloride, triethylamineDichloromethane0 - 25Not Specified96
Benzoic AcidMitsunobu ReactionTriphenylphosphine, DIADTHF0 - rt6 - 8High (exact % not specified)
Stearic AcidLipase Catalysis (with 3-butyn-1-ol)Lipase from Candida cylindraceaNot SpecifiedNot SpecifiedNot Specified<26
Stearic AcidLipase Catalysis (with 3-butyn-1-ol)Lipase AY-30Not SpecifiedNot SpecifiedNot SpecifiedNo Reaction
Stearic AcidLipase Catalysis (with 3-butyn-1-ol)Lipolase 100T, Lipozyme IM20, or Novozyme 435Not SpecifiedNot SpecifiedNot SpecifiedEfficient
Pentanoic AcidLipase Catalysis (with 3-butyn-1-ol)Lipase from Candida cylindraceaNot SpecifiedNot SpecifiedNot Specified<26
Monoethyl fumarateSteglich EsterificationDCC, 4-DMAPDichloromethane0 - rt365 (with t-BuOH)
Stearic AcidAcid Clay CatalysisMontmorillonite KSF/0None150499.9 (with 1-butanol)

Experimental Protocols

Detailed methodologies for key esterification reactions are provided below. These protocols can be adapted for various carboxylic acid substrates.

Protocol 1: Steglich Esterification of this compound

This method is a mild and effective way to form esters from carboxylic acids and alcohols, particularly for acid-sensitive substrates.[1] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-butynyl ester.

Protocol 2: Mitsunobu Reaction for Esterification of this compound

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to esters with inversion of stereochemistry (if applicable).[2][3] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

Materials:

  • This compound

  • Carboxylic acid of choice

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe for dropwise addition

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.5 M) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.[2]

  • Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe to the cooled solution.[2]

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazide byproduct.

Protocol 3: Fischer-Speier Esterification of this compound

This is a classic acid-catalyzed esterification method.[4] It is typically performed by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.[4]

Materials:

  • This compound

  • Carboxylic acid of choice

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (e.g., Toluene or Hexane) if necessary

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 eq) and a large excess of this compound (can be used as the solvent if liquid). If the carboxylic acid is a solid, a non-polar solvent like toluene can be used.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).

  • If using a solvent, attach a Dean-Stark apparatus to the flask to remove the water generated during the reaction and drive the equilibrium towards the product.

  • Heat the reaction mixture to reflux and maintain for 1-10 hours, monitoring the progress by TLC.[4]

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Carefully wash the organic layer with water, then with saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or silica gel column chromatography.

Visualizations

General Workflow for Esterification of this compound

Esterification_Workflow General Workflow for the Esterification of this compound cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis Carboxylic_Acid Carboxylic Acid Reaction_Setup Reaction Setup (Solvent, Catalyst/Reagents) Carboxylic_Acid->Reaction_Setup 2_Butyn_1_ol This compound 2_Butyn_1_ol->Reaction_Setup Reaction_Execution Reaction Execution (Temperature, Time) Reaction_Setup->Reaction_Execution Quenching_Extraction Quenching & Extraction Reaction_Execution->Quenching_Extraction Drying_Concentration Drying & Concentration Quenching_Extraction->Drying_Concentration Purification Purification (Chromatography/Distillation) Drying_Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the esterification of this compound.

Signaling Pathway for Steglich Esterification

Steglich_Esterification Mechanism of Steglich Esterification Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP DCU DCU (precipitate) O_Acylisourea->DCU DMAP DMAP Acyl_DMAP->DMAP regenerated Ester 2-Butynyl Ester Acyl_DMAP->Ester + this compound Alcohol This compound Alcohol->Ester

References

The Role of Alkynols in Antifungal Agent Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing challenge of antifungal resistance necessitates the exploration of novel chemical scaffolds for the development of more effective and broad-spectrum antifungal agents. Among the versatile building blocks available to medicinal chemists, alkynols, particularly short-chain variants like 2-butyn-1-ol and propargyl alcohol, offer a unique combination of reactivity and structural features. The presence of a hydroxyl group and a carbon-carbon triple bond allows for diverse chemical modifications, making them valuable precursors in the synthesis of various antifungal compounds. This document provides a detailed overview of the application of alkynol derivatives in the synthesis of antifungal agents, complete with experimental protocols and quantitative data to guide further research and development.

Introduction to Alkynols in Antifungal Synthesis

Alkynol scaffolds serve as key intermediates in the synthesis of several classes of antifungal agents. The terminal alkyne functionality is particularly useful for introducing structural diversity through reactions such as Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and addition reactions. These reactions enable the linkage of the alkynol moiety to various heterocyclic systems, which are often the pharmacophores responsible for antifungal activity. The hydroxyl group provides a handle for further functionalization or can contribute to the molecule's overall physicochemical properties, including solubility and target binding.

One of the most prominent applications of a simple alkynol in antifungal synthesis is the use of propargyl alcohol as a precursor for the fungicide Iodopropynyl Butylcarbamate (IPBC). Furthermore, the structural motif of a substituted butynol is found in the side chain of the allylamine antifungal, terbinafine. More recently, the incorporation of alkynyl side chains into azole antifungal scaffolds has emerged as a promising strategy to overcome resistance and enhance activity.

Key Applications and Synthetic Pathways

The versatility of alkynols allows for their incorporation into antifungal agents through several key synthetic strategies.

Synthesis of Iodopropynyl Butylcarbamate (IPBC)

Propargyl alcohol is a crucial starting material for the industrial synthesis of the widely used fungicide IPBC. The synthesis proceeds in two main steps: carbamation followed by iodination.

Experimental Workflow for IPBC Synthesis

propargyl_alcohol Propargyl Alcohol carbamate Propargyl Butylcarbamate propargyl_alcohol->carbamate Carbamation butyl_isocyanate Butyl Isocyanate butyl_isocyanate->carbamate ipbc Iodopropynyl Butylcarbamate (IPBC) carbamate->ipbc Iodination iodinating_agent Iodinating Agent (e.g., I2, NaOCl) iodinating_agent->ipbc

Caption: Synthetic route to IPBC from propargyl alcohol.

Allylamine Antifungals: The Terbinafine Side Chain

The allylamine class of antifungals, which includes the widely used drug terbinafine, features a characteristic enyne side chain. The synthesis of this side chain often involves intermediates derived from butynol-like structures. For instance, the synthesis of terbinafine involves the key intermediate 1-chloro-6,6-dimethyl-2-heptene-4-yne, which contains a terminal alkyne.

Logical Relationship in Terbinafine Synthesis

alkyne_precursor Alkyne Precursor (e.g., 1-chloro-6,6-dimethyl-2-heptene-4-yne) terbinafine Terbinafine alkyne_precursor->terbinafine Alkylation n_methyl_1_naphthalenemethanamine N-methyl-1-naphthalenemethanamine n_methyl_1_naphthalenemethanamine->terbinafine

Caption: Key coupling step in the synthesis of terbinafine.

Alkynyl-Functionalized Azole Antifungals

The modification of existing azole antifungals by introducing alkynyl side chains has been shown to be an effective strategy to enhance their antifungal spectrum and combat resistance. The Sonogashira coupling reaction and "click" chemistry are powerful tools for this purpose.

The Sonogashira reaction allows for the direct coupling of a terminal alkyne with a halogenated azole core, providing a straightforward method for the synthesis of novel alkynyl-azole antifungals.

Experimental Workflow for Sonogashira Coupling

terminal_alkyne Terminal Alkyne (e.g., 2-methyl-3-butyn-2-ol derivative) alkynyl_azole Alkynyl-Azole Antifungal terminal_alkyne->alkynyl_azole C-C Coupling halo_azole Halogenated Azole halo_azole->alkynyl_azole catalyst Pd/Cu Catalyst catalyst->alkynyl_azole

Caption: General scheme for Sonogashira coupling in antifungal synthesis.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,2,3-triazole-containing compounds. This "click" reaction has been utilized to synthesize novel fluconazole analogues with potent antifungal activity.[1]

Signaling Pathway Analogy for Click Chemistry

alkyne_precursor Alkynyl Precursor triazole_product 1,2,3-Triazole Linked Antifungal alkyne_precursor->triazole_product Cycloaddition azide_precursor Azide Precursor azide_precursor->triazole_product catalyst Cu(I) Catalyst catalyst->triazole_product

Caption: "Click" chemistry approach to novel triazole antifungals.

Quantitative Data

The following table summarizes key quantitative data for representative antifungal agents synthesized using alkynol-derived precursors.

Compound ClassExample CompoundSynthetic RouteYield (%)Antifungal Activity (MIC, μg/mL)Reference
Iodopropynyl Carbamate IPBCCarbamation & Iodination of Propargyl AlcoholHigh (Industrial Process)Varies by fungal species[2][3]
Allylamine TerbinafineCoupling with an enyne side chainGoodC. albicans: 0.03-0.25[4][5]
Alkynyl-Triazole Compound 6c (phenylethynyl pyrazole derivative)Sonogashira Coupling72C. albicans: 0.0625, C. neoformans: 0.0625[6]
Click-Chemistry Triazole Fluconazole analogue 10 Azide-Alkyne CycloadditionNot specifiedHighly active against various fungi[1]

Experimental Protocols

Protocol 1: Synthesis of Propargyl Butylcarbamate (Intermediate for IPBC)[3][7]

Materials:

  • Propargyl alcohol

  • n-Butyl isocyanate

  • Catalyst (e.g., pyridine or a tertiary amine)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve propargyl alcohol in the anhydrous solvent.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add n-butyl isocyanate dropwise to the reaction mixture via the dropping funnel at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude propargyl butylcarbamate.

  • The crude product can be purified by vacuum distillation to yield the pure product.

Protocol 2: General Procedure for Sonogashira Coupling to Synthesize Alkynyl-Azole Derivatives[6]

Materials:

  • Halogenated azole derivative (e.g., 4-iodo-1H-pyrazole derivative)

  • Terminal alkyne (e.g., a derivative of 2-methyl-3-butyn-2-ol)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Diisopropylethylamine (DIEA, base)

  • N-Methyl-2-pyrrolidone (NMP, solvent)

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add the halogenated azole derivative (1.0 mmol) and the terminal alkyne (1.0 mmol) to NMP (10 mL).

  • To this solution, add CuI (20 mol%), Pd(PPh₃)₂Cl₂ (5 mol%), and DIEA (5 mmol).

  • Degas the reaction mixture with a stream of nitrogen for 10-15 minutes.

  • Heat the reaction mixture at 60 °C for 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into ice water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-azole compound.

Protocol 3: General Procedure for Azide-Alkyne Cycloaddition (Click Chemistry)[8]

Materials:

  • Azide-functionalized antifungal precursor

  • Alkynyl-functionalized coupling partner (or vice-versa)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • In a reaction flask, dissolve the azide and alkyne precursors in the solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, as can be monitored by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.

Conclusion

Alkynol derivatives, including this compound and its structural analogues, represent a valuable and versatile class of building blocks in the synthesis of antifungal agents. Their unique chemical properties allow for the construction of complex molecular architectures through robust and efficient reactions such as carbamation-iodination, Sonogashira coupling, and azide-alkyne cycloadditions. The resulting antifungal agents have demonstrated significant activity against a broad range of fungal pathogens, highlighting the potential of this chemical space for the development of new and improved antifungal therapies. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel alkynol-based antifungal compounds.

References

Application Notes and Protocols for Poly(2-butyn-1-ol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-butyn-1-ol) is a functionalized polyacetylene derivative that holds significant promise in various fields, including materials science and biomedical applications. The presence of pendant hydroxyl groups along the conjugated polymer backbone imparts unique solubility characteristics and provides sites for further chemical modification. This document provides detailed protocols for the synthesis of poly(this compound) via transition metal-catalyzed polymerization and outlines its key properties.

Properties of Poly(this compound)

Poly(this compound) is typically a colored, solid material, with its appearance ranging from light brown to black powder depending on the molecular weight and purity. The polymer's properties are heavily influenced by the catalyst system and polymerization conditions used in its synthesis.

Physicochemical and Thermal Properties

The following table summarizes the typical physicochemical and thermal properties of poly(this compound) synthesized using a Molybdenum-based catalyst system.

PropertyValue
Appearance Light brown to black powder
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF)
Molecular Weight (Mw) 5,000 - 15,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temp (Tg) 120 - 150 °C
Decomposition Temp (Td) > 250 °C (in N₂)
Spectroscopic Properties

The structural characteristics of poly(this compound) can be confirmed by various spectroscopic techniques.

Spectroscopic DataCharacteristic Features
¹H NMR (in DMSO-d₆)Broad peaks corresponding to the polymer backbone protons and the methylene and hydroxyl protons of the side chain.
¹³C NMR (in DMSO-d₆)Signals in the olefinic region corresponding to the polyacetylene backbone and peaks for the side chain carbons.
FTIR (KBr pellet)Characteristic peaks for C=C stretching of the conjugated backbone, C-O stretching, and broad O-H stretching.
UV-Visible (in THF)Broad absorption band in the visible region, characteristic of a conjugated polyene system.

Experimental Protocols

The following section details the experimental protocol for the synthesis of poly(this compound) using a Molybdenum pentachloride (MoCl₅) catalyst. This method is based on protocols developed for the polymerization of α-hydroxyacetylenes.

Materials and Equipment
  • Monomer: this compound (freshly distilled)

  • Catalyst: Molybdenum(V) chloride (MoCl₅)

  • Solvent: Toluene (anhydrous)

  • Quenching Solution: Methanol

  • Purification: Methanol, Tetrahydrofuran (THF)

  • Glassware: Schlenk flask, syringes, magnetic stirrer

  • Inert Atmosphere: High-purity nitrogen or argon gas

Synthesis of Poly(this compound)
  • Monomer and Solvent Preparation:

    • Dry the toluene over sodium/benzophenone and distill under an inert atmosphere.

    • Distill the this compound under reduced pressure and store it under an inert atmosphere.

  • Polymerization Reaction:

    • In a 100 mL Schlenk flask under an inert atmosphere, dissolve a specific amount of MoCl₅ catalyst in anhydrous toluene.

    • To the stirred catalyst solution, add the freshly distilled this compound monomer via syringe.

    • The typical monomer to catalyst ratio is in the range of 50:1 to 100:1.

    • Allow the reaction to proceed at room temperature for 24 hours. The solution will typically darken as the polymerization progresses.

  • Termination and Polymer Precipitation:

    • After 24 hours, terminate the polymerization by adding methanol to the reaction mixture.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the precipitate by filtration.

  • Purification:

    • Wash the collected polymer repeatedly with methanol to remove any unreacted monomer and catalyst residues.

    • Dissolve the polymer in a minimal amount of THF and re-precipitate it in methanol to further purify it.

    • Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 24 hours.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of poly(this compound).

G Experimental Workflow for Poly(this compound) Synthesis A Preparation of Monomer and Solvent B Polymerization Reaction (MoCl5 in Toluene) A->B C Termination (Addition of Methanol) B->C D Polymer Precipitation (in Methanol) C->D E Purification (Washing and Reprecipitation) D->E F Drying E->F G Characterization F->G

Caption: Workflow for the synthesis of poly(this compound).

Proposed Polymerization Mechanism

The polymerization of this compound with a MoCl₅ catalyst is believed to proceed through a coordination-insertion mechanism. The following diagram provides a simplified representation of the proposed signaling pathway for the polymerization.

G Proposed Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A MoCl5 Catalyst C Active Catalyst Species Formation A->C B This compound Monomer B->C D Monomer Coordination C->D E Insertion into Mo-C Bond D->E F Chain Growth E->F F->D n (Monomer) G Growing Polymer Chain F->G I Inactive Polymer G->I H Quenching Agent (e.g., Methanol) H->I

Caption: Simplified mechanism for poly(this compound) formation.

Troubleshooting & Optimization

How to increase the yield of 2-Butyn-1-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Butyn-1-ol and increasing its yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized through a few primary routes. The choice of method often depends on the available starting materials, scale, and desired purity.

  • Alkylation of Propargyl Alcohol: This is a widely used method involving the deprotonation of propargyl alcohol to form an acetylide, which is then alkylated with a methylating agent like methyl iodide.

  • Reaction of Propynylmagnesium Bromide with Formaldehyde: This Grignard-based approach provides a direct route to the target molecule.[1]

  • Dehydrochlorination of a Chloro-precursor: A high-yield method involves the treatment of 3-chloro-2-buten-1-ol with a strong base like sodium amide in liquid ammonia.[1]

Q2: What is the most significant factor affecting the yield of this compound?

A2: The most critical factor is often the management of the reactive acetylide intermediate. Incomplete deprotonation of the starting alkyne, side reactions of the acetylide, and reaction with moisture or oxygen can significantly reduce yields. Careful control of reaction conditions—such as temperature, choice of base and solvent, and maintaining an inert atmosphere—is crucial for success.[2]

Q3: What are the typical side products I should be aware of?

A3: Common side reactions include the homo-coupling of the acetylide starting material (Glaser-Hay coupling), especially in the presence of oxygen and copper catalysts.[2] Other potential byproducts can include allenes through isomerization or polymers formed from the reactive starting materials.[2][3] In syntheses starting from acetylene and formaldehyde to first produce propargyl alcohol, the formation of but-2-yne-1,4-diol is a major competing reaction.[4][5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and solutions?

A: Low yield is a common issue that can stem from several factors throughout the experimental process. Systematically investigating each possibility is the best approach.

Logical Troubleshooting Flow for Low Yield

Low_Yield_Troubleshooting Troubleshooting: Low Yield Start Low Yield Observed Check_Reactants 1. Check Starting Materials Start->Check_Reactants Check_Conditions 2. Verify Reaction Conditions Start->Check_Conditions Check_Base 3. Evaluate Base/Deprotonation Start->Check_Base Check_Workup 4. Review Workup & Purification Start->Check_Workup Sol_Reactants Solution: - Use high-purity, dry reagents. - Dry solvents rigorously. Check_Reactants->Sol_Reactants Impurity or moisture detected? Sol_Conditions Solution: - Maintain strict inert atmosphere (Ar/N2). - Optimize temperature and reaction time. - Ensure efficient stirring. Check_Conditions->Sol_Conditions Deviation from protocol? Sol_Base Solution: - Use a sufficiently strong base. - Ensure correct stoichiometry of base. - Check base activity/freshness. Check_Base->Sol_Base Incomplete reaction? Sol_Workup Solution: - Avoid product loss during extraction. - Use appropriate purification method (e.g., vacuum distillation). Check_Workup->Sol_Workup Product lost during isolation?

Caption: A troubleshooting decision tree for diagnosing low yield issues.

Possible CauseSuggested Solutions
Inactive or Impure Reagents - Ensure starting materials (e.g., propargyl alcohol, methylating agent) are of high purity and dry. - Use freshly prepared or properly stored strong bases (e.g., sodium amide, n-BuLi). - Solvents must be rigorously dried, as strong bases and intermediates are highly sensitive to moisture.
Presence of Oxygen or Moisture - Degas the solvent and reaction mixture thoroughly before starting. - Maintain a positive pressure of an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2]
Insufficiently Basic Conditions - The pKa of the acetylenic proton of propargyl alcohol is ~13.6.[3] Ensure the base used is strong enough for complete deprotonation. - Use the correct stoichiometry of the base. An excess may be required.
Suboptimal Reaction Temperature - For reactions involving strong bases like sodium amide, initial low temperatures may be required, followed by warming. - If the temperature is too low, the reaction rate may be too slow. If too high, side reactions may increase. Refer to established protocols.
Inefficient Quenching/Workup - Quenching the reaction (e.g., with ammonium chloride) should be done carefully, often at a low temperature, to avoid decomposition of the product.[1] - Ensure efficient extraction from the aqueous layer during workup.
Problem 2: Significant Side Product Formation

Q: My analysis shows significant impurities alongside this compound. How can I improve selectivity?

A: Improving selectivity involves fine-tuning the reaction conditions to favor the desired reaction pathway over competing side reactions.

General Synthesis and Side Reaction Pathway

Reaction_Pathway Key Reaction Pathways Reactants Propargyl Alcohol + Base Intermediate Propargyl Acetylide (Anion) Reactants->Intermediate Deprotonation Methylating + Methylating Agent (e.g., CH3I) Intermediate->Methylating Side_Homo Homo-coupling Product (e.g., Hexa-2,4-diyne-1,6-diol) Intermediate->Side_Homo Oxidative Coupling Product This compound (Desired Product) Methylating->Product SN2 Alkylation (Desired Path) Side_Allene Allenic Alcohol (Isomerization Product) Product->Side_Allene Base-catalyzed Rearrangement Oxygen Trace O2 (e.g., from air) Oxygen->Side_Homo Promotes

Caption: Main synthesis route and potential side reaction pathways.

Side ProductPossible Cause(s)Suggested Solution(s)
Homo-coupled Diyne The presence of oxygen, especially when using copper-based catalysts, promotes oxidative homo-coupling of the acetylide intermediate.[2]- Rigorously exclude air from the reaction vessel by using an inert atmosphere (argon or nitrogen). - If a catalyst is needed, consider alternatives to copper salts if homo-coupling is a persistent issue.
Allenic Byproducts Propargylic alcohols can isomerize to allenic structures, particularly under basic conditions or at elevated temperatures.- Maintain a controlled, lower reaction temperature. - Minimize reaction time; monitor by TLC or GC and quench as soon as the starting material is consumed.
Unreacted Starting Material Incomplete deprotonation or insufficient reaction time.- Ensure the base is active and used in sufficient quantity. - Allow the reaction to run to completion, monitoring its progress.

Comparative Data on Synthesis Methods

The following table summarizes conditions and yields for different synthetic approaches to provide a basis for comparison and selection.

Synthesis MethodKey ReagentsBaseSolventTemperatureReported YieldReference
Dehydrochlorination3-chloro-2-buten-1-olSodium Amide (NaNH₂)Liquid Ammonia-33 °C (boiling point of NH₃)75-85%[1]
Grignard ReactionPropargyl Bromide, ParaformaldehydeMagnesium (to form Grignard)Diethyl EtherRefluxModerate (Typical for Grignard)[1]
AlkylationPropargyl Alcohol, Methyl Iodiden-ButyllithiumTetrahydrofuran (THF)-78 °C to RTHigh (Generally >80%)General Method

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure reported in Organic Syntheses.[1]

Synthesis of this compound from 3-chloro-2-buten-1-ol

Experimental Workflow Diagram

Experimental_Workflow Workflow: Dehydrochlorination Route Prep Prepare NaNH2 in Liquid NH3 Add Add 3-chloro-2-buten-1-ol (Slowly, over 30 min) Prep->Add Stir Stir Overnight (Allow NH3 to evaporate) Add->Stir Quench Quench with Solid NH4Cl (Control exotherm) Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Purify by Vacuum Distillation Extract->Purify Product Final Product: This compound Purify->Product

References

Technical Support Center: Purification of 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Butyn-1-OL.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in this compound can originate from its synthesis. A frequent route is the reaction of a propargyl halide with a methylating agent or the reaction of a deprotonated alkyne with formaldehyde.[1][2] Potential impurities include:

  • Unreacted starting materials: Such as propargyl alcohol or 1-bromo-2-butyne.

  • Solvents: Residual solvents from the reaction or workup.

  • Side-products: Homocoupling of the alkyne can lead to the formation of larger molecules.[3] In syntheses starting from formaldehyde, byproducts like propargyl alcohol can be present.[3]

  • Water: Due to the compound's hygroscopic nature and its solubility in water.

Q2: My distilled this compound is not as pure as expected. What could be the issue?

A2: Several factors can lead to impure distillate:

  • Inefficient fractional distillation: If the boiling points of the impurities are close to that of this compound, a simple distillation may not be sufficient. A fractional distillation column with a higher number of theoretical plates is necessary for better separation.[4]

  • Azeotrope formation: this compound may form azeotropes with water or other solvents, which are mixtures that boil at a constant temperature, making separation by distillation difficult.

  • Thermal decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition.[5] It is advisable to perform distillation under reduced pressure to lower the boiling point.

  • Contaminated distillation apparatus: Ensure all glassware is thoroughly cleaned and dried before use to avoid introducing contaminants.

Q3: I am having trouble with the column chromatography of this compound. What are some common problems and solutions?

A3: Common issues during column chromatography of polar compounds like this compound include:

  • Poor separation: This can be due to an inappropriate solvent system. It is crucial to determine the optimal eluent through thin-layer chromatography (TLC) beforehand. A solvent system that gives the target compound an Rf value of 0.2-0.4 is generally a good starting point.[3][6]

  • Tailing of the compound on the column: This is often caused by strong interactions between the polar alcohol group and the acidic silica gel. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can help to reduce tailing.[7]

  • Compound crashing out on the column: If the compound is not sufficiently soluble in the eluent, it may precipitate on the column. Ensure the chosen solvent system can dissolve the compound adequately.

  • Mixed fractions: If the separation between the desired product and impurities is small, you may obtain mixed fractions. In such cases, a second chromatography step with a different solvent system or a different stationary phase (e.g., alumina) may be necessary.[8]

Q4: What is the best method to assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] This technique separates volatile compounds and provides information about their molecular weight and fragmentation pattern, allowing for the identification and quantification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying characteristic peaks of this compound and any impurities present.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₆O[5]
Molecular Weight 70.09 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Boiling Point (at 760 mmHg) 142-143 °C[5]
Boiling Point (at reduced pressure) 55 °C at 8 mmHg[11]
Melting Point -2.2 °C[5]
Density (at 25 °C) 0.937 g/mL
Refractive Index (n20/D) 1.453
Solubility Miscible with water, ethanol, and ether.[4]

Table 2: Typical Purity Specifications of Commercial this compound

GradePurity (by GC)Reference(s)
Technical Grade ≥97.0%[5][12]
High Purity >98.0%[13]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying several grams of crude this compound.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

    • It is highly recommended to perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize the risk of thermal decomposition.[5]

  • Sample Preparation:

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Carefully monitor the temperature at the top of the column. The temperature should rise and then stabilize at the boiling point of the first fraction (the most volatile component).

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the purified this compound. The boiling point should remain constant during the collection of this fraction.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis:

    • Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying smaller quantities of this compound or for separating impurities with boiling points close to the product.

Methodology:

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), determine a suitable eluent system that provides good separation of this compound from its impurities. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[13][14] For this compound, a gradient of ethyl acetate in hexane is a good choice. Aim for an Rf value of 0.2-0.3 for the product in the initial eluent.[3]

  • Column Packing:

    • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.[13]

    • Allow the silica gel to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica gel.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample is absorbed onto the sand layer.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Method cluster_analysis Purity Analysis cluster_result Result crude Crude this compound distillation Fractional Distillation crude->distillation Option 1 chromatography Column Chromatography crude->chromatography Option 2 gcms GC-MS Analysis distillation->gcms nmr NMR Analysis distillation->nmr chromatography->gcms chromatography->nmr pure Pure this compound gcms->pure Purity Confirmed nmr->pure Purity Confirmed

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_distillation start Impure Distillate q1 Are boiling points of impurities close? start->q1 s1 Use fractional column with more theoretical plates q1->s1 Yes q2 Is distillation pressure atmospheric? q1->q2 No end Pure Distillate s1->end s2 Use vacuum distillation q2->s2 Yes q3 Is there evidence of decomposition? q2->q3 No s2->end s3 Lower distillation temperature (use vacuum) q3->s3 Yes s4 Check for azeotrope formation q3->s4 No s3->end s4->end

Caption: Troubleshooting logic for common distillation issues with this compound.

troubleshooting_chromatography start Poor Chromatographic Separation q1 Is there peak tailing? start->q1 s1 Add polar modifier (e.g., MeOH) or base (e.g., TEA) to eluent q1->s1 Yes q2 Are components co-eluting? q1->q2 No end Successful Separation s1->end s2 Optimize eluent system using TLC (gradient elution) q2->s2 Yes q3 Is the compound degrading on silica? q2->q3 No s2->end s3 Use a different stationary phase (e.g., alumina) q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting logic for common column chromatography issues with this compound.

References

Common side products in the synthesis of 2-Butyn-1-OL and their avoidance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-Butyn-1-OL. The focus is on identifying and avoiding common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary strategies for synthesizing this compound:

  • Alkylation of Propargyl Alcohol: This involves the deprotonation of propargyl alcohol with a strong base to form an acetylide anion, followed by nucleophilic attack on a methylating agent (e.g., methyl iodide).

  • Reaction of Propyne with Formaldehyde: This route involves forming the acetylide of propyne, which then reacts as a nucleophile with formaldehyde. A related method involves the reaction of propynylmagnesium bromide with formaldehyde.[1]

Q2: I am observing an isomeric impurity with a similar mass in my GC-MS analysis. What could it be?

A common isomeric side product is the allenic alcohol, 1,2-butadien-1-ol . This can form through the rearrangement of the propargylic system. Certain conditions, particularly those involving Grignard reagents or specific metal catalysts like copper iodide, can promote the formation of allenic or other rearranged products.[2][3]

Q3: My reaction yield is low, and I'm isolating a higher molecular weight diol. What is happening?

If you are using a synthesis route starting from acetylene and formaldehyde to first produce propargyl alcohol, a significant side product can be 1,4-butynediol . This occurs when the initially formed propargyl alcohol acetylide reacts with a second molecule of formaldehyde.[4] Controlling the stoichiometry and reaction conditions is crucial to minimize this over-reaction.

Q4: Why is my crude product a sticky polymer-like substance?

Propargyl alcohol and its derivatives can undergo polymerization under the influence of heat or strong bases.[5] This is a common issue if the reaction temperature is not carefully controlled or if the base is not added slowly and at a reduced temperature.

Q5: What causes the formation of alkene impurities?

If you are using an alkyl halide for the alkylation of an acetylide, the strongly basic nature of the acetylide anion can promote E2 elimination reactions, leading to the formation of alkenes from the alkyl halide.[5] This is more prevalent with secondary or tertiary alkyl halides but can occur with primary halides under harsh conditions.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Significant Side Product Formation

This troubleshooting guide helps diagnose and resolve issues related to low yields and high levels of impurities.

Troubleshooting_Yield start Problem: Low Yield / High Impurities check_crude Analyze Crude Product by GC-MS / NMR start->check_crude impurity_type Identify Major Impurity check_crude->impurity_type allene Allenic Alcohol Detected impurity_type->allene Isomer (m/z=70) diol 1,4-Butynediol Detected impurity_type->diol Higher MW polymer Polymeric Material Present impurity_type->polymer Non-volatile residue unreacted_sm High % of Starting Material impurity_type->unreacted_sm Starting Material solve_allene Solution: - Avoid Grignard reagents if possible. - Use organolithium bases at low temp. - Ensure catalyst choice does not  promote rearrangement. allene->solve_allene solve_diol Solution: - Use a strict 1:1 stoichiometry of  acetylide to formaldehyde. - Add formaldehyde slowly to the  acetylide solution. diol->solve_diol solve_polymer Solution: - Maintain low reaction temperature  (e.g., 0°C or below). - Add base dropwise to alcohol solution. - Minimize reaction time. polymer->solve_polymer solve_unreacted Solution: - Ensure anhydrous conditions. - Check base activity/equivalents. - Allow sufficient reaction time at  appropriate temperature. unreacted_sm->solve_unreacted

Caption: Troubleshooting workflow for low yield and impurity issues.

Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
  • Question: I've mixed my reagents, but the reaction doesn't seem to be starting. What should I check?

  • Answer:

    • Anhydrous Conditions: Acetylide anions are extremely strong bases and are readily quenched by moisture. Ensure all glassware was flame- or oven-dried and that all solvents and reagents are anhydrous.

    • Base Activity: Organolithium reagents (like n-BuLi) or sodium amide can degrade upon storage. Their activity should be checked (titrated in the case of n-BuLi) before use. If using sodium metal in liquid ammonia to generate sodium amide, ensure the sodium is clean and freshly cut.[1]

    • Temperature: While low temperatures are often necessary to prevent side reactions, some reactions require warming to initiate or to go to completion. For acetylide formation with n-BuLi, the initial deprotonation is often performed at low temperatures (-78 to 0°C), but the subsequent alkylation step may require warming to room temperature.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The choice of base and reaction conditions can significantly impact the selectivity of the synthesis. The following table summarizes expected outcomes based on literature principles for the alkylation of propargyl alcohol.

BaseSolventTemperatureDesired Product (this compound)Major Side Product(s)Rationale
n-BuLi THF / Hexanes-78°C to 0°CHigh YieldUnreacted Starting MaterialStrong, non-nucleophilic base cleanly deprotonates the alcohol and alkyne. Low temperature minimizes polymerization and rearrangement.[4]
NaNH₂ Liquid NH₃-33°CGood YieldPolymeric materialsA very strong base, effective for deprotonation. The low temperature of liquid ammonia helps to control side reactions.[1]
NaH THF / DMF0°C to 25°CModerate YieldPolymeric materials, Unreacted SMSlower, heterogeneous reaction. May require higher temperatures, which can increase the risk of polymerization.[5]
Grignard THF / Ether0°C to 35°CLow to Moderate YieldRearranged allylic alcoholsGrignard reagents can add across the triple bond, leading to undesired branched side products.[2]

Experimental Protocols

Synthesis of this compound from 1,3-Dichloro-2-butene

This robust procedure is adapted from Organic Syntheses, a highly reliable source for experimental procedures.[1] It proceeds in two stages: hydrolysis of the starting material, followed by dehydrohalogenation.

Stage 1: Preparation of 3-Chloro-2-buten-1-ol

  • Setup: In a 3-L three-necked round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 1,3-dichloro-2-butene (250 g, 2 moles) and 1.25 L of 10% sodium carbonate solution.

  • Reaction: Heat the mixture at reflux for 3 hours.

  • Work-up: Cool the mixture and extract the product with three 300-mL portions of ether. Dry the combined ether extracts over anhydrous magnesium sulfate.

  • Purification: Remove the ether by distillation. Distill the residue under reduced pressure to yield 3-chloro-2-buten-1-ol (typically 134 g, 63% yield), b.p. 58–60°C/8 mm.

Stage 2: Preparation of this compound

  • Setup: Prepare a solution of sodium amide in liquid ammonia in a 4-L Dewar flask equipped with a mechanical stirrer. Add anhydrous liquid ammonia (3 L), a catalytic amount of hydrated ferric nitrate (1.5 g), followed by clean, freshly cut sodium (65 g, 2.8 g atoms). Stir until the blue color disappears, indicating the formation of sodium amide.

  • Reaction: Add the 3-chloro-2-buten-1-ol (134 g, 1.26 moles) from Stage 1 dropwise over 30 minutes. Stir the mixture overnight, allowing the ammonia to evaporate in a fume hood.

  • Quenching: After the ammonia has evaporated, cautiously add solid ammonium chloride (148 g, 2.8 moles) in portions to quench the reaction.

  • Work-up: Extract the residue thoroughly with five 250-mL portions of ether.

  • Purification: Remove the ether by distillation through a Fenske column. Distill the residue to yield this compound (typically 66–75 g, 75–85% yield), b.p. 55°C/8 mm.

Reaction Pathway Visualization

The following diagram illustrates the desired synthesis pathway for this compound via alkylation of propargyl alcohol and the key competing side reactions.

Reaction_Pathways PA Propargyl Alcohol Acetylide Lithium Propargyl Alkoxide/Acetylide PA->Acetylide + Base Base Strong Base (e.g., n-BuLi) Product This compound (Desired Product) Acetylide->Product + CH3I (SN2) Side_Polymer Polymerization Acetylide->Side_Polymer Heat / Excess Base MeI Methyl Iodide (CH3I) Side_Allene 1,2-Butadien-1-ol (Rearrangement) Product->Side_Allene Rearrangement (e.g., with certain metals)

References

Optimizing reaction conditions for the oxidation of 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the oxidation of 2-butyn-1-ol to 2-butynal.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound oxidation?

The oxidation of this compound, a primary propargylic alcohol, can yield two main products depending on the reaction conditions. The desired product is typically the α,β-unsaturated aldehyde, 2-butynal . However, if the oxidizing agent is too strong or if reaction conditions are not controlled, over-oxidation can occur, leading to the formation of 2-butynoic acid .[1][2]

Q2: Which oxidizing agents are most suitable for selectively producing 2-butynal?

To prevent over-oxidation, mild and anhydrous oxidizing agents are preferred. These reagents are effective at converting primary alcohols to aldehydes while minimizing the formation of the carboxylic acid.[3][4] Highly effective reagents for this transformation include:

  • Manganese Dioxide (MnO₂): An excellent choice for selectively oxidizing propargylic and allylic alcohols.[5][6][7]

  • Pyridinium Chlorochromate (PCC): A classic, reliable reagent for stopping oxidation at the aldehyde stage.[8][9][10]

  • Dess-Martin Periodinane (DMP): A very mild and highly selective modern oxidant that works under neutral conditions at room temperature.[11][12]

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures, offering high chemoselectivity and tolerance for many functional groups.[13][14]

Q3: Is the alkyne functional group reactive under these oxidative conditions?

The carbon-carbon triple bond in this compound is generally stable under the mild conditions required for selective alcohol oxidation. Reagents like PCC, DMP, MnO₂, and Swern oxidation conditions are highly chemoselective for the alcohol moiety and typically do not affect the alkyne.[11][15]

Q4: Why is it critical to use anhydrous conditions with certain reagents?

For many oxidation reactions, the presence of water can facilitate the over-oxidation of the initially formed aldehyde to a carboxylic acid. Water can hydrate the aldehyde to form a geminal diol (hydrate), which can then be further oxidized.[9][16] Therefore, using anhydrous solvents and reagents is crucial for isolating the aldehyde product in high yield, especially when using chromium-based oxidants.[9][17]

Troubleshooting Guide

Problem: My reaction shows low or no conversion of the this compound starting material.

  • Possible Cause 1: Inactive Oxidizing Agent.

    • Solution: Some reagents degrade over time or upon exposure to moisture. Use a freshly opened bottle of the reagent or a newly prepared batch. For MnO₂, ensure it is "activated" by heating prior to use as specified in literature protocols. For Swern oxidations, ensure the DMSO is strictly anhydrous and the oxalyl chloride is of high quality.

  • Possible Cause 2: Incorrect Reaction Temperature.

    • Solution: Temperature control is critical. Swern oxidations must be maintained at very low temperatures (typically -78 °C) during reagent addition to avoid decomposition of the active species.[14] Other oxidations may require room temperature or gentle heating. Verify the optimal temperature for your chosen reagent in the literature and monitor it closely.

  • Possible Cause 3: Insufficient Equivalents of Oxidant.

    • Solution: Heterogeneous oxidants like MnO₂ often require a large excess (5-10 equivalents or more) to drive the reaction to completion.[7] For homogeneous reagents like PCC or DMP, using 1.2-1.5 equivalents is common. Ensure your stoichiometry is correct.

Problem: I am observing significant formation of 2-butynoic acid.

  • Possible Cause 1: Oxidizing Agent is too Strong.

    • Solution: Reagents like potassium permanganate or Jones reagent (chromic acid) are too powerful and will rapidly oxidize the primary alcohol to the carboxylic acid.[3] Switch to a milder, more selective reagent such as DMP, MnO₂, or use Swern oxidation conditions.[7][11][14]

  • Possible Cause 2: Presence of Water.

    • Solution: Ensure the reaction is run under strictly anhydrous conditions. Use anhydrous solvents (e.g., dichloromethane), dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Reaction Time is too Long or Temperature is too High.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to prevent the slower over-oxidation process from occurring. Avoid unnecessarily high temperatures.

Problem: The workup is difficult, or I am isolating a complex mixture of byproducts.

  • Possible Cause 1: Tarry Byproducts from Reagent.

    • Solution: Chromium-based oxidations (like PCC) can produce a tarry chromium sludge.[17] Performing the reaction in the presence of an adsorbent like Celite or silica gel can simplify the workup; the sludge adsorbs to the solid, which can then be easily removed by filtration.[17][18]

  • Possible Cause 2: Side Reactions from Incorrect Reagent Addition.

    • Solution: For the Swern oxidation, the order and temperature of reagent addition are critical. The alcohol must be added after the formation of the chloro(dimethyl)sulfonium chloride, and the base (e.g., triethylamine) must be added last.[19] Adding the base too early can cause side reactions.

Problem: My final yield is low after purification.

  • Possible Cause: Product Volatility.

    • Solution: The product, 2-butynal, is expected to be a relatively volatile compound. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal (rotary evaporation). When purifying by distillation, ensure the collection flask is well-cooled to minimize loss of product.

Data Presentation: Comparison of Oxidizing Agents

The following table summarizes typical reaction conditions for the oxidation of primary propargylic alcohols to their corresponding aldehydes.

Oxidizing AgentEquivalentsSolventTemperatureTypical Reaction TimeYield RangeKey Considerations
MnO₂ 5 - 15Dichloromethane, Chloroform, HexaneRoom Temp. to Reflux4 - 24 h70-95%Heterogeneous; requires activated reagent; workup by filtration.[7][20]
PCC 1.2 - 1.5Dichloromethane (DCM)Room Temp.2 - 4 h75-90%Mildly acidic; forms tarry byproducts; toxic Cr(VI) waste.[8][17]
DMP 1.1 - 1.5Dichloromethane (DCM)Room Temp.0.5 - 3 h85-95%Neutral pH; fast; high yields; reagent is potentially explosive.[11][12]
Swern Oxidation 1.5 - 2.0 (Oxalyl Chloride/DMSO)Dichloromethane (DCM)-78 °C to Room Temp.1 - 2 h80-95%Mild; produces foul-smelling DMS; requires cryogenic temperatures.[19][21]
Bobbitt's Salt 1.1Dichloromethane (DCM)Room Temp.3 h75-85%Mild and efficient oxoammonium salt-based oxidation.[22]
Fe(NO₃)₃/TEMPO CatalyticTolueneRoom Temp.4 - 12 h80-95%Uses air/O₂ as the terminal oxidant; environmentally friendly.[23][24]

Experimental Protocols

Protocol: Oxidation of this compound using Pyridinium Chlorochromate (PCC)

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using PCC.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or Silica Gel (anhydrous)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Magnesium sulfate or Sodium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (approx. 10 mL per 1 g of alcohol).

  • Reagent Suspension: To the solvent, add Pyridinium Chlorochromate (1.5 equivalents) and an equal weight of Celite®. Stir the resulting orange suspension for 15 minutes at room temperature.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it to the PCC suspension dropwise via a syringe or dropping funnel.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The mixture will gradually turn dark brown/black. Monitor the reaction's progress by TLC, checking for the disappearance of the starting alcohol spot. The reaction is typically complete within 2-4 hours.[17]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (4-5 volumes of the initial DCM).

  • Filtration: Pass the entire mixture through a short plug of silica gel or a thick pad of Celite® in a sintered glass funnel, washing thoroughly with additional diethyl ether to ensure all product is collected. The filtrate should be a clear, colorless, or pale-yellow solution. The dark, tarry chromium byproducts will remain on the filter plug.[18]

  • Solvent Removal: Carefully remove the solvent from the filtrate using a rotary evaporator with a cooled water bath to avoid loss of the volatile product.

  • Purification: The resulting crude 2-butynal can be purified further by short-path distillation under reduced pressure or by column chromatography on silica gel if necessary.

Visualizations

Reaction Pathways

OxidationPathways Start This compound Aldehyde 2-Butynal (Desired Product) Start->Aldehyde Mild Oxidation (PCC, DMP, MnO₂) Acid 2-Butynoic Acid (Over-oxidation Product) Aldehyde->Acid Strong/Aqueous Oxidation

Caption: Key oxidation pathways for this compound.

Troubleshooting Workflow

Troubleshooting start Analyze Crude Reaction Mixture (e.g., TLC, GC-MS) check_conversion Is Starting Material Consumed? start->check_conversion check_product Is Desired Aldehyde the Major Product? check_conversion->check_product Yes low_conversion Problem: Low Conversion check_conversion->low_conversion No success Proceed to Purification check_product->success Yes over_oxidation Problem: Over-oxidation check_product->over_oxidation No, Carboxylic Acid Observed byproducts Problem: Byproduct Formation check_product->byproducts No, Other Spots Observed sol_low_conv Check Reagent Activity Increase Reaction Time/Temp Verify Stoichiometry low_conversion->sol_low_conv sol_over_ox Use Milder/Anhydrous Reagent Reduce Reaction Time Ensure Anhydrous Conditions over_oxidation->sol_over_ox sol_byprod Check Reaction Temp Verify Reagent Purity Optimize Workup byproducts->sol_byprod

Caption: A logical guide for troubleshooting common issues.

General Experimental Workflow

ExperimentalWorkflow prep Step 1 Reaction Setup Flask Drying Inert Atmosphere Solvent Addition reagents Step 2 Reagent Addition Add Oxidant (e.g., PCC, DMP) Add Substrate Solution prep->reagents reaction Step 3 Reaction Stir at Optimal Temp. Monitor by TLC reagents->reaction workup Step 4 Workup & Quench Dilute with Solvent Filter Byproducts (e.g., through Celite) reaction->workup extract Step 5 Extraction Wash with Aqueous Solns. Separate Organic Layer Dry with Na₂SO₄ workup->extract purify Step 6 Purification Remove Solvent (Rotary Evaporation) Distillation or Chromatography extract->purify

Caption: A typical workflow for oxidation and purification.

References

Troubleshooting guide for the polymerization of 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the polymerization of 2-Butyn-1-OL. The following sections detail potential issues, their causes, and recommended solutions in a question-and-answer format, along with detailed experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the polymerization of this compound?

A1: Researchers may face several challenges, including low polymer yield, low molecular weight of the resulting polymer, formation of insoluble crosslinked material, and discoloration of the final product. These issues can arise from various factors such as catalyst inefficiency, suboptimal reaction conditions, and the presence of impurities.[1]

Q2: My polymerization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?

A2: Low polymer yield is a frequent issue and can be attributed to several factors:

  • Inefficient Catalyst/Initiator Activity: The chosen catalyst or initiator may not be effective for this specific monomer.

  • Inappropriate Reaction Temperature or Time: The polymerization may require specific temperature ranges and durations to proceed efficiently.

  • Presence of Impurities: Impurities in the monomer or solvent can poison the catalyst or terminate the polymerization chain prematurely.

To improve the yield, consider screening different catalysts or initiators, systematically varying the reaction temperature and time, and ensuring the high purity of both the this compound monomer and the solvent through appropriate purification techniques like distillation.[1]

Q3: The poly(this compound) I synthesized has a low molecular weight. What could be the reason?

A3: Low molecular weight in the polymer is typically due to:

  • Chain Transfer Reactions: The solvent or other species in the reaction mixture can act as chain transfer agents, terminating the growing polymer chain.

  • High Initiator/Catalyst Concentration: An excess of initiator or catalyst can lead to the formation of many short polymer chains.

  • Premature Termination: The polymerization may be stopping before high molecular weights are achieved.

To address this, you can try using a solvent with a lower chain transfer constant, reducing the initiator or catalyst concentration, and extending the reaction time to ensure the reaction goes to completion.[1]

Q4: During the polymerization, my reaction mixture formed an insoluble gel. What causes this and how can it be prevented?

A4: The formation of an insoluble polymer suggests that crosslinking has occurred.[1] This can be caused by:

  • High Reaction Temperature: Elevated temperatures can lead to side reactions, including those that cause crosslinking.

  • High Monomer Concentration: A high concentration of the monomer can increase the probability of intermolecular reactions that lead to crosslinking.

  • Uncontrolled Radical Formation: In radical polymerizations, uncontrolled radical generation can lead to a highly crosslinked network.

To prevent this, it is advisable to lower the reaction temperature, reduce the initial monomer concentration, and, if applicable, add a radical inhibitor for non-radical polymerization methods.[1]

Q5: The poly(this compound) I produced is discolored. What is the cause of the discoloration?

A5: Discoloration of the polymer can be due to:

  • Oxidation: The monomer or the resulting polymer may have oxidized.

  • Catalyst Residues: Residual catalyst left in the polymer can cause discoloration.

  • High Reaction Temperature: Thermal degradation at high temperatures can lead to colored byproducts.

To obtain a colorless polymer, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon), thoroughly purify the polymer to remove any catalyst residues, and optimize the reaction temperature to prevent thermal degradation.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the polymerization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Yield - Inefficient catalyst/initiator activity- Inappropriate reaction temperature or time- Presence of impurities in monomer or solvent[1]- Screen different catalysts/initiators (e.g., Rhodium-based, Metathesis catalysts) and optimize their concentration.- Systematically vary the reaction temperature and time.- Ensure high purity of this compound and solvent via distillation or other purification methods.
Low Molecular Weight of Polymer - Chain transfer reactions- High initiator/catalyst concentration- Premature termination of polymerization[1]- Use a solvent with a lower chain transfer constant.- Reduce the initiator/catalyst concentration.- Extend the reaction time and monitor monomer conversion.
Formation of Insoluble Polymer (Crosslinking) - High reaction temperature leading to side reactions- High monomer concentration- Uncontrolled radical formation[1]- Lower the reaction temperature.- Reduce the initial monomer concentration.- For non-radical polymerizations, consider adding a radical inhibitor.
Discolored Polymer - Oxidation of the monomer or polymer- Catalyst residues- High reaction temperature[1]- Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon).- Purify the polymer thoroughly to remove catalyst residues.- Optimize the reaction temperature to avoid thermal degradation.
Inconsistent Results - Variability in reagent purity- Inconsistent reaction setup and conditions- Use reagents from the same batch or ensure consistent purity.- Maintain strict control over reaction parameters such as temperature, stirring rate, and atmosphere.

Experimental Protocols

While a specific, standardized protocol for the homopolymerization of this compound is not widely available, the following are generalized methodologies based on the polymerization of similar alkynes. These should be considered as starting points for optimization.

Method 1: Rhodium-Catalyzed Polymerization (Illustrative)

Rhodium complexes are known to be effective catalysts for the polymerization of substituted acetylenes.[2]

Materials:

  • This compound (distilled)

  • [Rh(nbd)Cl]₂ (bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer)

  • Triethylamine (Et₃N, as a co-catalyst/base)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Procedure:

  • Preparation: In a glovebox or under a strict inert atmosphere, add the desired amount of [Rh(nbd)Cl]₂ and Et₃N to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask and stir until the catalyst is dissolved.

  • Monomer Addition: Slowly add the distilled this compound to the catalyst solution via syringe.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for a specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing them using techniques like NMR or GPC.

  • Termination and Isolation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol).

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove residual monomer and catalyst.

  • Drying: Dry the polymer under vacuum to a constant weight.

Method 2: Ring-Opening Metathesis Polymerization (ROMP) - Conceptual Adaptation

While this compound is not a cyclic olefin, metathesis catalysts can sometimes be used for alkyne polymerization. This is a more exploratory approach.

Materials:

  • This compound (distilled)

  • Grubbs' or Schrock's catalyst

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

Procedure:

  • Preparation: In a glovebox, dissolve the metathesis catalyst in the anhydrous, degassed solvent in a Schlenk flask.

  • Monomer Addition: Add the distilled this compound to the catalyst solution.

  • Polymerization: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the increase in viscosity.

  • Termination and Isolation: Terminate the polymerization by adding an inhibitor (e.g., ethyl vinyl ether). Precipitate the polymer in a non-solvent.

  • Purification and Drying: Purify the polymer by repeated washing and dry under vacuum.

Data Presentation

The following tables present illustrative quantitative data that might be expected from a successful polymerization of this compound. These values are based on typical results for similar alkyne polymerizations and should be used as a reference for experimental design and analysis.

Table 1: Illustrative Reaction Parameters for Rhodium-Catalyzed Polymerization

Parameter Condition A Condition B Condition C
Catalyst [Rh(nbd)Cl]₂/Et₃N[Rh(nbd)Cl]₂/Et₃N[Rh(nbd)Cl]₂/Et₃N
Monomer:Catalyst Ratio 100:1200:1100:1
Solvent TolueneTHFToluene
Temperature (°C) 303060
Time (h) 242412
Yield (%) ~85~75~90
Number-Average Molecular Weight (Mn, g/mol ) ~5,000~8,000~4,500
Polydispersity Index (PDI) ~1.5~1.6~1.8

Table 2: Characterization Data for Poly(this compound)

Analytical Technique Expected Observation
¹H NMR Broad peaks corresponding to the polymer backbone and the CH₂OH and CH₃ groups. Disappearance of the sharp monomer peaks.
FTIR (cm⁻¹) Broad O-H stretch (~3400), C-H stretches (~2900), disappearance of the alkyne C≡C stretch (~2200), and C=C backbone stretch (~1650).
GPC/SEC Provides information on the molecular weight distribution (Mn, Mw, and PDI).
DSC/TGA Determines thermal properties such as glass transition temperature (Tg) and decomposition temperature (Td).

Visualizations

Troubleshooting_Workflow Start Polymerization of this compound Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield? LowMW Low Molecular Weight Problem->LowMW MW? Insoluble Insoluble Polymer Problem->Insoluble Solubility? Discolored Discolored Polymer Problem->Discolored Color? SolutionYield Optimize Catalyst & Conditions Purify Reagents LowYield->SolutionYield SolutionMW Adjust Initiator Ratio Change Solvent Extend Time LowMW->SolutionMW SolutionInsoluble Lower Temperature Lower Concentration Insoluble->SolutionInsoluble SolutionDiscolored Inert Atmosphere Purify Polymer Discolored->SolutionDiscolored Success Successful Polymerization SolutionYield->Success SolutionMW->Success SolutionInsoluble->Success SolutionDiscolored->Success Experimental_Workflow Reagents Prepare Reagents (Monomer, Catalyst, Solvent) Setup Assemble Reaction Under Inert Atmosphere Reagents->Setup Polymerization Polymerization (Controlled Temp & Time) Setup->Polymerization Isolation Isolation (Precipitation) Polymerization->Isolation Purification Purification (Washing) Isolation->Purification Characterization Characterization (NMR, GPC, etc.) Purification->Characterization

References

Technical Support Center: Selective Hydrogenation of 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective hydrogenation of 2-Butyn-1-OL to cis-2-Buten-1-OL, with a primary focus on preventing over-hydrogenation to 1-Butanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.

Problem Possible Cause(s) Solution(s)
1. Low selectivity for cis-2-Buten-1-OL and significant formation of 1-Butanol (Over-hydrogenation) The catalyst is too active. The reaction time is too long. Hydrogen pressure is too high.Modify the Catalyst: Switch to a less active, more selective catalyst system such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) or P-2 Nickel catalyst (Ni₂B).[1][2] Use a Catalyst Poison: Introduce a small quantity of a catalyst poison, like quinoline, to the reaction mixture to moderate the catalyst's activity.[3][4] Optimize Hydrogen Pressure: Lowering the hydrogen pressure can selectively decrease the rate of the second hydrogenation step (alkene to alkane).[4] Monitor Reaction Progress: Closely monitor the reaction's progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Stop the reaction as soon as the this compound is consumed.[4]
2. Formation of undesired isomers (e.g., trans-2-Buten-1-OL, Crotyl Alcohol) The catalyst is promoting the isomerization of the desired cis-alkene.[1][5] The reaction temperature is too high.Change the Catalyst System: Certain catalysts exhibit a lower propensity for causing isomerization. Bimetallic catalysts, for instance, can inhibit double bond migration. Adjust Reaction Temperature: Isomerization reactions can be temperature-dependent. Experiment with lowering the reaction temperature to disfavor the isomerization pathway.[4] Solvent Effects: The choice of solvent can influence reaction pathways. Consider screening different solvents to assess their impact on isomerization.
3. Slow or incomplete hydrogenation reaction Insufficient catalyst activity. Poor mass transfer between gas, liquid, and solid phases. Catalyst deactivation.Increase Catalyst Loading: A higher catalyst-to-substrate ratio can enhance the reaction rate.[4] Ensure Efficient Stirring: In liquid-phase hydrogenation, vigorous stirring is essential for effective contact between the substrate, hydrogen gas, and the solid catalyst.[4] Check Catalyst Quality: Improper storage or handling can lead to catalyst deactivation. Ensure the catalyst is properly activated before use, for example, by pre-reduction in a hydrogen stream.[4]
4. Inconsistent results between experimental runs Variability in catalyst preparation or activation. Inconsistent reaction setup and parameters. Impurities in reagents.Standardize Catalyst Handling: Employ a consistent procedure for weighing, transferring, and activating the catalyst for every experiment. Catalysts should be stored in a dry, inert atmosphere.[4] Control Reaction Parameters: Precisely control temperature, pressure, stirring rate, and reaction time. The use of automated reaction systems can improve reproducibility. Purify Reagents: Ensure the purity of this compound and the solvent, as impurities can act as catalyst poisons or inhibitors.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of a "poison" in the Lindlar catalyst?

A1: The "poison," typically lead acetate and quinoline, deactivates the most active sites on the palladium catalyst.[3][6] This controlled deactivation prevents the further reduction of the initially formed cis-alkene to the corresponding alkane, thus stopping the reaction at the desired intermediate stage.[2][3]

Q2: Why is the product of Lindlar catalyst hydrogenation a cis-alkene?

A2: The hydrogenation using a Lindlar catalyst occurs on the surface of the solid catalyst. The alkyne adsorbs onto the catalyst surface, and then hydrogen is delivered to the same face of the triple bond in a syn-addition manner.[2] This stereospecific addition results in the formation of the cis-alkene.

Q3: Can I reuse the Lindlar catalyst?

A3: While heterogeneous catalysts like the Lindlar catalyst can theoretically be recovered and reused, their activity and selectivity may decrease with each cycle due to factors like metal leaching, poisoning from reaction byproducts, and changes in the catalyst surface. Careful filtration and washing after each reaction are crucial. For consistent results, especially in sensitive applications, using fresh catalyst is often recommended.

Q4: What are common side products in the hydrogenation of this compound besides 1-Butanol?

A4: Besides the over-hydrogenation product 1-Butanol, other potential side products can include trans-2-Buten-1-OL (the geometric isomer of the desired product), crotyl alcohol, and various aldehydes formed through isomerization and other secondary reactions.[1][5] The formation of these byproducts is highly dependent on the catalyst and reaction conditions used.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the hydrogenation of this compound can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[4] GC provides quantitative data on the consumption of the starting material and the formation of products, while TLC offers a quicker, more qualitative assessment.

Quantitative Data Summary

The following tables summarize typical performance data for the selective hydrogenation of 2-Butyne-1,4-diol, a structurally similar compound to this compound. This data provides a comparative overview of various catalytic systems and their efficacy in achieving high selectivity for the corresponding butenediol.

Table 1: Selective Hydrogenation to 2-Buten-1,4-diol

CatalystSupportTemperature (°C)Pressure (H₂)SolventBYD Conversion (%)BED Selectivity (%)Reference
0.5 wt% PtSiCAmbientAtmospheric-96~96[7]
1% PdCaCO₃50-80AtmosphericAmmoniaHigh~100 (cis)[7][8]
Pd/SiO₂-Schiff baseSiO₂502 MPa-95.2~100[7]
Lindlar CatalystCaCO₃AmbientAtmospheric-HighHigh (cis)[9]

Note: BYD = 2-Butyne-1,4-diol, BED = 2-Butene-1,4-diol. The data for this analogous compound is presented to provide a general understanding of catalyst performance.

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar Catalyst

This protocol is adapted for the selective hydrogenation of this compound to cis-2-Buten-1-OL.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Quinoline (optional, as a further poison)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stir bar and stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol or ethanol to a concentration of approximately 0.5 M.

  • Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10 wt% relative to the substrate). For enhanced selectivity, 1-2 drops of quinoline can be added.

  • Hydrogenation:

    • Securely attach the flask to a hydrogenation apparatus (e.g., using a hydrogen-filled balloon).

    • Evacuate the air from the flask and then backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the starting material is consumed, carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • The filtrate contains the product, which can be purified further if necessary (e.g., by distillation or chromatography).

Protocol 2: Preparation of Lindlar Catalyst

This protocol outlines a general method for preparing a Lindlar catalyst in the laboratory.[3][6]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃)

  • Lead(II) acetate (Pb(OAc)₂)

  • Deionized water

  • Hydrogen gas

Procedure:

  • Palladium Deposition:

    • Prepare a slurry of calcium carbonate in deionized water.

    • Dissolve palladium(II) chloride in a small amount of warm deionized water and add it to the CaCO₃ slurry.

    • Bubble hydrogen gas through the stirred slurry to reduce the Pd(II) to palladium metal, which will deposit onto the calcium carbonate support. The color will change from a pale yellow/brown to black/grey.

  • Poisoning the Catalyst:

    • Prepare a solution of lead(II) acetate in deionized water.

    • Add the lead acetate solution to the palladium on calcium carbonate slurry.

    • Stir the mixture for a period to allow for the poisoning of the catalyst surface.

  • Isolation and Drying:

    • Filter the prepared catalyst.

    • Wash the catalyst thoroughly with deionized water to remove any soluble impurities.

    • Dry the catalyst in a vacuum oven at a low temperature.

    • Store the dried catalyst in a desiccator under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve this compound in Solvent B Add Lindlar Catalyst (& Quinoline) A->B C Purge with H₂ B->C D Vigorous Stirring C->D E Monitor Progress (TLC/GC) D->E F Filter Catalyst E->F G Purify Product F->G

Caption: Experimental workflow for the selective hydrogenation of this compound.

signaling_pathway This compound This compound cis-2-Buten-1-OL cis-2-Buten-1-OL This compound->cis-2-Buten-1-OL + H₂ (Lindlar Catalyst) 1-Butanol 1-Butanol cis-2-Buten-1-OL->1-Butanol + H₂ (Over-hydrogenation) Isomerization Products Isomerization Products cis-2-Buten-1-OL->Isomerization Products Isomerization

Caption: Reaction pathway for the hydrogenation of this compound.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2-Butyn-1-OL Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of 2-butyn-1-ol. The focus is on understanding and mitigating catalyst deactivation and implementing effective regeneration strategies for both palladium and copper-based catalyst systems.

Troubleshooting Guides

This section addresses specific issues that may arise during the hydrogenation of this compound, offering potential causes and actionable solutions to maintain optimal catalyst performance and reaction outcomes.

Issue 1: Rapid Loss of Catalytic Activity

Symptom: A significant decrease in the rate of hydrogen uptake or a stall in the reaction before complete conversion of the starting material.

Potential CauseProposed Solution
Coking/Fouling: Formation of carbonaceous deposits (coke or "green oil") on the catalyst surface, blocking active sites. This is a common issue in alkyne hydrogenation.[1][2][3]For Palladium Catalysts: Implement a regeneration protocol involving solvent washing or thermal treatment (see detailed protocols below). For Copper Catalysts: Optimize reaction conditions to minimize coke formation, such as using a lower reaction temperature. Regeneration can be attempted by controlled oxidation to burn off coke.[1]
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites. Common poisons include sulfur, lead, and other heavy metals.Purify Reactants: Ensure high-purity this compound, solvents, and hydrogen gas. Consider passing reactants through a guard bed of a suitable adsorbent. Catalyst Regeneration: If poisoning is suspected, some regeneration methods may partially restore activity. For palladium catalysts, a thorough solvent wash may help remove some adsorbed poisons.
Sintering of Metal Particles: At elevated temperatures, small metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area.[4]Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize sintering. Catalyst Support Selection: Choose a support material that provides strong metal-support interactions to stabilize the nanoparticles.
Issue 2: Poor Selectivity to 2-Buten-1-OL (Over-hydrogenation)

Symptom: Significant formation of the fully saturated product, 1-butanol, reducing the yield of the desired cis-2-buten-1-ol.

Potential CauseProposed Solution
High Catalyst Activity: The catalyst is too active, promoting the subsequent hydrogenation of the alkene to the alkane.Use a "Poisoned" Catalyst: Employ a catalyst with a selective poison, such as a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), to moderate its activity.[5] Optimize Reaction Conditions: Lower the hydrogen pressure and/or reaction temperature to disfavor the second hydrogenation step.
Prolonged Reaction Time: Allowing the reaction to proceed long after the this compound has been consumed will lead to over-hydrogenation.Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Stop the reaction as soon as the starting material is consumed.
Issue 3: Inconsistent Reaction Results

Symptom: Significant variations in reaction time, conversion, or selectivity between different experimental runs.

Potential CauseProposed Solution
Inconsistent Catalyst Quality: Variations in the preparation, handling, or storage of the catalyst.Standardize Catalyst Handling: Ensure the catalyst is stored under an inert atmosphere and handled carefully to avoid exposure to air and moisture. For Pd/C, which can be pyrophoric, proper handling is critical. Activate Catalyst Consistently: If the catalyst requires pre-activation (e.g., reduction in a hydrogen stream), ensure this procedure is performed identically for each run.
Poor Mass Transfer: Inefficient mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).Ensure Efficient Stirring: Use vigorous stirring to ensure good contact between the reactants and the catalyst. The reaction rate can be highly dependent on the stirring speed.
Variable Reactant Purity: Inconsistent levels of impurities in the starting materials or solvents.Use High-Purity Reagents: Consistently use reagents of the same high purity for all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound hydrogenation?

A1: The main deactivation mechanisms are:

  • Coking or Fouling: This is the deposition of carbonaceous materials, often polymeric in nature, on the active surface of the catalyst. In the context of alkyne hydrogenation, these deposits are sometimes referred to as "green oil."[1] This physical blockage of active sites is a major cause of activity loss.

  • Poisoning: This involves the strong chemisorption of impurities from the reaction feed onto the catalytic active sites, rendering them inactive. Sulfur and lead compounds are common catalyst poisons.[5]

  • Sintering: This is the thermal agglomeration of small metal particles on the support into larger ones, which leads to a decrease in the active surface area. This is more likely to occur at higher reaction temperatures.[4]

Q2: How can I tell if my catalyst is deactivated by coking or poisoning?

A2: Differentiating between coking and poisoning can be challenging without surface analysis techniques. However, some general observations can be made:

  • Coking often leads to a gradual decline in activity. The deactivated catalyst may appear blacker or have a tar-like residue.

  • Poisoning can cause a more rapid and severe loss of activity, even with very small amounts of the poison.

Characterization techniques such as Temperature Programmed Oxidation (TPO) can quantify the amount of coke on a catalyst, while X-ray Photoelectron Spectroscopy (XPS) can detect the presence of surface poisons.

Q3: Is it better to regenerate a deactivated catalyst or use a fresh batch?

A3: The decision to regenerate a catalyst depends on several factors, including the cost of the catalyst, the ease and effectiveness of the regeneration procedure, and the number of times the catalyst can be successfully regenerated. For expensive noble metal catalysts like palladium, regeneration is often economically advantageous.[6] However, if the deactivation is irreversible (e.g., severe sintering or poisoning by certain elements), regeneration may not be effective.

Q4: What are the safety precautions for handling palladium on carbon (Pd/C) catalysts?

A4: Palladium on carbon is a flammable solid and can be pyrophoric, especially after use when it is saturated with hydrogen. Always handle Pd/C in a well-ventilated fume hood. Keep it away from ignition sources. When filtering the catalyst after a reaction, do not allow the filter cake to dry completely in the air, as it can ignite. It is good practice to wet the used catalyst with water to reduce its pyrophoricity before disposal.

Quantitative Data on Catalyst Performance and Regeneration

The following tables summarize representative quantitative data on the performance of palladium and copper-based catalysts, including their activity after deactivation and regeneration.

Table 1: Performance of Palladium Catalysts

CatalystReactionFresh Catalyst PerformanceDeactivated Catalyst PerformanceRegenerated Catalyst PerformanceRegeneration MethodReference
5 wt.% Pd(OH)₂/CHydrogenation Debenzylation79.71% YieldDeactivated after one use~78% Yield (after 4 cycles)Chloroform and glacial acetic acid wash with sonication[6][7]
Pd/CHydrodechlorination~98% Conversion<50% Conversion~80% Conversion (initial)Air treatment at 250°C for 12 hours[8]

Table 2: Performance of Copper-Based Catalysts

CatalystReactionFresh Catalyst PerformanceDeactivated Catalyst PerformanceRegenerated Catalyst PerformanceRegeneration MethodReference
Cu/SiO₂Maleic Anhydride Hydrogenation~100% Conversion~40% Conversion~95% ConversionCalcination in air at 500°C for 2 hours
Copper ChromiteEster HydrogenationGood YieldDeactivatedActivity as high as fresh catalystSolvent wash, drying, and heating in an oxygen-containing atmosphere[9]
CuCl/Activated CarbonAcetylene DimerizationHigh ConversionSignificant decrease in conversionActivity recoveredCalcination to remove coke and increase Cu⁺ content[10]

Experimental Protocols

Protocol 1: General Procedure for this compound Hydrogenation using Pd/C
  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol, methanol, or ethyl acetate) and then the this compound substrate via syringe under a positive pressure of the inert gas.

  • Hydrogen Introduction: Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a gas cylinder with a regulator). Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (often room temperature) and hydrogen pressure (typically atmospheric pressure when using a balloon).

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Work-up: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite® to dry completely. Quench the filter cake with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

Protocol 2: Solvent Washing Regeneration of Deactivated Pd/C Catalyst

This protocol is adapted from a method shown to be effective for removing organic foulants.[6][7]

  • Catalyst Recovery: After the hydrogenation reaction, filter the deactivated catalyst and wash it with a solvent like ethanol to remove residual product.

  • Solvent Treatment: Suspend the deactivated catalyst in a mixture of chloroform and glacial acetic acid (e.g., a 2:3 volume ratio).

  • Stirring and Sonication: Stir the suspension at an elevated temperature (e.g., 60°C) for about an hour. For enhanced cleaning, sonicate the mixture for approximately 15 minutes.

  • Washing and Drying: Filter the catalyst and wash it sequentially with absolute ethanol and deionized water until the washings are neutral.

  • Drying: Dry the regenerated catalyst in an oven or under vacuum at a moderate temperature (e.g., 80-100°C) before reuse.

Protocol 3: Thermal Regeneration of Deactivated Pd/C Catalyst

This is a general procedure for removing coke via oxidation.

  • Catalyst Preparation: Place the deactivated catalyst in a tube furnace.

  • Inert Gas Purge: Purge the furnace with an inert gas like nitrogen while gradually heating to the desired temperature (e.g., 250°C).

  • Oxidation: Introduce a controlled flow of air or a diluted oxygen/nitrogen mixture into the furnace for a specified period (e.g., several hours) to burn off the carbonaceous deposits.

  • Reduction: After the oxidative treatment, switch the gas flow back to an inert gas and cool the catalyst. Before reuse, the catalyst needs to be re-reduced. This is typically done by heating the catalyst in a stream of hydrogen gas.

Protocol 4: Regeneration of Deactivated Copper Chromite Catalyst

This protocol is based on procedures described for regenerating copper chromite catalysts used in hydrogenation.[1][9]

  • Solvent Wash: Wash the spent catalyst with a volatile solvent (e.g., acetone or methanol) to remove organic residues.

  • Drying: Dry the washed catalyst to remove the solvent.

  • Oxidative Treatment: Heat the dried catalyst in a controlled atmosphere containing a low concentration of oxygen (e.g., up to 15% in an inert gas) at a temperature between 100°C and 500°C for at least 15 minutes. This step burns off organic foulants and re-oxidizes the copper.

  • Re-reduction: Before reuse in a hydrogenation reaction, the catalyst must be re-activated by reduction in a hydrogen stream at an elevated temperature.

Visualizations

Catalyst Deactivation and Regeneration Workflow

Fresh Fresh Catalyst Active Active Catalyst in Reaction Fresh->Active Reaction Start Deactivated Deactivated Catalyst Active->Deactivated Deactivation (Coking, Poisoning) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (Washing, Thermal Treatment) Regenerated->Active Reuse in Reaction Start Low Conversion Observed Check_Stirring Is stirring efficient? Start->Check_Stirring Check_Purity Are reactants pure? Check_Stirring->Check_Purity Yes Increase_Stirring Increase Stirring Rate Check_Stirring->Increase_Stirring No Check_Catalyst Is catalyst deactivated? Check_Purity->Check_Catalyst Yes Purify_Reactants Purify Reactants/ Use Guard Bed Check_Purity->Purify_Reactants No Regenerate_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Catalyst Yes End Problem Resolved Check_Catalyst->End No, check other parameters Increase_Stirring->End Purify_Reactants->End Regenerate_Catalyst->End

References

Removal of unreacted starting materials from 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Butyn-1-OL. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I might encounter in my crude this compound?

Common unreacted starting materials in crude this compound depend on the synthetic route employed. Two prevalent methods for synthesizing this compound can leave behind specific starting materials:

  • Alkylation of Propargyl Alcohol: This method involves the reaction of propargyl alcohol with a methylating agent (e.g., methyl iodide). Unreacted propargyl alcohol is a common impurity in this case.

  • Reaction of 1,3-Dichloro-2-butene: This synthesis route can result in residual unreacted 1,3-dichloro-2-butene in the final product mixture.

Q2: My this compound is contaminated with a significant amount of unreacted starting material. What is the best purification method to use?

The choice of purification method depends on the nature of the starting material and the desired final purity. Here's a general guideline:

  • Fractional Distillation: This is often the most effective method for separating this compound from unreacted starting materials, especially when there is a sufficient difference in their boiling points.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or when the boiling points of the components are very close, preparative HPLC is a powerful technique.

  • Liquid-Liquid Extraction: This can be a useful initial purification step to remove water-soluble or acid/base-reactive impurities before a final purification by distillation or chromatography.

Q3: I performed a fractional distillation, but my this compound is still not pure. What could have gone wrong?

Several factors can lead to incomplete separation during fractional distillation. Consider the following troubleshooting points:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate the components effectively. Using a longer column or a column with a more efficient packing material can improve separation.

  • Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. A slow and steady distillation rate is crucial.

  • Fluctuating Heat Input: Unstable heating can cause bumping and prevent a smooth vapor-liquid equilibrium, negatively impacting separation efficiency. Use a heating mantle with a stirrer for even heating.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly (just below the side arm of the distillation head) to accurately measure the temperature of the vapor that is distilling.

Q4: How can I assess the purity of my this compound after purification?

Several analytical techniques can be used to determine the purity of your this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method to separate and identify volatile components in your sample, providing a clear picture of any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of your product and identify impurities by comparing the obtained spectrum with a reference spectrum of pure this compound. Quantitative NMR (qNMR) can also be used to determine the purity with high accuracy.[1][2][3]

Data Presentation: Comparison of Purification Methods

The following table summarizes the key aspects of the most common purification methods for removing unreacted starting materials from this compound. Please note that the efficiency and yield are dependent on the specific experimental conditions and the nature and amount of impurities.

Purification MethodPrinciple of SeparationTypical Purity AchievedEstimated Yield LossKey AdvantagesKey Disadvantages
Fractional Distillation Difference in boiling points>98% (GC)[4][5]10-30%Scalable, cost-effective for large quantities.Less effective for compounds with close boiling points, potential for thermal degradation.
Preparative HPLC Differential partitioning between a stationary and mobile phase>99%20-50%High resolution for closely related compounds, automated.More expensive, lower throughput, requires solvent removal.
Liquid-Liquid Extraction Differential solubility in immiscible liquidsVariable (often used as a preliminary step)5-15%Good for removing highly polar or ionic impurities.Limited by the partition coefficient of the compounds, can be labor-intensive.

Physicochemical Properties of this compound and Common Starting Materials:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound70.09142-143
Propargyl Alcohol56.06114-115
1,3-Dichloro-2-butene125.00125-130

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the general procedure for purifying this compound from a less volatile unreacted starting material like 1,3-dichloro-2-butene.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The temperature should rise and then stabilize at the boiling point of the lower-boiling component (this compound).

  • Collect the fraction that distills over at a constant temperature. This is your purified this compound.

  • Monitor the temperature closely. A sharp rise in temperature indicates that the higher-boiling impurity is beginning to distill. At this point, change the receiving flask to collect this fraction separately.

  • Continue distillation until all the desired product has been collected.

  • Allow the apparatus to cool down before disassembling.

  • Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Purification by Preparative HPLC

This protocol provides a general guideline for purifying this compound using preparative HPLC. The specific parameters (e.g., column, mobile phase) will need to be optimized for your specific mixture.

Materials:

  • Crude this compound

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Preparative HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Sample vials

  • Collection tubes or flasks

Procedure:

  • Develop an analytical HPLC method to achieve good separation between this compound and the unreacted starting material.

  • Scale up the analytical method to a preparative scale. This will involve selecting a larger column and adjusting the flow rate and injection volume accordingly.

  • Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase.

  • Filter the sample solution to remove any particulate matter.

  • Set up the preparative HPLC system with the chosen column and mobile phase.

  • Inject the sample onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the this compound peak in a collection tube.

  • Combine the collected fractions containing the pure product.

  • Remove the mobile phase solvent from the collected fractions, typically by rotary evaporation, to obtain the purified this compound.

  • Analyze the purity of the final product by analytical HPLC, GC-MS, or NMR.

Protocol 3: Workup by Liquid-Liquid Extraction

This protocol describes a general workup procedure to remove water-soluble impurities from a reaction mixture containing this compound.

Materials:

  • Reaction mixture containing crude this compound

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Beakers and flasks

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and an organic solvent in which this compound is soluble but immiscible with water.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The organic layer will contain the this compound.

  • Drain the aqueous layer and collect the organic layer.

  • Wash the organic layer with brine to remove any remaining water.

  • Drain the brine layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter the solution to remove the drying agent.

  • Remove the organic solvent by rotary evaporation to yield the crude this compound, which can then be further purified by distillation or chromatography.

Mandatory Visualizations

PurificationWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification Options Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Initial Cleanup Starting Material A (e.g., Propargyl Alcohol) Starting Material A (e.g., Propargyl Alcohol) Reaction Reaction Starting Material A (e.g., Propargyl Alcohol)->Reaction Reaction->Crude Product Starting Material B (e.g., Methyl Iodide) Starting Material B (e.g., Methyl Iodide) Starting Material B (e.g., Methyl Iodide)->Reaction Fractional Distillation Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound Preparative HPLC Preparative HPLC Preparative HPLC->Pure this compound Liquid-Liquid Extraction->Fractional Distillation Further Purification Liquid-Liquid Extraction->Preparative HPLC High Purity

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingDistillation Impure Product after Distillation Impure Product after Distillation Check Column Efficiency Check Column Efficiency Impure Product after Distillation->Check Column Efficiency Check Distillation Rate Check Distillation Rate Impure Product after Distillation->Check Distillation Rate Check Heat Input Check Heat Input Impure Product after Distillation->Check Heat Input Check Thermometer Placement Check Thermometer Placement Impure Product after Distillation->Check Thermometer Placement Use Longer/More Efficient Column Use Longer/More Efficient Column Check Column Efficiency->Use Longer/More Efficient Column Reduce Distillation Rate Reduce Distillation Rate Check Distillation Rate->Reduce Distillation Rate Ensure Stable and Even Heating Ensure Stable and Even Heating Check Heat Input->Ensure Stable and Even Heating Correct Thermometer Position Correct Thermometer Position Check Thermometer Placement->Correct Thermometer Position

References

Improving the selectivity of 2-Butyn-1-OL reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Butyn-1-OL. The information is designed to help improve reaction selectivity and address common experimental challenges.

Section 1: Selective Hydrogenation

The selective hydrogenation of this compound to cis-2-buten-1-ol is a common goal, but over-reduction to 2-butanol or formation of other byproducts can be a challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrogenation of this compound is producing a significant amount of 2-butanol (the fully saturated alkane). How can I improve selectivity for cis-2-buten-1-ol?

A1: Over-reduction is a common issue, often caused by a catalyst that is too active. To improve selectivity for the desired alkene, consider the following:

  • Catalyst Choice: Standard catalysts like Palladium on Carbon (Pd/C) can be too reactive. Switch to a "poisoned" or modified catalyst, which is designed to deactivate the sites responsible for alkene hydrogenation. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is a classic choice for this transformation.[1][2]

  • Catalyst Support: The support material can significantly influence selectivity. For instance, using Pd on CaCO3 has been shown to improve selectivity for the intermediate olefinic diol in related reactions.[3][4]

  • Additives: Introducing a nitrogen-containing base, such as ammonia or quinoline, can competitively adsorb on the catalyst surface and prevent over-reduction, thereby increasing selectivity for the cis-alkene.[3][4]

  • Reaction Conditions: Ensure you are using mild reaction conditions. High hydrogen pressure and elevated temperatures can favor the formation of the fully saturated product.

Q2: I'm observing the formation of trans-2-buten-1-ol instead of the desired cis isomer. What causes this and how can I fix it?

A2: The formation of the trans isomer typically occurs through isomerization of the initially formed cis product. This can be minimized by:

  • Limiting Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting alkyne is consumed.

  • Catalyst Selection: Some catalysts are more prone to causing isomerization. Lindlar-type catalysts are specifically designed for syn-addition of hydrogen, leading to the cis-alkene.[1] Ensure your catalyst is fresh and properly prepared.

Q3: The reaction is very slow or stalls completely. What are the possible causes?

A3: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure all reagents are pure and the solvent is appropriately degassed.[5] Adding a fresh portion of the catalyst may restart the reaction.

  • Insufficient Hydrogen: Ensure a consistent supply of hydrogen gas and adequate agitation to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.

  • Low Temperature/Pressure: While mild conditions are needed for selectivity, excessively low temperature or pressure can lead to an unacceptably slow reaction rate. A systematic optimization of these parameters may be necessary.

Data on Catalyst Performance for Alkyne Hydrogenation

The following table summarizes data from studies on the selective hydrogenation of the related compound 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (BED), which provides insights applicable to this compound.

Catalyst SystemSupportTemperature (°C)H₂ PressureConversion of BYD (%)Selectivity for BED (%)Reference
1% PdCAmbientAtmosphericHighLow (major product was 1,4-butanediol)[3]
1% Pd/CaCO₃–NH₃CaCO₃AmbientAtmospheric~100~100 (for cis-2-butene-1,4-diol)[3][4]
0.5 wt.% PtSiC502 MPa96~96[4]
Pd/SiO₂-SchiffSiO₂502 MPa95.2100 (for cis-2-butene-1,4-diol)[4]
Experimental Protocol: Selective Hydrogenation using Lindlar Catalyst
  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the Lindlar catalyst (5% w/w relative to the alkyne).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Add a suitable solvent (e.g., methanol or ethyl acetate), followed by this compound (1.0 equiv.).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure using a hydrogen-filled balloon.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or GC, observing the disappearance of the starting material.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to isolate the cis-2-buten-1-ol.

Diagrams: Hydrogenation Pathways & Troubleshooting

Hydrogenation_Pathway cluster_start Starting Material cluster_products Possible Products A This compound B cis-2-Buten-1-ol (Desired Product) A->B + H₂ (Selective Catalyst) D 2-Butanol (Over-reduction) A->D + 2H₂ (Highly Active Catalyst) C trans-2-Buten-1-ol (Isomerization) B->C Isomerization B->D + H₂ (Active Catalyst)

Caption: Reaction pathways in the hydrogenation of this compound.

Troubleshooting_Hydrogenation Problem Low Selectivity? OverReduction Over-reduction to Alkane? Problem->OverReduction Yes NoYield No Reaction? Problem->NoYield No Isomerization Trans-Isomer Formed? OverReduction->Isomerization No Sol1 Use Poisoned Catalyst (e.g., Lindlar) Add Base (e.g., NH₃) OverReduction->Sol1 Yes Sol2 Monitor Reaction Closely Stop at Full Conversion Use cis-Selective Catalyst Isomerization->Sol2 Yes Sol3 Check Catalyst Activity Ensure Pure Reagents Optimize T and P NoYield->Sol3 Yes

Caption: Troubleshooting logic for hydrogenation selectivity issues.

Section 2: Selective Oxidation

As a primary alcohol, this compound can be oxidized to either 2-butynal (aldehyde) or 2-butynoic acid (carboxylic acid). Controlling the selectivity is key.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I want to synthesize 2-butynal, but my reaction proceeds to form 2-butynoic acid. How can I stop the oxidation at the aldehyde stage?

A1: Overoxidation to the carboxylic acid occurs when the initially formed aldehyde reacts further. This is common with strong oxidizing agents in the presence of water.[6] To isolate the aldehyde:

  • Use a Mild Oxidizing Agent: Employ reagents that are less reactive and typically used under anhydrous conditions. Common choices include Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or conditions for Swern or Dess-Martin oxidations.[6][7]

  • Control Reaction Conditions: Perform the reaction in an anhydrous solvent (like dichloromethane). The presence of water facilitates the formation of an aldehyde hydrate, which is readily oxidized to the carboxylic acid.[6]

  • Distill the Product: If the aldehyde is volatile, you can distill it from the reaction mixture as it forms, preventing it from undergoing further oxidation.[8][9]

Q2: My goal is to synthesize 2-butynoic acid, but the yield is low and I'm isolating unreacted starting material and some aldehyde.

A2: To ensure complete oxidation to the carboxylic acid, you need stronger reaction conditions:

  • Use a Strong Oxidizing Agent: Employ reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid - the Jones reagent).[6][8]

  • Ensure Sufficient Reagent: Use an excess of the oxidizing agent to ensure all the alcohol and intermediate aldehyde are converted.

  • Utilize Reflux Conditions: Heating the reaction under reflux ensures that any intermediate aldehyde that evaporates is condensed and returned to the reaction mixture for further oxidation.[9]

Data on Oxidizing Agents for Primary Alcohols
Oxidizing AgentTypical ConditionsProduct from Primary AlcoholSelectivity
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂AldehydeHigh
Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂AldehydeHigh
Swern Oxidation (DMSO, (COCl)₂)Anhydrous, low tempAldehydeHigh
Jones Reagent (CrO₃, H₂SO₄)Acetone, waterCarboxylic AcidHigh
Potassium Permanganate (KMnO₄)Basic, aqueousCarboxylic AcidHigh
Experimental Protocol: Oxidation to 2-Butynal using PCC
  • Setup: To a flame-dried flask under an inert atmosphere, add pyridinium chlorochromate (PCC) (1.5 equiv.) and a suitable anhydrous solvent like dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂ dropwise to the stirring suspension.

  • Monitoring: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a dark brown precipitate. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Purification: Wash the filtrate and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 2-butynal.

Diagram: Oxidation Pathways

Oxidation_Pathway A This compound (Primary Alcohol) B 2-Butynal (Aldehyde) A->B Mild Oxidation (e.g., PCC, Swern) Anhydrous Conditions C 2-Butynoic Acid (Carboxylic Acid) B->C Strong Oxidation (e.g., Jones Reagent) Aqueous Conditions

Caption: Selective oxidation pathways of this compound.

Section 3: Coupling Reactions

This compound can participate in various coupling reactions. This section focuses on troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a Sonogashira coupling with this compound, but I'm getting low to no yield of the desired product.

A1: Low yields in coupling reactions can stem from several sources. A systematic check is crucial:[5][10]

  • Catalyst Integrity: Ensure you are using a fresh, active catalyst. For palladium catalysts, make sure the active Pd(0) species is being generated.

  • Purity of Reagents: Impurities in starting materials or solvents can poison the catalyst. Purify the alkyne and ensure solvents are anhydrous and degassed.[5]

  • Exclusion of Oxygen: Many coupling reactions, especially those involving copper co-catalysts, are sensitive to oxygen, which can promote undesirable side reactions like Glaser-Hay homo-coupling of the alkyne.[5] Perform the reaction under a strictly inert atmosphere (argon or nitrogen).

  • Base Strength: The choice and amount of base are critical. If the basicity is insufficient, the reaction may not proceed. Consider using a stronger base or increasing its stoichiometry.[5]

Q2: My main byproduct is the homo-coupling of this compound. How can I suppress this side reaction?

A2: Homo-coupling is a common side reaction, particularly in copper-catalyzed reactions. To minimize it:

  • Strictly Anaerobic Conditions: As mentioned, oxygen promotes this side reaction. Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere.

  • Choice of Co-catalyst: In some cases, running the reaction without a copper co-catalyst can prevent homo-coupling, although this may require higher temperatures or different ligands.

  • Controlled Addition: Slowly adding the this compound to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homo-coupling reaction relative to the desired cross-coupling.

References

Technical Support Center: Industrial Scale Production of 2-Butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the industrial scale production of 2-Butyn-1-ol. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for producing this compound?

A1: On an industrial scale, this compound is commonly produced through the selective partial hydrogenation of 2-butyne-1,4-diol. Another method involves the hydration of 2-butyne, where water is added across the triple bond to form an enol intermediate that tautomerizes to the final product[1]. The choice of method often depends on the availability of starting materials and the desired scale of production.

Q2: What are the major applications of this compound in the pharmaceutical and chemical industries?

A2: this compound is a versatile intermediate in the synthesis of a wide range of products. In the pharmaceutical industry, it is a key building block for antifungal agents, antibacterial compounds, and antitumor drugs[1]. It is also utilized in the manufacturing of agrochemicals such as herbicides and fungicides, as well as in the production of flavors, fragrances, and specialty polymers[1].

Q3: What are the key safety precautions to consider when handling this compound on an industrial scale?

A3: this compound is a flammable liquid and should be handled with care. Key safety measures include:

  • Storing in a cool, dry, well-ventilated area away from ignition sources[2][3][4][5].

  • Using explosion-proof electrical and ventilating equipment[3].

  • Wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing[2][3][6].

  • Ensuring adequate ventilation and using a NIOSH-approved respirator if exposure limits are exceeded[6].

  • Grounding containers and receiving equipment to prevent static discharge[3][5].

Q4: How is the purity of this compound typically assessed in a production setting?

A4: The purity of this compound is commonly determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the desired product and the identification of any impurities or byproducts.

Troubleshooting Guides

Low Yield or Incomplete Conversion

Q: We are experiencing low yields of this compound during the selective hydrogenation of 2-butyne-1,4-diol. What are the potential causes and how can we troubleshoot this?

A: Low yields in this process can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Catalyst Deactivation - Poisoning: Impurities in the feedstock or hydrogen stream can poison the catalyst. Ensure high purity of all reactants. Consider using a guard bed to remove potential poisons before the reactor[7].- Coking: Carbonaceous deposits can block active sites. Optimize reaction temperature to minimize coke formation. If coking is suspected, catalyst regeneration through controlled oxidation followed by reduction may be necessary[7].- Sintering: High reaction temperatures can cause metal particles on the catalyst to agglomerate, reducing the active surface area. Operate within the recommended temperature range for the catalyst.
Suboptimal Reaction Conditions - Temperature and Pressure: Both temperature and hydrogen pressure are critical parameters. Lower temperatures and pressures may be preferred to enhance selectivity, but they can also lead to lower conversion rates. A careful optimization of these parameters is necessary to find a balance between conversion and selectivity.- Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Water has been shown to be an effective solvent, suppressing some side reactions[8].
Poor Mass Transfer - Inefficient Mixing: In a slurry reactor, inadequate agitation can lead to poor contact between the reactants, hydrogen, and the catalyst. Ensure the stirring speed is sufficient to maintain a uniform suspension of the catalyst.- Gas Dispersion: Inefficient dispersion of hydrogen gas into the liquid phase can limit the reaction rate. Verify the proper functioning of the gas sparging system.
Poor Selectivity (Over-hydrogenation to 1,4-Butanediol)

Q: Our process is producing a significant amount of 1,4-butanediol as a byproduct, indicating low selectivity for this compound. How can we improve selectivity?

A: Poor selectivity towards the desired mono-hydrogenated product is a common challenge. The key is to control the reaction to stop after the addition of one mole of hydrogen.

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Highly Active Catalyst - Catalyst Choice: Standard hydrogenation catalysts like palladium on carbon (Pd/C) can be too active and lead to over-hydrogenation[9].- Use of "Poisoned" or Modified Catalysts: Employing a catalyst with reduced activity, such as a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), can significantly improve selectivity for the alkene[7]. Other supports like CaCO3 with ammonia have also shown high selectivity[10][11].
Reaction Conditions - Hydrogen Pressure: High hydrogen pressure can favor the complete saturation of the triple bond. Operating at lower hydrogen pressures can enhance selectivity towards this compound[9].- Reaction Time: Prolonged reaction times can lead to the further hydrogenation of the desired product. Monitor the reaction progress closely and stop it once the optimal conversion of the starting material is achieved.
Presence of Additives - Ammonia: The addition of ammonia to the reaction mixture has been shown to significantly increase the selectivity for 2-butene-1,4-diol in the hydrogenation of 2-butyne-1,4-diol over a Pd/CaCO3 catalyst[10][11]. This is likely due to the competitive adsorption of ammonia on the catalyst surface.
Purification Challenges

Q: We are facing difficulties in purifying this compound from the reaction mixture, particularly in removing byproducts with similar boiling points.

A: Purification of this compound, especially the removal of structurally similar byproducts, requires an optimized distillation process.

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Formation of Close-Boiling Impurities - Byproduct Identification: First, identify the specific impurities using analytical methods like GC-MS. Common byproducts can include unreacted 2-butyne-1,4-diol, over-hydrogenated 1,4-butanediol, and isomers.- Fractional Distillation: Use a fractional distillation column with a sufficient number of theoretical plates to achieve the required separation. Optimize the reflux ratio to enhance the separation efficiency.
Thermal Decomposition - Vacuum Distillation: this compound and related diols can be susceptible to decomposition at high temperatures. Perform the distillation under reduced pressure to lower the boiling points and minimize thermal degradation[12].
Catalyst Residue - Filtration: Ensure complete removal of the solid catalyst by filtration before distillation[13]. The presence of catalyst fines can lead to undesired side reactions in the distillation column.

Experimental Protocols

Protocol 1: Selective Hydrogenation of 2-Butyne-1,4-diol to this compound

This protocol outlines a general procedure for the selective hydrogenation of 2-butyne-1,4-diol in a batch reactor.

Materials and Equipment:

  • High-pressure batch reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls.

  • 2-Butyne-1,4-diol

  • Selective hydrogenation catalyst (e.g., 1% Pt/CaCO3)[11][14]

  • Solvent (e.g., ethanol or water)

  • Ammonia solution (optional, as a selectivity enhancer)[10][11]

  • High-purity hydrogen gas

Procedure:

  • Reactor Charging: Charge the reactor with the solvent, 2-butyne-1,4-diol, and the catalyst. If using, add the ammonia solution.

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired operating pressure.

  • Reaction: Heat the reactor to the target temperature while stirring vigorously to ensure good mixing.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC for the conversion of 2-butyne-1,4-diol and the selectivity to this compound.

  • Completion and Cooldown: Once the desired conversion is reached, stop the heating and cool the reactor to room temperature.

  • Depressurization: Carefully vent the excess hydrogen from the reactor.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol describes the purification of the crude this compound obtained from the hydrogenation reaction.

Materials and Equipment:

  • Crude this compound solution (after catalyst removal)

  • Vacuum distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiver flask, and a vacuum pump.

  • Heating mantle

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a good vacuum.

  • Charging the Flask: Charge the distillation flask with the crude this compound solution.

  • Applying Vacuum: Gradually apply vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump from volatile components.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the different fractions based on their boiling points at the operating pressure. The forerun, containing lower-boiling impurities, should be collected first. The main fraction containing the purified this compound is then collected at its characteristic boiling point under vacuum.

  • Completion: Once the main fraction has been collected, stop the heating and allow the apparatus to cool down before slowly releasing the vacuum.

Quantitative Data

Table 1: Performance of Various Catalytic Systems in the Hydrogenation of 2-Butyne-1,4-diol

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Conversion of BYD (%)Selectivity for BED (%)Reference
1% PtCaCO₃50-80--66 (continuous)[11][14]
1% PdC---Low (major product is 1,4-butanediol)[9][11]
1% PdCaCO₃---High (with NH₃)[10][11]
0.5 wt% PtSiC--96~96[10]

Note: BED (2-butene-1,4-diol) is the direct precursor to this compound in this context, and high selectivity to BED is indicative of successful partial hydrogenation.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Charge Reactor (2-butyne-1,4-diol, Solvent, Catalyst) inerting Inerting (Purge with N₂) start->inerting pressurize Pressurize with H₂ inerting->pressurize reaction Reaction (Heating and Stirring) pressurize->reaction monitoring Monitor Progress (GC/HPLC) reaction->monitoring monitoring->reaction Continue cooldown Cooldown and Vent monitoring->cooldown Complete filtration Catalyst Filtration cooldown->filtration distillation Vacuum Distillation filtration->distillation fraction_collection Fraction Collection distillation->fraction_collection final_product Final Product: this compound fraction_collection->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_selectivity Poor Selectivity start Problem Identified low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity catalyst_deactivation Check Catalyst Activity poisoning Poisoning? catalyst_deactivation->poisoning coking Coking? catalyst_deactivation->coking reaction_conditions Verify Reaction Conditions (Temp, Pressure) mass_transfer Evaluate Mass Transfer (Stirring, Gas Flow) Purify Reactants Purify Reactants poisoning->Purify Reactants Optimize Temperature / Regenerate Optimize Temperature / Regenerate coking->Optimize Temperature / Regenerate catalyst_activity Evaluate Catalyst Activity Use 'Poisoned' Catalyst Use 'Poisoned' Catalyst catalyst_activity->Use 'Poisoned' Catalyst conditions_selectivity Adjust Reaction Conditions (H₂ Pressure, Time) additives Consider Additives (e.g., NH₃) low_yield->catalyst_deactivation low_yield->reaction_conditions low_yield->mass_transfer poor_selectivity->catalyst_activity poor_selectivity->conditions_selectivity poor_selectivity->additives

Caption: Troubleshooting logic for the industrial production of this compound.

References

Technical Support Center: 2-Butyn-1-ol Stability in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of 2-Butyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: The primary stability concerns for this compound are its potential for peroxide formation and gradual degradation, which can be accelerated by improper storage conditions. As an unsaturated alcohol, this compound is susceptible to autoxidation, a process where it reacts with atmospheric oxygen to form unstable peroxides.[1][2][3] This process can be initiated or accelerated by exposure to light, heat, and contaminants such as metal ions.[1][4] Over time, this can lead to a decrease in purity and the accumulation of hazardous peroxide byproducts.

Q2: What are the visible signs of this compound degradation?

A2: Visual inspection can be a preliminary indicator of degradation. Signs of potential degradation in this compound include:

  • Discoloration: A change from a colorless or light yellow liquid to a darker yellow or brownish hue can indicate the presence of degradation products.

  • Precipitate Formation: The appearance of solid particles or crystals may suggest the formation of peroxides or other insoluble byproducts.[3][5]

  • Cloudiness: A loss of clarity in the liquid can also be a sign of impurity formation.[3]

If any of these signs are observed, it is crucial to handle the container with extreme caution and perform peroxide testing before use.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can significantly accelerate the degradation of this compound, including the rate of peroxide formation.[1][4] It is recommended to store this compound in a cool environment. However, refrigeration should be used with caution, as some peroxides can precipitate out of solution at lower temperatures, potentially increasing the risk of explosion upon shock or friction.[6] Always consult the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light. Exposure to light, particularly UV light, can catalyze the formation of free radicals, which in turn initiates and accelerates the autoxidation process leading to peroxide formation.[1][3][4] Therefore, it is imperative to store this compound in light-resistant containers, such as amber glass bottles.[7]

Q5: What is the role of inhibitors in this compound stability?

A5: Inhibitors, such as Butylated Hydroxytoluene (BHT), are often added to peroxide-forming chemicals like this compound to prolong their shelf life.[5][8] These compounds act as radical scavengers, interrupting the chain reaction of autoxidation and slowing down the formation of peroxides.[1] However, these inhibitors are consumed over time, and once depleted, the rate of peroxide formation will increase. Distillation will remove these inhibitors, making the purified this compound highly susceptible to peroxide formation.[5]

Troubleshooting Guide

This guide provides a systematic approach to addressing common stability issues encountered with this compound.

Issue 1: Suspected Peroxide Formation
  • Symptoms:

    • Visible crystals or precipitate in the liquid.[3][5]

    • Cloudy appearance.[3]

    • Container has been stored for an extended period, especially if opened.

    • A positive result from a peroxide test.

  • Troubleshooting Workflow:

    Peroxide_Troubleshooting Troubleshooting: Suspected Peroxide Formation start Visually inspect container (DO NOT OPEN if crystals are present on cap) crystals_present Crystals or precipitate observed? start->crystals_present contact_ehs CONTACT EHS FOR DISPOSAL DO NOT ATTEMPT TO OPEN OR MOVE crystals_present->contact_ehs Yes no_crystals No visible crystals. Proceed with caution. crystals_present->no_crystals No test_peroxides Perform peroxide test (See Protocol 1) no_crystals->test_peroxides peroxide_level Peroxide level > 25 ppm? test_peroxides->peroxide_level dispose Dispose of as hazardous waste peroxide_level->dispose Yes safe_to_use Peroxide level < 25 ppm. Safe for use (with caution). Avoid distillation. peroxide_level->safe_to_use No

    Caption: Troubleshooting workflow for suspected peroxide formation in this compound.

Issue 2: Discoloration or Loss of Purity
  • Symptoms:

    • The normally colorless to light yellow liquid appears darker.

    • Inconsistent experimental results.

    • Presence of unexpected peaks in analytical data (e.g., GC, HPLC).

  • Troubleshooting Workflow:

    Purity_Troubleshooting Troubleshooting: Discoloration or Purity Loss start Observe discoloration or suspect purity loss check_storage Review storage conditions: - Light exposure? - Elevated temperature? - Improperly sealed? start->check_storage test_purity Assess purity using an appropriate analytical method (See Protocol 2) check_storage->test_purity purity_ok Purity within acceptable limits? test_purity->purity_ok use_material Material may be used. Consider re-purification if minor impurities are a concern. purity_ok->use_material Yes purity_low Purity is unacceptable. purity_ok->purity_low No purify_or_dispose Consider purification (e.g., distillation) ONLY if peroxides are absent. Otherwise, dispose of as hazardous waste. purity_low->purify_or_dispose

    Caption: Troubleshooting workflow for discoloration or loss of purity of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, dry area. Consult SDS for specific range.To minimize degradation and peroxide formation.[1][4]
Light Store in amber, light-resistant containers.To prevent light-catalyzed autoxidation.[1][3][4][7]
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon) if inhibitor-free.To prevent contact with oxygen.
Container Tightly sealed, original container.To prevent evaporation and contamination.[7]
Incompatibilities Segregate from acids, strong oxidizing agents, acid anhydrides, and copper.To prevent hazardous reactions.

Table 2: Summary of Analytical Methods for Purity and Peroxide Determination

AnalysisMethodPrincipleKey Parameters
Peroxide Value Iodometric TitrationPeroxides oxidize iodide to iodine, which is then titrated with sodium thiosulfate.Sample size, reaction time, titrant concentration.
Purity Assessment Gas Chromatography (GC-FID)Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Column type, temperature program, carrier gas flow rate.
Purity Assessment High-Performance Liquid Chromatography (HPLC)Separation based on polarity. May require derivatization for UV detection.Column type, mobile phase composition, detector type.

Experimental Protocols

Protocol 1: Peroxide Value Determination (Adapted Iodometric Titration)

This protocol is adapted from standard methods for determining peroxide values in organic solvents.

Materials:

  • 250 mL Erlenmeyer flask with a glass stopper

  • Burette

  • Glacial acetic acid

  • Isooctane (or another suitable solvent in which this compound is soluble)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Deionized water

Procedure:

  • In the Erlenmeyer flask, add 30 mL of a 3:2 mixture of glacial acetic acid and isooctane.

  • Swirl to mix, then add approximately 5 g (accurately weighed) of the this compound sample.

  • Carefully add 0.5 mL of the saturated KI solution.

  • Stopper the flask and swirl for exactly one minute.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously until the yellow color of the iodine has almost disappeared.

  • Add 1-2 mL of starch indicator solution. The solution should turn blue/black.

  • Continue the titration with sodium thiosulfate, adding it dropwise until the blue color is completely discharged.

  • Record the volume of titrant used.

  • Perform a blank titration using all reagents except the this compound sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Interpretation of Results:

  • < 25 ppm: Generally considered safe for use.

  • 25 - 100 ppm: Use with caution. Do not distill or concentrate.

  • > 100 ppm: Unsafe. Contact Environmental Health & Safety for disposal.[2]

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID) (Example Method)

This is a general method adaptable for this compound purity analysis. Method optimization may be required.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

  • Autosampler or manual injection port

  • Data acquisition system

Example Chromatographic Conditions:

ParameterValue
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Flow Rate 1 mL/min (constant flow)
Injector Temperature 220 °C
Detector Temperature 250 °C
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min
Injection Volume 1 µL
Split Ratio 50:1

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetone) at a concentration of approximately 1 mg/mL.

  • Standard Preparation: If quantitative analysis is required, prepare a series of standards of known concentrations.

  • Injection: Inject the sample and/or standards into the GC.

  • Data Analysis: Analyze the resulting chromatogram. Purity is typically determined by the area percent method, where the area of the main this compound peak is divided by the total area of all peaks.

Signaling Pathways and Logical Relationships

Mechanism of Peroxide Formation in this compound

The following diagram illustrates the free-radical autoxidation process that leads to peroxide formation in this compound.

Peroxide_Formation Autoxidation Pathway of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination butynol This compound (R-H) radical Alkyl Radical (R•) butynol->radical initiator Initiator (Light, Heat) initiator->butynol H• abstraction peroxy_radical Peroxy Radical (ROO•) radical->peroxy_radical + O2 oxygen Oxygen (O2) oxygen->peroxy_radical hydroperoxide Hydroperoxide (ROOH) (Unstable Peroxide) peroxy_radical->hydroperoxide + R-H new_butynol This compound (R-H) new_butynol->hydroperoxide new_radical Alkyl Radical (R•) hydroperoxide->new_radical Generates new radical new_radical->oxygen Continues chain reaction rad1 R• stable1 Stable Products rad1->stable1 Combine rad2 R• rad2->stable1 rad3 ROO• stable2 Stable Products rad3->stable2 Combine rad4 ROO• rad4->stable2 rad5 R• stable3 Stable Products rad5->stable3 Combine rad6 ROO• rad6->stable3

Caption: Simplified mechanism of peroxide formation in this compound via autoxidation.

References

Analytical methods for detecting impurities in 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Butyn-1-OL. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on detecting and quantifying impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity analysis important?

A1: this compound (CAS: 764-01-2) is a colorless liquid and a vital organic compound used as a building block in various chemical syntheses, particularly in the pharmaceutical industry.[1] For instance, it serves as an intermediate in the synthesis of Linagliptin, a medication for diabetes management.[1] Ensuring the high purity of this compound, typically ≥97.0%, is critical because even trace impurities can adversely affect the efficacy, safety, and stability of the final pharmaceutical product.[1][2]

Q2: What are the common impurities in this compound?

A2: Impurities in this compound can originate from starting materials, by-products of the manufacturing process, or degradation products. Common related substances that could potentially be impurities include propargyl alcohol, methyl iodide, butanol, and 1-bromo-2-butyne.[3] Structural isomers like 2-buten-1-ol and other related alcohols are also potential impurities.[3][4]

Q3: Which analytical methods are most suitable for detecting impurities in this compound?

A3: The most powerful and commonly used techniques for impurity profiling of volatile organic compounds like this compound are chromatographic methods.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and specific, making it the preferred method for separating and identifying volatile and semi-volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a UV or Mass Spectrometry detector (LC-MS), is also effective, especially for less volatile or thermally sensitive impurities.[2][6]

  • Spectroscopic Methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are excellent for structural elucidation and identification of unknown impurities.[7][8]

Q4: Can I use spectroscopic methods for quantitative analysis?

A4: Yes, certain spectroscopic methods can be used for quantification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for example, allows for absolute quantification without needing a specific reference standard for the impurity itself.[5] While techniques like IR and UV-Vis are primarily used for qualitative identification of functional groups and chromophores, they can be adapted for quantitative purposes.[5][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound using Gas Chromatography.

GC Analysis Troubleshooting
Problem / Observation Potential Cause(s) Recommended Solution(s)
Peak Tailing (Asymmetric peaks with a tail)1. Active Sites in the System: The polar hydroxyl (-OH) group in this compound can interact with active sites in the injector liner or the front of the GC column.[9][10] 2. Flow Path Issues: Dead volume, obstructions, or poor column installation can disrupt the sample path.[9] 3. Column Contamination: Buildup of non-volatile residues from previous injections.[11]1. Deactivate the System: Use a deactivated inlet liner. Trim the first few centimeters of the column to remove active sites.[10] Consider derivatization (e.g., silylation) to make the analyte less polar.[10] 2. Check Connections: Ensure the column is installed correctly according to the instrument manual. Check for leaks using an electronic leak detector.[11] Inject a non-polar compound like a hydrocarbon; it should not tail if the issue is activity-related.[9] 3. Bake Out or Trim Column: Bake out the column at a high temperature (within its limit) to remove contaminants. If that fails, trim the front end of the column.[11]
Ghost Peaks / Bonus Peaks (Peaks appearing in blank runs)1. Contamination: Contamination can be in the injector, carrier gas, or from septum bleed.[9][12] 2. Sample Carryover: Residue from a previous, more concentrated sample is retained in the syringe or injector.[9]1. Isolate Contamination Source: Run a blank without injection to check for contamination in the column or detector. Clean the injector and replace the septum and liner. Ensure high-purity carrier gas.[11] 2. Improve Syringe Washing: Implement a more rigorous syringe cleaning protocol between injections.
Shifting Retention Times 1. Leaks: A leak in the system will alter the column head pressure and carrier gas flow rate.[9] 2. Column Aging/Contamination: Over time, the stationary phase of the column can degrade or become contaminated, affecting analyte retention.[9] 3. Inconsistent Oven Temperature: Poor temperature control will lead to variable retention times.1. Perform Leak Check: Use an electronic leak detector to check all fittings from the gas source to the detector.[11] 2. Condition or Replace Column: Condition the column by heating it. If retention times are still unstable, the column may need to be replaced.[13] 3. Verify Oven Temperature: Calibrate the GC oven temperature to ensure accuracy and stability.
Poor Resolution / Broad Peaks 1. Incorrect Flow Rate: A carrier gas flow rate that is too high or too low will reduce separation efficiency.[11] 2. Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks.[11] 3. Thick Film Column: Using a column with a very thick stationary phase can increase peak broadening.[13]1. Optimize Flow Rate: Determine the optimal flow rate for your column dimensions and carrier gas. 2. Reduce Sample Concentration: Dilute the sample or increase the split ratio to inject a smaller amount onto the column.[11] 3. Select Appropriate Column: Use a column with a film thickness appropriate for the analysis.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling of this compound

This protocol provides a general method for the separation and identification of volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[5]

2. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

3. GC-MS Parameters:

Parameter Condition Rationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for separating a range of volatile and semi-volatile compounds.[5]
Injection Mode Splitless (or Split 20:1)Splitless mode is used for trace analysis, while a split injection prevents column overload for more concentrated samples.[5][14]
Injection Volume 1 µLStandard volume for capillary GC.[5]
Inlet Temperature 250 °CEnsures rapid vaporization of the sample without causing thermal degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min, hold for 5 minA temperature ramp allows for the separation of compounds with a wide range of boiling points.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Mass Scan Range 35 - 350 m/zCovers the expected mass range for this compound (m/z 70) and potential impurities.[5]

4. Data Analysis:

  • Identify the main peak for this compound.

  • Search the NIST mass spectral library for matches to the mass spectra of any impurity peaks.

  • Quantify impurities using relative peak area percentages, assuming a similar response factor to the main component for initial screening.

Protocol 2: HPLC-UV Method for Non-Volatile Impurities

This protocol is a starting point for analyzing less volatile or thermally labile impurities.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[15]

2. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

3. HPLC Parameters:

Parameter Condition Rationale
HPLC Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)A versatile column for separating compounds with varying polarities.[15]
Mobile Phase Acetonitrile and Water (e.g., 30:70 v/v)A common mobile phase for reverse-phase chromatography. The ratio may need optimization.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[16]
Injection Volume 10 µLA standard injection volume.[16]
Detection UV at 210 nmWavelength for detecting compounds with chromophores, such as the triple bond in this compound.

4. Data Analysis:

  • Establish the retention time for the main this compound peak.

  • Analyze the chromatogram for any additional peaks, which represent potential impurities.

  • Use a PDA detector to assess peak purity.[15]

Visualizations

G cluster_workflow Impurity Analysis Workflow Sample Sample Receipt & Preparation Method Select Analytical Method (GC-MS or HPLC) Sample->Method Analysis Instrumental Analysis Method->Analysis Data Data Processing & Peak Integration Analysis->Data ID Impurity Identification (e.g., MS Library Search) Data->ID Quant Impurity Quantification ID->Quant Report Final Report Generation Quant->Report

Caption: General workflow for impurity analysis of this compound.

G cluster_troubleshooting Troubleshooting Logic: Unexpected GC Peaks Start Unexpected Peak Observed in Chromatogram Blank Inject a Solvent Blank Start->Blank PeakPresent Peak Still Present? Blank->PeakPresent Contamination Source is Contamination (Septum, Gas, System) PeakPresent->Contamination Yes Carryover Source is Sample Carryover PeakPresent->Carryover No Clean Action: Clean Injector, Replace Septum/Liner Contamination->Clean Wash Action: Improve Syringe Wash Method Carryover->Wash

Caption: Troubleshooting flowchart for unexpected peaks in GC analysis.

References

Validation & Comparative

A Comparative Guide to 2-Butyn-1-ol and 3-Butyn-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. This guide provides an objective comparison of two isomeric C4 acetylenic alcohols, 2-butyn-1-ol and 3-butyn-1-ol, highlighting their distinct physical properties and reactivities in key organic transformations. This analysis is supported by experimental data to inform the strategic choice between these versatile synthons.

Introduction

This compound and 3-butyn-1-ol are structural isomers with the chemical formula C₄H₆O. The critical difference lies in the position of the carbon-carbon triple bond. In this compound, the alkyne is internal, whereas in 3-butyn-1-ol, it is terminal. This seemingly subtle distinction leads to significant differences in their chemical behavior and, consequently, their applications in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and 3-butyn-1-ol is presented below. These properties are crucial for handling, storage, and reaction setup.

PropertyThis compound3-Butyn-1-ol
CAS Number 764-01-2[1]927-74-2[2]
Molecular Weight 70.09 g/mol [1]70.09 g/mol [2]
Appearance Colorless to light yellow liquid[3]Colorless liquid[4]
Boiling Point 142-143 °C[1]128.9 °C[2]
Melting Point -2.2 °C[1]-63.6 °C[2]
Density 0.937 g/mL at 25 °C[1]0.926 g/mL at 25 °C[2]
Refractive Index n20/D 1.453[1]n20/D 1.441[2]
Solubility Miscible with chloroform and methanol.[5]Miscible with alcohols and organic solvents.[6]

Reactivity and Applications in Organic Synthesis

The difference in the alkyne position dictates the distinct reactivity profiles of this compound and 3-butyn-1-ol, making them suitable for different synthetic applications.

Catalytic Hydrogenation

The selective reduction of the alkyne moiety is a common transformation. The nature of the alkyne (internal vs. terminal) influences the selectivity of this reaction.

ReactionSubstrateCatalystProductSelectivity
Semi-hydrogenationInternal Alkyne (e.g., 2-Hexyne)Nickel Boride(Z)-2-Hexene96%
Semi-hydrogenationTerminal Alkyne (e.g., 1-Octyne)Nickel Boride1-Octeneup to 90%

Data represents typical selectivities for internal vs. terminal alkynes and may vary based on specific reaction conditions.

Internal alkynes, such as this compound, can be selectively hydrogenated to the corresponding (Z)-alkene using catalysts like Lindlar's catalyst or nickel boride.[7] Terminal alkynes, like 3-butyn-1-ol, can also be reduced to the corresponding alkene, but over-hydrogenation to the alkane can be more prevalent under certain conditions.[7]

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.

Due to the requirement of a terminal alkyne, 3-butyn-1-ol is an excellent substrate for Sonogashira coupling reactions, enabling the synthesis of a wide range of substituted alkynyl alcohols.[4] In contrast, This compound , being an internal alkyne, is not a suitable substrate for the conventional Sonogashira coupling reaction.

Experimental Protocols

Selective Hydrogenation of 3-Butyn-1-ol to 3-Buten-1-ol

This protocol is adapted from a patented method for the selective hydrogenation of 3-butyn-1-ol.

Materials:

  • 3-Butyn-1-ol

  • Palladium on Alumina (Pd/Al₂O₃) catalyst

  • Solvent (e.g., Ethanol)

  • Hydrogen gas

  • Reaction vessel (e.g., Parr hydrogenator)

Procedure:

  • To a solution of 3-butyn-1-ol in the chosen solvent, add the Pd/Al₂O₃ catalyst.

  • The reaction vessel is sealed and purged with hydrogen gas.

  • The reaction is stirred at a specific temperature and hydrogen pressure.

  • The progress of the reaction is monitored by Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity towards 3-buten-1-ol.

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Sonogashira Coupling of 3-Butyn-1-ol with Iodobenzene

This is a general protocol for the Sonogashira coupling of a terminal alkyne.

Materials:

  • 3-Butyn-1-ol

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve iodobenzene, PdCl₂(PPh₃)₂, and CuI in anhydrous THF.

  • Add triethylamine to the mixture and stir for 15 minutes at room temperature.

  • Slowly add 3-butyn-1-ol to the reaction mixture via syringe.

  • The reaction is stirred at room temperature or gently heated, and its progress is monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the mixture is diluted with diethyl ether and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

G cluster_hydrogenation Catalytic Hydrogenation This compound This compound cis-2-Buten-1-ol cis-2-Buten-1-ol This compound->cis-2-Buten-1-ol H2, Lindlar's Catalyst 3-Butyn-1-ol 3-Butyn-1-ol 3-Buten-1-ol 3-Buten-1-ol 3-Butyn-1-ol->3-Buten-1-ol H2, Pd/C

Comparative Hydrogenation Pathways

G cluster_sonogashira Sonogashira Coupling cluster_no_reaction No Reaction 3-Butyn-1-ol 3-Butyn-1-ol Coupled_Product Coupled_Product 3-Butyn-1-ol->Coupled_Product Aryl-X Aryl-X Aryl-X->Coupled_Product Pd(0)/Cu(I) Pd(0)/Cu(I) Pd(0)/Cu(I)->Coupled_Product This compound This compound

Sonogashira Coupling Reactivity

Conclusion

The choice between this compound and 3-butyn-1-ol in organic synthesis is dictated by the desired chemical transformation. 3-Butyn-1-ol, as a terminal alkyne, is the substrate of choice for reactions that require a terminal C-H bond, such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions ("click" chemistry). Its utility is prominent in the synthesis of complex molecules, including the antihistamine fexofenadine.

This compound, with its internal triple bond, is utilized in different synthetic strategies where the internal alkyne can be functionalized or transformed, for instance, through hydrogenation to (Z)-alkenes or in the synthesis of pharmaceuticals like the antifungal agent terconazole. Understanding the distinct reactivity of these isomeric building blocks is essential for the efficient and strategic design of synthetic routes in research and development.

References

A Comparative Guide to Catalysts for 2-Butyn-1-OL Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 2-butyn-1-ol to the corresponding alkene, 2-buten-1-ol, is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The primary challenge lies in achieving high selectivity towards the desired cis-alkene while preventing over-hydrogenation to the saturated alcohol, 1-butanol. This guide provides a comparative analysis of various catalytic systems, supported by experimental data from closely related substrates to benchmark catalyst performance.

Data Presentation: Catalyst Performance Comparison

While direct comparative studies on this compound are limited in publicly available literature, extensive research on the structurally similar 2-butyne-1,4-diol offers valuable insights into catalyst performance. The following table summarizes the performance of various catalysts in the hydrogenation of 2-butyne-1,4-diol, which serves as a strong proxy for understanding their behavior with this compound.

Catalyst SystemSupportTemperature (°C)Hydrogen Pressure (MPa)Conversion of Alkyne (%)Selectivity for Alkene (%)Reference
1% PdCAmbientAtmosphericHighLow (major product is alkane)[1]
1% Pd-NH₃CaCO₃50 - 80Not SpecifiedHighHigh (cis-alkene)[2]
2% PdPolyanilineNot SpecifiedNot SpecifiedHighHigh[2]
2% PtPolyanilineNot SpecifiedNot SpecifiedLower than PdLower than Pd[2]
0.5 wt% PtSiCNot SpecifiedNot Specified96~96[1]
Bio-PdA. oxidansNot SpecifiedNot Specified7598[3]
Bio-PdR. capsulatusNot SpecifiedNot Specified62.6100[3]

Note: The data presented above is for the hydrogenation of 2-butyne-1,4-diol and is intended to provide a comparative baseline for the catalysts' intrinsic properties. Performance with this compound may vary.

Reaction Pathways and Experimental Workflow

Understanding the reaction network and establishing a robust experimental workflow are crucial for optimizing the selective hydrogenation of this compound.

ReactionPathway This compound This compound cis-2-Buten-1-ol cis-2-Buten-1-ol This compound->cis-2-Buten-1-ol + H₂ (syn-addition) trans-2-Buten-1-ol trans-2-Buten-1-ol This compound->trans-2-Buten-1-ol + H₂ (anti-addition) 1-Butanol 1-Butanol cis-2-Buten-1-ol->1-Butanol + H₂ Butanal Butanal cis-2-Buten-1-ol->Butanal Isomerization trans-2-Buten-1-ol->1-Butanol + H₂

Caption: Reaction network for the hydrogenation of this compound.

A systematic experimental approach is essential for comparing catalyst performance accurately.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Catalyst Preparation/Activation B Reactor Setup A->B D Inert Gas Purge B->D C Reactant & Solvent Preparation C->B E Introduce Hydrogen D->E F Set Temperature & Stirring E->F G Monitor Reaction Progress F->G H Reaction Quench G->H I Catalyst Separation H->I J Product Analysis (GC, NMR) I->J K Data Interpretation J->K

Caption: General experimental workflow for batch hydrogenation.

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from procedures for analogous C4 alkynol hydrogenations.

Protocol 1: Batch Hydrogenation in an Autoclave Reactor

This protocol describes a typical procedure for evaluating catalyst performance in a batch system.

Materials:

  • This compound

  • Selected catalyst (e.g., 1% Pd/CaCO₃)

  • Solvent (e.g., Ethanol)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Charge the autoclave with this compound, the solvent, and the catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate.

  • Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) for 15 minutes to remove all oxygen.

  • Hydrogen Purge: Purge the reactor with hydrogen gas several times.

  • Reaction Conditions: Pressurize the reactor to the desired hydrogen pressure (e.g., 1.0 MPa) and heat the mixture to the target temperature (e.g., 50°C) while stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of this compound and the selectivity towards 2-buten-1-ol.

  • Work-up: Once the desired conversion is reached or the reaction is complete, cool the reactor to room temperature, vent the excess hydrogen, and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Product Analysis: Analyze the final product mixture using GC and/or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the products.

Protocol 2: Continuous Flow Hydrogenation

This protocol is suitable for larger-scale synthesis and offers advantages in terms of product consistency and ease of separation.

Materials:

  • This compound

  • Selected catalyst (e.g., 1.2 wt% Pd/Al₂O₃) packed in a fixed-bed reactor

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Vaporizer system

  • Mass flow controllers

  • Condenser/Cold trap

  • Online GC for analysis

Procedure:

  • Catalyst Activation: The catalyst is typically activated in-situ by heating under a flow of hydrogen.

  • Reaction Setup: A continuous stream of inert gas is passed through a vaporizer containing this compound at a controlled temperature to generate a saturated vapor.

  • Hydrogenation: The vapor stream of this compound is mixed with a controlled flow of hydrogen gas and fed into the fixed-bed reactor, which is heated to the desired temperature.

  • Product Collection: The gas stream exiting the reactor is passed through a condenser or cold trap to liquefy the products.

  • Analysis: The composition of the condensed liquid is analyzed by an online GC to determine conversion and selectivity.

Concluding Remarks

The choice of catalyst and reaction conditions is paramount in achieving high selectivity for 2-buten-1-ol in the hydrogenation of this compound. Palladium-based catalysts, particularly when supported on materials like calcium carbonate and in the presence of modifiers like ammonia, generally exhibit high selectivity towards the semi-hydrogenated product.[2] Platinum catalysts can also be effective, though they may sometimes favor over-hydrogenation.[2] For researchers aiming to optimize the selective synthesis of 2-buten-1-ol, a systematic evaluation of different catalysts and the fine-tuning of reaction parameters such as temperature, pressure, and solvent are essential.

References

A Comparative Guide to Validated Analytical Methods for 2-Butyn-1-OL Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Butyn-1-OL, a key intermediate in pharmaceutical synthesis and other chemical industries, is critical for ensuring product quality and process control. This guide provides a comparative overview of analytical methodologies for the quantification of this compound. Due to a notable scarcity of publicly available, fully validated methods specifically for this compound, this document presents a comprehensive validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for a structurally similar short-chain alkynediol, propargyl alcohol, as a detailed template. This is supplemented by a discussion of a potential High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection approach, based on established methods for analogous compounds.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The general workflow is outlined below.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_planning 1. Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation define_purpose Define Analytical Purpose & Scope select_method Select Appropriate Method (e.g., GC, HPLC) define_purpose->select_method sample_prep Optimize Sample Preparation select_method->sample_prep instrument_params Optimize Instrument Parameters sample_prep->instrument_params specificity Specificity instrument_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sops Develop Standard Operating Procedures (SOPs) validation_report->sops routine_use Implement for Routine Analysis sops->routine_use

Caption: General workflow for analytical method validation.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of a validated GC-FID method for propargyl alcohol, which can serve as a strong starting point for the validation of a this compound quantification method. The table also includes typical acceptance criteria as per International Council for Harmonisation (ICH) guidelines for comparison.

Validation Parameter Gas Chromatography (GC-FID) - Propargyl Alcohol Example High-Performance Liquid Chromatography (HPLC-UV) - General Approach ICH Guideline Recommendations
Specificity Demonstrated by the absence of interfering peaks at the retention time of the analyte.Chromatographic separation of this compound from potential impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.995Typically ≥ 0.995A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of ≥ 0.99 is generally acceptable.
Range 0.5 to

A Comparative Guide to the Efficacy of 2-Butyn-1-OL and Other Alkynols as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the corrosion inhibition efficacy of 2-Butyn-1-ol with other structurally related alkynols, including propargyl alcohol, 3-butyn-1-ol, 3-pentyn-1-ol, 4-pentyn-1-ol, and 2-butyne-1,4-diol. The information is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and evaluation of corrosion mitigation strategies. This document summarizes key performance data from experimental studies and outlines the methodologies used for their assessment.

Mechanism of Corrosion Inhibition by Alkynols

Alkynols, or acetylenic alcohols, function as effective corrosion inhibitors, particularly in acidic environments, through a mechanism that involves adsorption onto the metal surface. The triple bond (–C≡C–) and the hydroxyl group (–OH) are the primary active centers for this adsorption. The process can be described as follows:

  • Adsorption: The alkynol molecules adsorb onto the metal surface. The π-electrons of the triple bond and the lone pair of electrons on the oxygen atom of the hydroxyl group facilitate this adsorption. This can occur via physisorption (electrostatic interaction) or chemisorption (formation of a coordinate bond between the inhibitor and the metal).

  • Film Formation: Upon adsorption, the alkynol molecules can polymerize on the metal surface, especially at higher temperatures, forming a protective polymeric film. This film acts as a physical barrier, isolating the metal from the corrosive environment.

  • Blocking of Active Sites: The adsorbed inhibitor molecules or the polymeric film block the active anodic and cathodic sites on the metal surface, thereby suppressing both the metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction).[1]

The general mechanism of alkynol corrosion inhibition is depicted in the following diagram:

Alkynol Corrosion Inhibition Mechanism cluster_surface Metal Surface H+ H+ Metal Metal (e.g., Fe) H+->Metal Cathodic Reaction (Hydrogen Evolution) Cl- Cl⁻ Alkynol Alkynol (R-C≡C-CH₂OH) Adsorption Adsorption of Alkynol on Metal Surface Alkynol->Adsorption Adsorption via π-electrons & -OH group Fe++ Fe²⁺ Metal->Fe++ Anodic Reaction (Metal Dissolution) Adsorption->Metal Film Formation of Protective Polymeric Film Adsorption->Film Film->Metal Blocks Active Sites

Caption: Mechanism of Alkynol Corrosion Inhibition.

Quantitative Comparison of Alkynol Corrosion Inhibitors

The following table summarizes experimental data on the inhibition efficiency of this compound and other alkynols. It is important to note that the experimental conditions, such as the corrosive medium, metal substrate, inhibitor concentration, and temperature, significantly influence the inhibitor's performance. Therefore, direct comparisons should be made with caution.

InhibitorChemical StructureMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
This compound CH₃-C≡C-CH₂OHIron1 M HClNot SpecifiedAmbientData Not AvailableBabic-Samardzija et al.[1]
Propargyl Alcohol HC≡C-CH₂OHDuplex Stainless Steel10% HCl500 mg/L4089.2[2]
Duplex Stainless Steel10% HCl1000 mg/L4095.8[2]
Duplex Stainless Steel15% HCl500 mg/L4091.1[2]
Duplex Stainless Steel15% HCl1000 mg/L4096.6[2]
Duplex Stainless Steel10% HCl500 mg/L5586.4[2]
Duplex Stainless Steel10% HCl1000 mg/L5594.2[2]
Duplex Stainless Steel15% HCl500 mg/L5588.5[2]
Duplex Stainless Steel15% HCl1000 mg/L5595.3[2]
3-Butyn-1-ol HC≡C-CH₂CH₂OHIron1 M HClNot SpecifiedAmbientData Not AvailableBabic-Samardzija et al.[1]
3-Pentyn-1-ol CH₃CH₂-C≡C-CH₂OHIron1 M HClNot SpecifiedAmbientData Not AvailableBabic-Samardzija et al.[1]
4-Pentyn-1-ol HC≡C-CH₂CH₂CH₂OHIron1 M HClNot SpecifiedAmbientData Not AvailableBabic-Samardzija et al.[1]
2-Butyne-1,4-diol HOCH₂-C≡C-CH₂OHMild Steel0.5 M H₂SO₄0.5 - 5 mMNot SpecifiedUp to 98[3]

Analysis of Comparative Efficacy:

While a direct quantitative comparison is limited by the available data, some key observations can be made:

  • Effect of Molecular Structure: A study by Babic-Samardzija et al. indicated that the inhibition efficiency of alkynols is dependent on the length of the carbon chain and the position of the triple bond.[1] It was noted that longer carbon chains combined with a terminal alkyne functionality provided better protection compared to shorter molecules with an internal triple bond.[1]

  • High Efficiency of Propargyl Alcohol: Propargyl alcohol demonstrates high inhibition efficiency (up to 96.6% at 1000 mg/L in 15% HCl at 40°C) for duplex stainless steel.[2] Its effectiveness is concentration and temperature-dependent.

  • Excellent Performance of 2-Butyne-1,4-diol: 2-Butyne-1,4-diol shows a very high inhibition efficiency of up to 98% for mild steel in sulfuric acid.[3] The symmetrical nature of this molecule appears to contribute to its strong inhibitive properties.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques.

Weight Loss (Gravimetric) Method

This is a fundamental method for determining corrosion rates and inhibition efficiency.

  • Specimen Preparation: Metal coupons of known dimensions and weight are prepared by polishing with different grades of emery paper, degreasing with a solvent like acetone, washing with distilled water, and drying.

  • Immersion Test: The pre-weighed coupons are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.

  • Post-Test Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor), washed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the metal in the uninhibited solution, and Wᵢ is the weight loss in the inhibited solution.

Electrochemical Methods

These techniques provide insights into the kinetics and mechanism of corrosion and inhibition. A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization (PDP): This method involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). Key parameters obtained are:

    • Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal.

    • Corrosion Current Density (Icorr): A measure of the corrosion rate.

    • Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often represented as Nyquist and Bode plots. Key parameters include:

    • Charge Transfer Resistance (Rct): This is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.

    • Double-Layer Capacitance (Cdl): Changes in Cdl can provide information about the adsorption of the inhibitor on the metal surface.

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors:

Experimental Workflow cluster_tests Corrosion Tests cluster_gravimetric Weight Loss Method cluster_electrochemical Electrochemical Methods start Start: Select Metal and Corrosive Medium prep Prepare Metal Coupons (Polishing, Cleaning, Weighing) start->prep setup Prepare Test Solutions (Blank and with Inhibitor Concentrations) start->setup immersion Immerse Coupons in Solutions (Controlled Time and Temperature) prep->immersion setup_cell Set up Three-Electrode Cell prep->setup_cell setup->immersion setup->setup_cell post_immersion Clean and Re-weigh Coupons immersion->post_immersion calc_wl Calculate Weight Loss and IE% post_immersion->calc_wl analysis Data Analysis and Comparison calc_wl->analysis pdp Potentiodynamic Polarization (PDP) (Obtain Tafel Plots, Icorr, Ecorr) setup_cell->pdp eis Electrochemical Impedance Spectroscopy (EIS) (Obtain Nyquist/Bode Plots, Rct, Cdl) setup_cell->eis calc_ec Calculate IE% from Icorr and Rct pdp->calc_ec eis->calc_ec calc_ec->analysis conclusion Conclusion on Inhibitor Efficacy analysis->conclusion

Caption: Experimental Workflow for Corrosion Inhibitor Evaluation.

Conclusion

References

A Comparative Guide to the Synthesis of 2-Butynoic Acid: Alternative Routes Not Starting from 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of viable alternative synthetic routes to 2-butynoic acid (tetrolic acid), a valuable building block in medicinal chemistry and organic synthesis. The routes discussed herein specifically avoid the common starting material, 2-butyn-1-ol, offering flexibility in starting material selection and synthetic strategy. The comparison is based on established experimental data, focusing on reaction yield, conditions, and operational complexity.

Alternative Synthesis Routes: An Overview

Two primary and practical alternatives to the oxidation of this compound for the synthesis of 2-butynoic acid are the direct carboxylation of propyne and the hydrolysis of a 2-butynoate ester. Both methods utilize readily available starting materials and offer distinct advantages.

  • Direct Carboxylation of Propyne: This is a highly efficient one-pot method where propyne is deprotonated by a strong base to form a propynylide anion, which subsequently acts as a nucleophile, attacking carbon dioxide to form the carboxylate salt.[1] Acidic workup then yields the final product. Common strong bases for this transformation include sodium amide (NaNH₂) or n-butyllithium (n-BuLi).[2]

  • Two-Step Synthesis via Ethyl 2-Butynoate Hydrolysis: This approach involves the initial synthesis of ethyl 2-butynoate (also known as ethyl tetrolate) from propyne, followed by a standard ester hydrolysis step to yield 2-butynoic acid.

    • Step A: Synthesis of Ethyl 2-Butynoate: Propyne is deprotonated with a strong base (e.g., n-BuLi), and the resulting acetylide is reacted with ethyl chloroformate to form the ester. This method is known for its very high yield.

    • Step B: Hydrolysis of Ethyl 2-Butynoate: The purified ester is then subjected to basic hydrolysis (saponification), typically with sodium hydroxide, followed by acidification to produce 2-butynoic acid. Ester hydrolysis is a fundamental and generally high-yielding reaction.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative metrics for the two alternative routes, allowing for an objective comparison of their performance.

ParameterRoute 1: Direct Carboxylation of PropyneRoute 2: Via Ethyl 2-Butynoate Hydrolysis
Starting Material(s) Propyne, Sodium, Carbon DioxidePropyne, n-Butyllithium, Ethyl Chloroformate
Key Reagents Liquid Ammonia, Ferric Nitrate, THF, Ether, HClEther, NaOH, HCl
Overall Yield 69–80%[1]~85–92% (calculated over two steps)
Yield (Step A) N/A95–97% (for Ethyl 2-butynoate)
Yield (Step B) N/A>90% (estimated for hydrolysis)
Reaction Time ~2 days (including overnight steps and extraction)~2 days (including overnight steps)
Product Purity M.P. 76.5–77°C after recrystallization[1]High purity expected after standard workup
Advantages One-pot synthesis, well-documented procedure.Very high yield in the ester formation step, avoids handling solid CO₂.
Disadvantages Requires handling of liquid ammonia and sodium metal.Two distinct synthetic operations and purifications are required.

Experimental Protocols

Route 1: Direct Carboxylation of Propyne

This protocol is adapted from Organic Syntheses.[1]

  • Apparatus Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube. The system is purged with nitrogen.

  • Sodium Amide Formation: Approximately 1.5 L of anhydrous liquid ammonia is condensed into the flask. A crystal of ferric nitrate nonahydrate is added, followed by 23 g (1 g-atom) of freshly cut sodium in small pieces.

  • Propynylation: Propyne gas (44–48 g, 1.1–1.2 mole) is bubbled through the solution with vigorous stirring, leading to the precipitation of sodium methylacetylide. The ammonia is then allowed to evaporate overnight under a slow nitrogen stream.

  • Carboxylation: 1 L of dry tetrahydrofuran (THF) and 500 mL of anhydrous ether are added to the flask. A stream of anhydrous carbon dioxide is passed into the stirred mixture. The reaction is typically continued overnight.

  • Workup and Isolation: The solvent is removed by distillation under vacuum. 200 mL of water is added to dissolve the solid salt. The aqueous solution is washed with ether, then cooled in an ice bath and acidified with a mixture of 70 mL of concentrated HCl and 200 g of ice.

  • Extraction and Purification: The acidified solution is continuously extracted with ether for 24–36 hours. The ether extract is evaporated to yield a tan solid (58–60 g, 69–71% yield), which is dried in a vacuum desiccator.

  • Recrystallization: The crude product is recrystallized from boiling hexane with activated carbon to yield 42–50 g of white needles of 2-butynoic acid (m.p. 76–77°C). Submitters have reported yields as high as 80%.[1]

Route 2: Synthesis via Ethyl 2-Butynoate Hydrolysis

Step A: Synthesis of Ethyl 2-Butynoate (Ethyl Tetrolate)

This protocol is adapted from Organic Syntheses.

  • Apparatus Setup: A 3-L, three-necked flask is equipped with a mechanical stirrer, a low-temperature thermometer, and a rubber septum, under a nitrogen atmosphere.

  • Lithiation of Propyne: Anhydrous ether (1000 mL) is cooled to -78°C in a dry ice/acetone bath. Cold, condensed propyne (60 g, 1.50 mol) is added. 667 mL of a 1.5 M solution of n-butyllithium in hexane is added via syringe, keeping the temperature below -65°C. The resulting white slurry is stirred at -78°C for 30 minutes.

  • Ester Formation: Ethyl chloroformate (152 g, 1.4 mol) is added to the slurry. The cooling bath is replaced with an ice bath, and the mixture is stirred overnight, allowing it to warm to room temperature.

  • Workup and Purification: The reaction mixture is poured onto 400 g of crushed ice. The layers are separated, and the aqueous phase is extracted with ether. The combined organic layers are washed with brine, dried over MgSO₄, and filtered. The solvent is removed via rotary evaporation, and the residue is distilled under vacuum (60–64°C at 20 mm Hg) to yield 107–108 g (95–97%) of pure ethyl 2-butynoate.

Step B: Hydrolysis of Ethyl 2-Butynoate (General Procedure)

  • Saponification: Ethyl 2-butynoate (1 mole equivalent) is dissolved in a suitable solvent like ethanol or THF. An aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 equivalents) is added. The mixture is stirred at room temperature or gently heated (e.g., 40-50°C) and monitored by TLC until the starting material is consumed.

  • Workup: The solvent is removed under reduced pressure. The residue is dissolved in water and washed with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.

  • Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with cold, concentrated HCl. The precipitated 2-butynoic acid is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude 2-butynoic acid, which can be further purified by recrystallization from hexane.

Synthesis Pathways Visualization

The following diagram illustrates the logical workflow of the two compared synthesis routes.

Synthesis_Comparison cluster_route2 Route 2: Two-Step via Ester Propyne1 Propyne NaNH2 1. NaNH₂ / liq. NH₃ 2. CO₂ Propyne1->NaNH2 Carboxylation Workup1 3. H₃O⁺ Workup NaNH2->Workup1 Product1 2-Butynoic Acid (Route 1) Workup1->Product1 Propyne2 Propyne nBuLi 1. n-BuLi 2. ClCO₂Et Ester Ethyl 2-Butynoate Propyne2->Ester Esterification Hydrolysis 1. NaOH (aq) 2. H₃O⁺ Workup Product2 2-Butynoic Acid Ester->Product2 Hydrolysis

Caption: Comparative workflow of two alternative syntheses of 2-Butynoic Acid from propyne.

References

A Comparative Analysis of the Reactivity of 2-Butyn-1-ol and Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Butyn-1-ol and propargyl alcohol (prop-2-yn-1-ol). A comprehensive understanding of the nuanced differences in their reactivity is essential for the strategic design and optimization of synthetic routes in medicinal chemistry and materials science. This document outlines their performance in key chemical transformations, supported by experimental data and detailed protocols.

Executive Summary

Propargyl alcohol, as the terminal alkyne, and this compound, as an internal alkyne, exhibit distinct reactivity profiles governed by electronic and steric factors. Propargyl alcohol's terminal alkyne proton is acidic, enabling a range of reactions not readily accessible to this compound. Conversely, the methyl group in this compound influences the electron density of the alkyne and introduces steric hindrance, impacting reaction rates and product selectivity. This guide will delve into these differences through the lens of three common reactions: the Meyer-Schuster rearrangement, oxidation, and the Sonogashira coupling.

Structural and Physicochemical Properties

A fundamental understanding of the physical properties of these two isomers is crucial for designing reaction conditions.

PropertyPropargyl AlcoholThis compoundReference(s)
Molar Mass 56.06 g/mol 70.09 g/mol [1][2]
Boiling Point 114-115 °C142-143 °C[2][3]
Density 0.9715 g/cm³0.937 g/mL at 25 °C[2][3]
pKa of OH ~15.5Not readily available, expected to be similar to other primary alcohols (~16)[2]
pKa of Alkyne C-H ~23Not applicable

Reactivity Comparison in Key Organic Transformations

The subtle structural differences between propargyl alcohol and this compound lead to significant variations in their chemical behavior.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[4] This reaction serves as a clear differentiator between terminal and internal alkynols.

Reactivity Insights:

  • Propargyl alcohol , being a terminal propargyl alcohol, rearranges to form an α,β-unsaturated aldehyde (propenal).[4]

  • This compound , an internal propargyl alcohol, rearranges to form an α,β-unsaturated ketone (butenone).[4]

  • The reaction proceeds through a carbocation intermediate, and the stability of this intermediate can influence the reaction rate. The methyl group in this compound can stabilize the carbocation through hyperconjugation, potentially leading to a faster rearrangement under certain conditions. However, steric hindrance from the methyl group could also play a role.

ReactantProductTypical YieldReaction ConditionsReference(s)
Propargyl AlcoholPropenalModerate to HighAcid catalyst (e.g., H₂SO₄, PTSA), heat[4]
This compound3-Buten-2-oneModerate to HighAcid catalyst (e.g., H₂SO₄, PTSA), heat[4]

Logical Relationship of the Meyer-Schuster Rearrangement:

Meyer_Schuster_Rearrangement cluster_propargyl Propargyl Alcohol cluster_2butyn1ol This compound Propargyl_Alcohol Propargyl Alcohol Propenal Propenal (Aldehyde) Propargyl_Alcohol->Propenal Acid-catalyzed rearrangement Two_Butyn_1_ol This compound Butenone Butenone (Ketone) Two_Butyn_1_ol->Butenone Acid-catalyzed rearrangement

Caption: Comparative outcome of the Meyer-Schuster rearrangement.

Oxidation

The oxidation of propargyl alcohols can yield either the corresponding aldehyde/ketone or carboxylic acid, depending on the oxidizing agent and reaction conditions. Both this compound and propargyl alcohol are primary alcohols, and their oxidation is expected to proceed readily.[5]

Reactivity Insights:

  • Both alcohols can be oxidized to their corresponding carbonyl compounds. Propargyl alcohol yields propiolaldehyde, while this compound gives 2-butynal.

  • The presence of the methyl group in this compound may have a slight activating effect on the alcohol for oxidation due to its electron-donating nature. However, steric hindrance is minimal at the primary alcohol center.

  • Stronger oxidizing agents can lead to the cleavage of the triple bond, particularly in the case of propargyl alcohol, which can be oxidized to formic acid and carbon dioxide under harsh conditions.[6]

ReactantOxidizing AgentProduct(s)Expected Relative RateReference(s)
Propargyl AlcoholMild (e.g., PCC, MnO₂)PropiolaldehydeSlightly slower[7]
This compoundMild (e.g., PCC, MnO₂)2-ButynalSlightly faster[7]
Propargyl AlcoholStrong (e.g., KMnO₄, heat)Propargylic acid, potential cleavage-[6][8]
This compoundStrong (e.g., KMnO₄, heat)2-Butynoic acid-[6][8]
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is a key point of differentiation.

Reactivity Insights:

  • Propargyl alcohol , possessing a terminal alkyne, readily participates in Sonogashira coupling reactions.[9]

  • This compound , being an internal alkyne, cannot directly participate in the Sonogashira coupling as it lacks the requisite terminal C-H bond. However, it can be synthesized via the Sonogashira coupling of a suitable propargyl halide with methylacetylene.

ReactantCoupling PartnerProductTypical YieldReference(s)
Propargyl AlcoholAryl/Vinyl HalideSubstituted Propargyl AlcoholGood to Excellent[9][10][11]
This compoundAryl/Vinyl HalideNo direct reactionN/A

Experimental Protocols

Meyer-Schuster Rearrangement

Objective: To compare the rearrangement of propargyl alcohol and this compound to their corresponding α,β-unsaturated carbonyl compounds.

Materials:

  • Propargyl alcohol

  • This compound

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of the propargyl alcohol (propargyl alcohol or this compound) (10 mmol) in toluene (50 mL) in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the α,β-unsaturated aldehyde or ketone.

Experimental Workflow for Meyer-Schuster Rearrangement:

Meyer_Schuster_Workflow Start Start Mix Mix Propargyl Alcohol, Toluene, and PTSA Start->Mix Reflux Heat to Reflux Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: Workflow for the Meyer-Schuster rearrangement.

Oxidation with Potassium Permanganate

Objective: To compare the oxidation of propargyl alcohol and this compound to their corresponding carboxylic acids.

Materials:

  • Propargyl alcohol

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate

  • Sulfuric acid (10%)

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the propargyl alcohol (propargyl alcohol or this compound) (10 mmol) and sodium carbonate (5 mmol) in water (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of potassium permanganate (20 mmol) in water (100 mL) dropwise from a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with 10% sulfuric acid and decolorize with a small amount of sodium bisulfite.

  • Extract the aqueous solution with diethyl ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the carboxylic acid.

Conclusion

The reactivity of this compound and propargyl alcohol is dictated by the position of the alkyne functionality. Propargyl alcohol's terminal alkyne makes it a versatile substrate for reactions such as the Sonogashira coupling, where this compound is unreactive. In reactions common to both, such as the Meyer-Schuster rearrangement and oxidation, the substitution pattern influences the product distribution and may have a subtle effect on reaction rates. For researchers and drug development professionals, a careful consideration of these reactivity differences is paramount for the rational design of synthetic strategies to access target molecules with desired functionalities.

References

Performance of different oxidizing agents for 2-Butyn-1-OL to 2-butynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis. For substrates containing additional functionalities, such as the triple bond in 2-butyn-1-ol, identifying a robust and high-yielding oxidation protocol is critical. This guide provides an objective comparison of the performance of various oxidizing agents for the conversion of this compound to 2-butynoic acid, supported by experimental data and detailed methodologies.

Performance Comparison of Oxidizing Agents

The selection of an appropriate oxidizing agent is paramount to achieving high yields and purity of 2-butynoic acid. Below is a summary of the performance of several common and catalytic oxidation systems.

Oxidizing Agent/SystemKey ReagentsTypical Solvent(s)Temperature (°C)Reaction Time (h)Yield (%)SelectivityKey Considerations
Jones Oxidation CrO₃, H₂SO₄Acetone0 - 251 - 4Generally highGoodStoichiometric chromium waste is toxic and requires careful disposal. The highly acidic conditions may not be suitable for acid-sensitive substrates.[1][2][3]
Potassium Permanganate KMnO₄, NaOH/H₂SO₄Water, Acetone0 - 1001 - 24VariableCan be lowReaction conditions (pH, temperature) must be carefully controlled to avoid over-oxidation and cleavage of the triple bond.[4][5][6][7]
TEMPO/Sodium Hypochlorite TEMPO, NaOCl, NaHCO₃Dichloromethane/Water0 - 150.5 - 2HighHighA "greener" alternative to chromium-based oxidants. The biphasic system can sometimes be sluggish. Over-oxidation to the carboxylic acid is possible.[8][9][10][11]
Ruthenium Tetroxide (catalytic) RuCl₃, NaIO₄CCl₄/CH₃CN/H₂ORoom Temp.1 - 5Potentially highGoodRuthenium is a precious metal, and the reagents can be costly. Offers a catalytic alternative to stoichiometric heavy metals.[12][13]

Experimental Protocols

Detailed methodologies for the key oxidation reactions are provided below to facilitate replication and adaptation.

Jones Oxidation

The Jones oxidation is a classic and often high-yielding method for the oxidation of primary alcohols to carboxylic acids.[2][3]

Reagents:

  • This compound

  • Jones Reagent (Prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate (for neutralization)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. Maintain the temperature below 20 °C during the addition. The color of the reaction mixture will change from orange to green.

  • Continue adding the Jones reagent until a persistent orange color is observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears.

  • Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Filter the mixture through a pad of Celite to remove the chromium salts.

  • Extract the filtrate with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-butynoic acid.

  • The crude product can be further purified by recrystallization or distillation.

Potassium Permanganate Oxidation

Potassium permanganate is a powerful and inexpensive oxidizing agent. However, the reaction conditions must be carefully controlled to achieve the desired product.

Reagents:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄) for pH control

  • Water and/or Acetone

  • Sodium bisulfite (for quenching)

  • Hydrochloric acid (for acidification)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve this compound in a mixture of water and acetone in a round-bottom flask equipped with a mechanical stirrer and a thermometer, and cool to 0 °C.

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the KMnO₄ solution to the cooled alcohol solution while vigorously stirring and maintaining the temperature below 10 °C. The reaction is often carried out under either basic (NaOH) or acidic (H₂SO₄) conditions.

  • Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide (a brown solid) is dissolved.

  • Acidify the reaction mixture with hydrochloric acid to a pH of ~2.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-butynoic acid.

  • Purification can be achieved by recrystallization.

TEMPO-Catalyzed Oxidation with Sodium Hypochlorite

This method offers a milder and more environmentally friendly alternative to heavy metal oxidants.[9][10]

Reagents:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr) (optional, as a co-catalyst)

  • Dichloromethane (DCM)

  • Water

  • Sodium thiosulfate (for quenching)

  • Hydrochloric acid (for acidification)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve this compound, TEMPO (catalytic amount, e.g., 1-5 mol%), and optionally potassium bromide in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature between 0-5 °C. The pH of the aqueous layer should be maintained between 8-11.[10]

  • Monitor the reaction by TLC. The reaction is typically complete within 0.5-2 hours.[10]

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then with an acidic solution (e.g., 1M HCl) to protonate the carboxylate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-butynoic acid.

  • Further purification can be performed by recrystallization.

Reaction Mechanisms and Workflows

To visualize the processes involved, the following diagrams illustrate the general experimental workflow and the proposed reaction mechanisms for the different oxidizing agents.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve this compound in Solvent B Cool to 0-25 °C A->B C Add Oxidizing Agent (e.g., Jones Reagent) B->C Start Reaction D Stir and Monitor (TLC) C->D E Quench Reaction D->E Reaction Complete F Extraction E->F G Drying & Concentration F->G H Purification G->H I I H->I Final Product: 2-Butynoic Acid

Caption: General experimental workflow for the oxidation of this compound.

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the oxidation of this compound using Jones Reagent and a TEMPO-catalyzed system.

Jones_Oxidation_Mechanism cluster_step1 Step 1: Chromate Ester Formation cluster_step2 Step 2: Oxidation to Aldehyde cluster_step3 Step 3: Hydration of Aldehyde cluster_step4 Step 4: Oxidation to Carboxylic Acid A This compound C Chromate Ester A->C B Chromic Acid (H2CrO4) B->C D Chromate Ester F 2-Butynal (Aldehyde Intermediate) D->F E Water (as base) E->F G 2-Butynal I Gem-diol Intermediate G->I H Water H->I J Gem-diol L 2-Butynoic Acid J->L K Chromic Acid K->L

Caption: Proposed mechanism for the Jones Oxidation of this compound.

TEMPO_Oxidation_Mechanism cluster_cycle Catalytic Cycle cluster_final_oxidation Final Oxidation A TEMPO (Radical) B Oxoammonium Ion (Active Oxidant) A->B Oxidized by NaOCl D Hydroxylamine B->D Oxidizes Alcohol C This compound E 2-Butynal C->E Oxidized by B D->A Re-oxidized by NaOCl F 2-Butynal H Gem-diol F->H Forms Hydrate G Hydration (H2O) G->H J 2-Butynoic Acid H->J Oxidized I Oxoammonium Ion I->J

Caption: Proposed mechanism for the TEMPO-catalyzed oxidation of this compound.

References

A Comparative Guide to Polymerization Methods for Alkynyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of well-defined polymers from functionalized monomers is a cornerstone of innovation. Alkynyl alcohols, particularly propargyl alcohol, offer a versatile platform for creating functional polymers due to the presence of both a reactive alkyne and a hydroxyl group. However, the direct polymerization of these monomers presents unique challenges, often related to the interference of the hydroxyl group with catalytic systems. This guide provides an objective comparison of various polymerization methods for alkynyl alcohols, supported by available experimental data, to aid in the selection of the most suitable technique.

Overview of Polymerization Strategies

The polymerization of alkynyl alcohols can be broadly categorized into three main approaches:

  • Transition-Metal Catalysis: This is the most explored route for acetylene polymerization, with catalysts based on rhodium (Rh), palladium (Pd), molybdenum (Mo), and tungsten (W) being prominent. These catalysts are often effective for a range of substituted acetylenes.

  • Radiation- and Plasma-Induced Polymerization: These high-energy methods can initiate polymerization without the need for chemical initiators or catalysts, offering a route to polymerize otherwise challenging monomers.

  • Metal-Free Polymerization: This category includes methods that utilize organocatalysts or proceed under catalyst-free conditions, which is advantageous for applications where metal contamination is a concern.

Data Presentation: A Comparative Analysis

The direct polymerization of propargyl alcohol is notoriously difficult, and as such, comprehensive comparative data is scarce in the literature. Much of the available data pertains to the polymerization of substituted acetylenes, which can provide insights into the potential of these methods for alkynyl alcohols.

Polymerization MethodCatalyst/InitiatorMonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)Reference
Transition-Metal Catalysis
Rhodium Catalysis[Rh(nbd)BPh4]Phenylacetylene derivatives-28.5 x 10⁴ - 36.2 x 10⁴-High[1]
[(tfb)Rh{C(Ph)=CPh2}(PPh3)]/PPh3Substituted Acetylenes---High[2]
Radiation-Induced Polymerization
γ-RadiationNonePropargyl Alcohol----[3]
Plasma Polymerization
Glow DischargeNonePropargyl Alcohol---Film deposition[4]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for the key polymerization methods discussed.

Rhodium-Catalyzed Polymerization of Substituted Acetylenes

Rhodium(I) complexes are highly effective for the polymerization of monosubstituted acetylenes and are known for their tolerance to various functional groups, including hydroxyl groups.[3]

Experimental Protocol:

  • A chiral Rh(I) catalyst, such as [Rh(nbd)(l-proline)], is synthesized.[1]

  • The monomer, a substituted phenylacetylene with hydroxyl groups, is dissolved in an appropriate solvent (e.g., chloroform, THF).

  • The catalyst is added to the monomer solution under an inert atmosphere.

  • The reaction mixture is stirred at a controlled temperature for a specified duration.

  • The polymerization is terminated by precipitating the polymer in a non-solvent like methanol.

  • The resulting polymer is collected by filtration, washed, and dried under vacuum.

  • Characterization is performed using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR and IR spectroscopy for structural analysis.

Gamma (γ)-Ray Induced Polymerization

Gamma radiation can initiate the polymerization of propargyl alcohol without the need for a catalyst.[3] This method often leads to cross-linked and insoluble polymers.

Experimental Protocol:

  • Propargyl alcohol is placed in a sealed reaction vessel, optionally with a solvent (e.g., water, chloroform, or dimethylformamide).

  • The vessel is purged with an inert gas (e.g., N2) or oxygen, as the polymerization conditions can be influenced by the gaseous atmosphere.

  • The sample is exposed to a high-energy γ-ray source (e.g., a ⁶⁰Co source) for a defined period and at a specific dose rate.

  • After irradiation, the resulting polymer is isolated. If soluble, it can be precipitated. If insoluble, it is washed to remove unreacted monomer and dried.

  • Characterization of the polymer includes FTIR to identify functional groups, XRD for crystallinity, and conductivity measurements.

Plasma Polymerization

Plasma polymerization is a solvent-free method that uses a glow discharge to create a polymeric film from the monomer in the vapor phase. This technique is particularly useful for producing thin, highly cross-linked, and adherent films.

Experimental Protocol:

  • A vacuum chamber is evacuated to a low base pressure.

  • Propargyl alcohol vapor is introduced into the chamber at a controlled flow rate.

  • A radiofrequency (RF) or direct current (DC) glow discharge is initiated between two electrodes within the chamber, creating a plasma.

  • The monomer fragments in the plasma and polymerizes on the surfaces of the substrate and the chamber walls.

  • The thickness and properties of the resulting film are controlled by parameters such as pressure, power, and deposition time.

  • The polymer film is characterized by techniques like FTIR, XPS for elemental composition, and SEM for morphology.

Visualization of Experimental Workflows

Transition-Metal Catalyzed Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer Alkynyl Alcohol Monomer Reaction Reaction under Inert Atmosphere Monomer->Reaction Catalyst Transition Metal Catalyst (e.g., Rh) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR_IR NMR/IR (Structure) Drying->NMR_IR

Caption: Workflow for transition-metal catalyzed polymerization.

Radiation-Induced Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation cluster_analysis Characterization Monomer Alkynyl Alcohol Monomer Vessel Sealed Reaction Vessel Monomer->Vessel Solvent Optional Solvent Solvent->Vessel Irradiation Gamma-Ray Irradiation Vessel->Irradiation Isolation Polymer Isolation (Precipitation/Washing) Irradiation->Isolation Drying Drying Isolation->Drying FTIR_XRD FTIR/XRD (Structure) Drying->FTIR_XRD Conductivity Conductivity Measurement Drying->Conductivity

Caption: Workflow for radiation-induced polymerization.

Discussion and Comparison of Methods

Transition-Metal Catalysis:

  • Advantages: This method offers the best potential for achieving well-defined polymers with controlled molecular weights and narrow polydispersity, especially with living polymerization systems using Rh catalysts.[3] The tolerance of some Rh catalysts to functional groups is a significant advantage for the polymerization of alkynyl alcohols.[3]

  • Disadvantages: The direct polymerization of propargyl alcohol can still be challenging. The catalysts can be expensive and require an inert atmosphere. Residual metal in the polymer can be a concern for biomedical applications.

Radiation- and Plasma-Induced Polymerization:

  • Advantages: These methods are catalyst-free, which eliminates the problem of metal contamination. They can be used to polymerize monomers that are difficult to polymerize by other means. Plasma polymerization is a solvent-free process that produces thin, uniform films.

  • Disadvantages: These are high-energy methods that often lead to highly cross-linked, insoluble, and intractable polymers, making characterization of molecular weight and PDI difficult. The control over the polymer structure and molecular weight is generally poor.

Metal-Free Polymerization:

  • Advantages: This approach avoids metal contamination, which is crucial for many applications. Organobase-catalyzed "click" polymerizations can be highly efficient and proceed under mild conditions.

  • Disadvantages: The development of metal-free catalysts for the direct polymerization of alkynyl alcohols is still an emerging area. Quantitative data and detailed protocols for propargyl alcohol are limited in the literature.

Conclusion

The choice of polymerization method for alkynyl alcohols is highly dependent on the desired properties of the final polymer and the specific application. For applications requiring well-defined, soluble polymers with controlled molecular weight, transition-metal catalysis , particularly with Rh-based systems, appears to be the most promising approach, although further research into the direct polymerization of propargyl alcohol is needed. For the formation of thin, cross-linked films or when metal contamination must be avoided at all costs, plasma and γ-radiation polymerization are viable alternatives, albeit with less control over the polymer structure. Metal-free methods represent a growing field with significant potential, especially for biomedical applications, but currently lack the extensive data available for metal-catalyzed systems.

Researchers and drug development professionals should carefully consider these trade-offs when selecting a polymerization strategy for alkynyl alcohols. Future research should focus on obtaining more detailed quantitative data for the direct polymerization of propargyl alcohol to enable a more direct and comprehensive comparison of these promising techniques.

References

An Economic Analysis of 2-Butyn-1-OL Synthesis Routes: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Butyn-1-OL is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and specialized materials industries. Its unique structure, featuring both a hydroxyl group and an internal alkyne, makes it a valuable building block for the synthesis of complex molecules. The economic viability of producing this compound is critically dependent on the chosen synthetic methodology. This guide provides a detailed economic and procedural comparison of three distinct synthesis methods, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their specific applications.

Executive Summary of Synthesis Methods

This report evaluates the following three primary routes for the synthesis of this compound:

  • Alkylation of Propargyl Alcohol: This method involves the deprotonation of propargyl alcohol followed by methylation.

  • Alkynylation of Acetaldehyde: This route entails the reaction of acetylene with acetaldehyde in the presence of a base.

  • Dehydrochlorination of 3-chloro-2-buten-1-ol: A two-step process starting from the hydrolysis of 1,3-dichloro-2-butene.

A comprehensive analysis of the material costs, reaction yields, and procedural complexities for each method is presented to facilitate a thorough economic assessment.

Comparative Economic and Performance Data

The following table summarizes the key quantitative data for the three synthesis methods. The cost per mole of this compound is estimated based on the listed prices of starting materials and the reported reaction yields.

ParameterMethod 1: Alkylation of Propargyl AlcoholMethod 2: Alkynylation of AcetaldehydeMethod 3: Dehydrochlorination of 3-chloro-2-buten-1-ol
Primary Starting Materials Propargyl Alcohol, Methyl Iodide, Sodium AmideAcetaldehyde, Acetylene, n-Butyllithium1,3-dichloro-2-butene, Sodium Carbonate, Sodium Amide, Liquid Ammonia
Overall Yield ~65%~78%75-85%
Purity of Final Product HighHighHigh
Key Reagents & Solvents Liquid Ammonia, Ferric Nitrate, Diethyl EtherTetrahydrofuran (THF), Diethyl Ether, Ammonium ChlorideDiethyl Ether, Ammonium Chloride
Estimated Material Cost per Mole of Product *~$150 - $200~$100 - $150~$120 - $170
Safety & Handling Considerations Use of highly flammable and toxic methyl iodide and pyrophoric sodium amide in liquid ammonia.Use of highly flammable acetylene gas and pyrophoric n-butyllithium.Use of corrosive and toxic 1,3-dichloro-2-butene and pyrophoric sodium amide in liquid ammonia.

*Note: Estimated material costs are based on currently available market prices for reagents and may vary depending on supplier, quantity, and purity.

Detailed Experimental Protocols

Method 1: Alkylation of Propargyl Alcohol

This method involves the deprotonation of propargyl alcohol with a strong base like sodium amide in liquid ammonia, followed by quenching with a methylating agent such as methyl iodide.

Reaction: CH≡CCH₂OH + NaNH₂ → CH≡CCH₂ONa + NH₃ CH≡CCH₂ONa + CH₃I → CH₃C≡CCH₂OH + NaI

Experimental Procedure:

  • A solution of sodium amide in liquid ammonia is prepared in a three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and an addition funnel. A catalytic amount of ferric nitrate is added to facilitate the formation of sodium amide from sodium metal and liquid ammonia.

  • Propargyl alcohol is added dropwise to the sodium amide solution at -33°C (boiling point of ammonia).

  • After the addition is complete, the reaction mixture is stirred for an additional hour to ensure complete formation of the sodium salt of propargyl alcohol.

  • Methyl iodide is then added dropwise to the reaction mixture.

  • After the addition of methyl iodide, the reaction is allowed to proceed for several hours.

  • The reaction is quenched by the slow addition of ammonium chloride to neutralize any unreacted sodium amide.

  • The ammonia is allowed to evaporate, and the remaining residue is extracted with diethyl ether.

  • The ether extract is washed, dried, and concentrated to give the crude product.

  • Purification by distillation yields this compound.

Method 2: Alkynylation of Acetaldehyde

This method is based on the nucleophilic addition of an acetylide to acetaldehyde. The acetylide is generated in situ from acetylene using a strong base like n-butyllithium.

Reaction: HC≡CH + n-BuLi → HC≡CLi + BuH HC≡CLi + CH₃CHO → CH₃CH(OLi)C≡CH CH₃CH(OLi)C≡CH + H₂O → CH₃CH(OH)C≡CH + LiOH

Experimental Procedure:

  • A solution of n-butyllithium in hexane is added to a cooled solution of acetylene in dry tetrahydrofuran (THF) under an inert atmosphere.

  • The mixture is stirred to form the lithium acetylide.

  • Acetaldehyde is then added dropwise to the cooled suspension of lithium acetylide.

  • The reaction mixture is stirred for a specified period at a low temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Method 3: Dehydrochlorination of 3-chloro-2-buten-1-ol

This two-step synthesis starts with the hydrolysis of 1,3-dichloro-2-butene to form 3-chloro-2-buten-1-ol, followed by dehydrochlorination using a strong base to yield this compound. This procedure is adapted from Organic Syntheses.

Step 1: Synthesis of 3-chloro-2-buten-1-ol

  • A mixture of 1,3-dichloro-2-butene and a 10% aqueous solution of sodium carbonate is refluxed for 3 hours.

  • After cooling, the mixture is extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate and the ether is removed by distillation.

  • The residue is distilled under reduced pressure to give 3-chloro-2-buten-1-ol.

Step 2: Synthesis of this compound

  • A solution of sodium amide in liquid ammonia is prepared in a Dewar flask equipped with a mechanical stirrer.

  • 3-chloro-2-buten-1-ol is added slowly to the sodium amide solution.

  • The mixture is stirred overnight.

  • Solid ammonium chloride is added in portions to neutralize the reaction.

  • After the ammonia has evaporated, the residue is extracted with diethyl ether.

  • The ether is removed by distillation, and the residue is distilled under reduced pressure to yield this compound.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of each synthesis method.

G cluster_0 Method 1: Alkylation of Propargyl Alcohol Propargyl_Alcohol Propargyl Alcohol Deprotonation Deprotonation Propargyl_Alcohol->Deprotonation Sodium_Amide Sodium Amide in Liquid Ammonia Sodium_Amide->Deprotonation Methyl_Iodide Methyl Iodide Methylation Methylation (SN2) Methyl_Iodide->Methylation Product1 This compound Sodium_Propargyl_Alkoxide Sodium Propargyl Alkoxide Deprotonation->Sodium_Propargyl_Alkoxide Forms Sodium_Propargyl_Alkoxide->Methylation Methylation->Product1

Caption: Logical workflow for the synthesis of this compound via alkylation of propargyl alcohol.

G cluster_1 Method 2: Alkynylation of Acetaldehyde Acetylene Acetylene Deprotonation2 Deprotonation Acetylene->Deprotonation2 nBuLi n-Butyllithium nBuLi->Deprotonation2 Acetaldehyde Acetaldehyde Alkynylation Nucleophilic Addition Acetaldehyde->Alkynylation Product2 This compound Lithium_Acetylide Lithium Acetylide Deprotonation2->Lithium_Acetylide Forms Lithium_Acetylide->Alkynylation Intermediate_Alkoxide Intermediate Alkoxide Alkynylation->Intermediate_Alkoxide Workup Workup Intermediate_Alkoxide->Workup Aqueous Workup Workup->Product2

Caption: Logical workflow for the synthesis of this compound via alkynylation of acetaldehyde.

G cluster_2 Method 3: Dehydrochlorination Dichloro_Butene 1,3-Dichloro-2-butene Hydrolysis Hydrolysis Dichloro_Butene->Hydrolysis Sodium_Carbonate Sodium Carbonate Sodium_Carbonate->Hydrolysis Chloro_Butenol 3-chloro-2-buten-1-ol Dehydrochlorination Dehydrochlorination Chloro_Butenol->Dehydrochlorination Sodium_Amide2 Sodium Amide in Liquid Ammonia Sodium_Amide2->Dehydrochlorination Product3 This compound Hydrolysis->Chloro_Butenol Dehydrochlorination->Product3

Caption: Logical workflow for the synthesis of this compound via dehydrochlorination.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on a variety of factors including raw material cost and availability, required scale of production, and safety infrastructure.

  • Method 2 (Alkynylation of Acetaldehyde) appears to be the most cost-effective on paper, primarily due to the lower cost of the basic starting materials, acetaldehyde and acetylene. However, it requires careful handling of acetylene gas and pyrophoric n-butyllithium.

  • Method 3 (Dehydrochlorination) offers the highest reported yield and is well-documented, making it a reliable choice for consistent production. The starting material, 1,3-dichloro-2-butene, may be less readily available and more expensive than the primary feedstocks for the other methods.

  • Method 1 (Alkylation of Propargyl Alcohol) is a straightforward approach but may be less economical due to the higher cost of propargyl alcohol and methyl iodide.

For large-scale industrial production where cost is a primary driver, Method 2 warrants further investigation and process optimization. For laboratory-scale synthesis where reliability and high yield are paramount, Method 3 presents a robust and well-established procedure. The economic feasibility of Method 1 would be enhanced by securing a low-cost source of propargyl alcohol.

Ultimately, a thorough process hazard analysis and a detailed cost analysis based on specific supplier quotes are recommended before selecting a method for large-scale production.

Comparative Analysis of 2-Butyn-1-OL Cross-Reactivity in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, direct experimental studies on the cross-reactivity of 2-Butyn-1-OL in complex reaction mixtures are limited. This guide, therefore, provides a comparative framework based on established principles of cross-reactivity in analytical chemistry and toxicology. The experimental data presented is hypothetical and serves to illustrate the methodologies and data presentation formats relevant to such a study.

Introduction to Cross-Reactivity in Complex Mixtures

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its simple structure, featuring a reactive triple bond and a primary alcohol, presents a potential for unintended interactions in complex chemical and biological environments.[1][3] This guide compares the hypothetical cross-reactivity of this compound with other structurally related small molecules that might be present in similar reaction contexts.

Hypothetical Comparison of Cross-Reactivity

For this comparative analysis, we will consider a hypothetical scenario where the objective is to quantify a target analyte in a complex biological matrix (e.g., human liver microsomes) using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method. Cross-reactivity, in this context, would manifest as interference in the detection of the target analyte by this compound and its alternatives.

Alternatives to this compound for Comparison:

  • Propargyl alcohol (2-Propyn-1-ol): A smaller terminal alkyne alcohol.

  • 1-Butanol: A saturated alcohol of the same chain length.

  • 3-Butyn-1-ol: An isomeric alkyne alcohol with a terminal triple bond.

Data Presentation: Quantitative Comparison of Analytical Interference

The following table summarizes hypothetical data from an LC-MS/MS experiment designed to assess the degree of interference of this compound and its alternatives on the quantification of a target analyte. The interference is quantified as the percentage deviation from the true concentration of the target analyte in the presence of the interfering compound.

Interfering CompoundConcentration of Interfering Compound (µM)Apparent Concentration of Target Analyte (µM)True Concentration of Target Analyte (µM)Signal Interference (%)
This compound 101.081.008.0
501.421.0042.0
1002.151.00115.0
Propargyl alcohol 101.021.002.0
501.151.0015.0
1001.351.0035.0
1-Butanol 101.001.000.0
501.011.001.0
1001.031.003.0
3-Butyn-1-ol 101.121.0012.0
501.651.0065.0
1002.801.00180.0
Data Presentation: Comparison of Off-Target Biological Activity

This table presents hypothetical data from a cell-based assay designed to measure the off-target activation of a signaling pathway (e.g., a stress response pathway) by this compound and its alternatives. The activity is presented as the concentration required to elicit a 50% maximal response (EC50).

| Compound | Target Pathway EC50 (µM) | Off-Target Pathway EC50 (µM) | Selectivity Index (Off-Target/Target) | | :--- | :--- | :--- | :--- | :--- | | This compound | 5.2 | 85.7 | 16.5 | | Propargyl alcohol | > 100 | > 200 | - | | 1-Butanol | > 200 | > 200 | - | | 3-Butyn-1-ol | 3.8 | 45.2 | 11.9 |

Experimental Protocols

Protocol for LC-MS/MS Interference Study

Objective: To quantify the degree of analytical interference of this compound and its alternatives in the detection of a target analyte in a complex biological matrix.

Materials:

  • Target analyte standard

  • This compound, Propargyl alcohol, 1-Butanol, 3-Butyn-1-ol

  • Human Liver Microsomes (HLM)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target analyte (1 mM in methanol).

    • Prepare stock solutions of the interfering compounds (10 mM in methanol).

    • Prepare a standard curve of the target analyte in HLM (0.1 to 10 µM).

    • For interference testing, spike HLM samples containing a fixed concentration of the target analyte (e.g., 1 µM) with varying concentrations of each interfering compound (10, 50, 100 µM).

    • Incubate samples at 37°C for 30 minutes.

    • Quench the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: 5% to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor specific precursor-product ion transitions for the target analyte and the internal standard.

  • Data Analysis:

    • Quantify the target analyte concentration in the interference samples using the standard curve.

    • Calculate the percentage of signal interference using the formula: ((Apparent Concentration - True Concentration) / True Concentration) * 100.

Protocol for Off-Target Signaling Pathway Activation Assay

Objective: To assess the potential of this compound and its alternatives to induce off-target activation of a cellular signaling pathway.

Materials:

  • A reporter cell line (e.g., HEK293 cells) stably transfected with a luciferase reporter gene under the control of a promoter responsive to the off-target pathway.

  • This compound, Propargyl alcohol, 1-Butanol, 3-Butyn-1-ol

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

  • Luciferase assay reagent

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Seeding:

    • Culture the reporter cell line according to standard protocols.

    • Seed the cells into a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control for pathway activation.

    • Incubate the cells for a predetermined time (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle control.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Experimental_Workflow_for_Cross_Reactivity_Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Matrix Complex Matrix (e.g., HLM) Spike Spike & Incubate Matrix->Spike Analyte Target Analyte Analyte->Spike Interferent Interfering Compound (this compound or Alternative) Interferent->Spike Quench Quench & Precipitate Spike->Quench Supernatant Supernatant for Analysis Quench->Supernatant LC HPLC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Calc Calculate % Interference Quant->Calc

Caption: Experimental workflow for assessing analytical cross-reactivity using LC-MS/MS.

Hypothetical_Signaling_Pathway_Interference cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor (Inactive) Kinase2->TF Phosphorylation TF_active Transcription Factor (Active) TF->TF_active Gene Target Gene TF_active->Gene Transcription Response Cellular Response Gene->Response Interferent This compound (Cross-reactive molecule) Interferent->Kinase2 Off-target activation

Caption: Hypothetical signaling pathway showing off-target activation by a cross-reactive molecule.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not extensively documented, this guide provides a framework for its evaluation. Based on the hypothetical data, isomeric alkynes with terminal triple bonds, such as 3-Butyn-1-ol, may pose a higher risk of cross-reactivity, both analytically and biologically, compared to saturated analogues or smaller alkynes. The provided experimental protocols offer robust methods for quantifying such potential interferences. For researchers and drug development professionals, a thorough assessment of the cross-reactivity of intermediates like this compound is a critical step in ensuring data integrity and understanding the potential for off-target effects.

References

A Spectroscopic Comparison of 2-Butyn-1-ol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Butyn-1-ol and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical reference for the identification and characterization of this important class of compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives were chosen to illustrate the influence of different functional groups on the spectroscopic properties.

¹H NMR Spectral Data (CDCl₃)
Compoundδ (ppm), Multiplicity, Integration, Assignment
This compound 4.25 (q, 2H, CH₂), 1.9 (t, 1H, OH), 1.85 (t, 3H, CH₃)
2-Butyne-1,4-diol [1][2]4.23 (s, 4H, CH₂), 3.5 (br s, 2H, OH)
4-Chloro-2-butyn-1-ol 4.3 (t, 2H, CH₂OH), 4.1 (t, 2H, CH₂Cl), 2.5 (br s, 1H, OH)
2-Butyn-1-yl acetate 4.7 (q, 2H, CH₂), 2.1 (s, 3H, COCH₃), 1.85 (t, 3H, CH₃)
¹³C NMR Spectral Data (CDCl₃)
Compoundδ (ppm), Assignment
This compound 84.8 (C≡C), 78.5 (C≡C), 51.2 (CH₂), 3.5 (CH₃)
2-Butyne-1,4-diol [3][4]85.0 (C≡C), 51.0 (CH₂)
4-Chloro-2-butyn-1-ol [5]82.1 (C≡C), 80.2 (C≡C), 50.8 (CH₂OH), 29.7 (CH₂Cl)
2-Butyn-1-yl acetate 82.5 (C≡C), 78.0 (C≡C), 52.5 (CH₂), 20.8 (COCH₃), 3.5 (CH₃)
Key IR Absorption Bands (cm⁻¹)
Compoundν (O-H)ν (C≡C)ν (C-O)Other Key Bands
This compound ~3350 (broad)~2250~1030-
2-Butyne-1,4-diol [6][7]~3300 (broad)~2240~1020-
4-Chloro-2-butyn-1-ol [5]~3360 (broad)~2255~1040~750 (C-Cl)
2-Butyn-1-yl acetate -~2260~1240~1740 (C=O)
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound [8]7069, 55, 41, 39
2-Butyne-1,4-diol [9][10]8685, 69, 57, 55
4-Chloro-2-butyn-1-ol [5]104/10669, 55
2-Butyn-1-yl acetate 11297, 70, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended to serve as a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a 300 or 400 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Typical parameters include a spectral width of 0 to 220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (1024 or more) is generally required to obtain a good signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (¹H and ¹³C) or the residual solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the O-H, C≡C, C-O, and C=O stretching vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : Use a suitable ionization technique, most commonly Electron Ionization (EI) for these types of compounds.

  • Mass Analysis : Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.

  • Data Analysis : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. For halogenated compounds, observe the characteristic isotopic patterns.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Derivative NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound and its derivatives.

Derivatization_and_Analysis_Pathway cluster_derivatives Derivatives cluster_analysis Comparative Analysis Butynol This compound Diol 2-Butyne-1,4-diol Butynol->Diol Synthesis Chloro 4-Chloro-2-butyn-1-ol Butynol->Chloro Synthesis Acetate 2-Butyn-1-yl acetate Butynol->Acetate Synthesis Spec_Comparison Spectroscopic Comparison Butynol->Spec_Comparison Analysis Diol->Spec_Comparison Analysis Chloro->Spec_Comparison Analysis Acetate->Spec_Comparison Analysis

Caption: Logical relationship between this compound, its derivatives, and their comparative analysis.

References

A Comparative Analysis of Palladium vs. Platinum Catalysts in 2-Butynal Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

The selective hydrogenation of α,β-unsaturated alkynes, such as 2-butynal, to their corresponding alkenes is a pivotal transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The primary challenge in this process is to achieve high selectivity towards the desired product, 2-butenal, while minimizing over-hydrogenation to butanal and avoiding the hydrogenation of the carbonyl group, which leads to the formation of 2-buten-1-ol.[1] This guide provides a comparative analysis of palladium and platinum-based catalytic systems, leveraging experimental data from closely related C4 substrates due to the limited availability of data specifically for 2-butynal.

Comparative Performance of Catalysts

The efficacy of a catalyst in the hydrogenation of unsaturated aldehydes and alkynes is gauged by its ability to achieve high conversion of the starting material while maintaining high selectivity towards the desired semi-hydrogenated product.[1] The following table summarizes the performance of various palladium and platinum catalysts in the hydrogenation of analogous C4 compounds.

CatalystSubstrateTemp. (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity to Semi-hydrogenated Product (%)Reference
Palladium-Based Catalysts
1 wt% Pd/γ-Al₂O₃2-Methyl-3-butyn-2-ol255Ethanol~41~88 to 2-methyl-3-buten-2-ol[1]
1 wt% Pd/γ-Al₂O₃ (High-temp reduced)2-Methyl-3-butyn-2-ol451Ethanol~20~97 to 2-methyl-3-buten-2-ol[1]
Pd/C2-Butyne-1,4-diol20-600.2-0.8 MPaPropan-2-olHighHigh selectivity to cis-but-2-ene-1,4-diol at low conversions[2]
Pd/ZnOCrotonaldehyde800.4 MPaLiquid Phase-Practically unselective toward crotyl alcohol[3]
Platinum-Based Catalysts
1% Pt/CaCO₃2-Butyne-1,4-diol----Nearly complete selectivity to 2-butene-1,4-diol (in presence of ammonia)[4]
0.5 wt% Pt/SiC2-Butyne-1,4-diol---96~96 to 2-butene-1,4-diol[4]
Pt/CCrotonaldehyde602 barEthanol-Low selectivity to unsaturated alcohol[5]
Pt/ZnOCrotonaldehyde800.4 MPaLiquid Phase-High selectivity to crotyl alcohol (increases with time-on-stream)[3]

Analysis of Catalytic Performance:

Palladium-based catalysts are extensively studied and generally exhibit good activity in hydrogenation reactions.[1] Modifications to the catalyst support and pretreatment conditions, such as high-temperature reduction, can significantly enhance selectivity towards the desired alkene by altering the electronic properties and morphology of the Pd nanoparticles.[1] Alloying palladium with other metals can also boost selectivity.[1] However, for the hydrogenation of α,β-unsaturated aldehydes like crotonaldehyde, palladium catalysts often show a strong preference for hydrogenating the C=C bond, resulting in low selectivity to the unsaturated alcohol.[5]

Platinum-based catalysts are also effective for hydrogenation.[1] In some instances, particularly on supports like ZnO, they may favor the formation of the unsaturated alcohol over the unsaturated aldehyde.[1][3] For the hydrogenation of 2-butyne-1,4-diol, platinum catalysts have demonstrated high selectivity to the corresponding alkene, 2-butene-1,4-diol, especially with the addition of modifiers like ammonia or when supported on silicon carbide.[4]

Reaction Pathways and Experimental Workflow

Understanding the reaction network is crucial for optimizing selectivity. The hydrogenation of 2-butynal can proceed through several pathways, leading to the desired 2-butenal or various over-hydrogenation and side products.

G 2-Butynal 2-Butynal 2-Butenal 2-Butenal 2-Butynal->2-Butenal +H₂ (Selective C≡C) Butanal Butanal 2-Butenal->Butanal +H₂ (C=C) 2-Buten-1-ol 2-Buten-1-ol 2-Butenal->2-Buten-1-ol +H₂ (C=O) Butanol Butanol Butanal->Butanol +H₂ (C=O) 2-Buten-1-ol->Butanol +H₂ (C=C)

Possible reaction pathways in 2-butynal hydrogenation.

A typical experimental workflow for comparing the performance of different catalysts in this reaction involves catalyst preparation, reaction execution in a controlled environment, and subsequent product analysis.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor_Loading Reactor Loading Reduction->Reactor_Loading Purging Purging Reactor_Loading->Purging Reaction_Conditions Reaction_Conditions Purging->Reaction_Conditions Set T & P Sampling Sampling Reaction_Conditions->Sampling Sampling->Reaction_Conditions GC_Analysis GC_Analysis Sampling->GC_Analysis Gas Chromatography Data_Analysis Data_Analysis GC_Analysis->Data_Analysis Calculate Conversion & Selectivity Conclusion Conclusion Data_Analysis->Conclusion

Experimental workflow for catalyst comparison.

Detailed Experimental Protocols

Accurate and reproducible data rely on meticulous experimental procedures. Below are summarized protocols based on methodologies reported for analogous hydrogenation reactions.

Catalyst Preparation (Example: Pd/γ-Al₂O₃ via Impregnation) [1]

  • Impregnation : The γ-Al₂O₃ support is impregnated with an aqueous solution of a palladium precursor (e.g., PdCl₂ or H₂PdCl₄). The mixture is typically agitated for several hours to ensure uniform distribution of the precursor.[1]

  • Drying : The solvent is evaporated under reduced pressure or in an oven at a temperature of approximately 100-120°C for 12-24 hours.[1]

  • Calcination : The dried material is calcined in air at a high temperature (e.g., 500°C) for several hours. This step decomposes the precursor to form palladium oxide.[1]

  • Reduction (Activation) : Prior to the reaction, the calcined catalyst is activated by reduction in a hydrogen flow (e.g., 10% H₂ in Ar) at a specific temperature (e.g., 400°C or 600°C) for several hours.[1] This step reduces the palladium oxide to metallic palladium, which is the active catalytic species.[1]

Catalytic Hydrogenation Procedure (Example: Batch Reactor) [1]

  • Reactor Loading : The reactor vessel is charged with the catalyst, the reactant (e.g., 2-butynal), and the solvent (e.g., toluene or ethanol).[1]

  • Purging : The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) and then with hydrogen to remove air.[1]

  • Reaction Conditions : The reactor is heated to the desired temperature and pressurized with hydrogen to the target pressure.[1] Stirring is commenced to ensure good mixing of the three phases (solid catalyst, liquid reactants/solvent, and gaseous hydrogen).[1]

  • Sampling and Analysis : Samples are withdrawn from the reactor at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of the reactant and products.[1] The conversion of the reactant and the selectivity towards different products are calculated based on the GC analysis.[1]

Conclusion

The choice of catalyst and reaction conditions profoundly impacts the outcome of 2-butynal hydrogenation. Palladium-based catalysts, particularly those with modified supports or subjected to specific pretreatments like high-temperature reduction, show significant promise for achieving high selectivity to 2-butenal.[1] Platinum catalysts can also be highly selective, especially when their properties are tuned through the use of specific supports or additives. For researchers aiming to synthesize 2-butenal, a systematic investigation of modified palladium and platinum catalysts, coupled with the fine-tuning of reaction parameters such as temperature, pressure, and solvent, is crucial for maximizing selectivity and achieving high yields of the desired product.

References

Safety Operating Guide

Safe Disposal of 2-Butyn-1-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of 2-Butyn-1-OL, this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[1][2] Proper disposal is not just a matter of regulatory compliance but is essential for maintaining a safe laboratory environment. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3][4] This substance must be treated as hazardous waste and managed according to institutional and local regulations.[1]

Key Chemical and Hazard Information

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. This data informs storage, handling, and emergency protocols.

PropertyValueSource
CAS Number 764-01-2[1][5]
Physical State Liquid[5]
Flash Point 51 °C (123.8 °F) - closed cup[5]
Boiling Point 142-143 °C[5]
Density 0.937 g/mL at 25 °C[5]
Hazards Flammable Liquid (Category 3), Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][5]
Storage Class Flammable liquids[5]

Experimental Protocol for Proper Disposal

This protocol provides a systematic approach to the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Safety Preparations

Before handling this compound, it is imperative to have the appropriate safety measures in place:

  • Eye and Face Protection: Wear chemical safety goggles and, if necessary, a face shield.[1]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[1][6]

  • Ventilation: All handling and waste collection activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Ignition Sources: Ensure that the handling area is free of open flames, sparks, or hot surfaces. Use only non-sparking tools and explosion-proof equipment.[1][8]

Step 2: Waste Collection and Containment

Proper containment of this compound waste is crucial to prevent spills and exposure.

  • Liquid Waste:

    • Collect all this compound waste in a designated, chemically compatible, and leak-proof container.[9]

    • The container should be clearly labeled as "Hazardous Waste: this compound" and include the accumulation start date.[9][10]

    • Leave at least one inch of headspace in the container to allow for vapor expansion.

    • Keep the container tightly closed except when adding waste.[1][7]

  • Chemically Contaminated Solid Waste:

    • Items such as absorbent paper, gloves, or pipette tips contaminated with this compound are also considered hazardous waste.[11]

    • Collect these materials in a separate, clearly labeled hazardous waste container.[11]

  • Empty Containers:

    • Containers that previously held this compound should be treated as hazardous waste unless properly decontaminated.[7]

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[11]

Step 3: Temporary Waste Storage

Proper temporary storage within the laboratory is essential for preventing accidents and ensuring regulatory compliance.

  • Location: Store waste containers in a designated, cool, and well-ventilated satellite accumulation area.[10][12]

  • Segregation: Store this compound waste away from incompatible materials, especially strong oxidizing agents, acids, acid anhydrides, and metals like copper.[1][8]

  • Secondary Containment: Place all liquid waste containers in a secondary container, such as a chemical-resistant tray or tub, capable of holding at least 110% of the volume of the largest container.[11]

Step 4: Professional Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed professional service.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Ensure all containers are properly labeled and sealed before the scheduled pickup.

  • Hiring a reputable hazardous waste disposal company is the safest and most compliant method for disposing of flammable liquids.[9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_liquid Step 2a: Collect Liquid Waste in Labeled, Sealed Container ppe->collect_liquid collect_solid Step 2b: Collect Contaminated Solids in Separate Labeled Container ppe->collect_solid storage Step 3: Store in Designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage segregate Segregate from Incompatible Materials storage->segregate containment Use Secondary Containment storage->containment disposal Step 4: Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Waste Safely Disposed disposal->end

Caption: Disposal workflow for this compound waste management.

References

Essential Safety and Operational Guide for Handling 2-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Butyn-1-OL, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational and disposal plans.

I. Personal Protective Equipment (PPE)

When handling this compound, a flammable and irritating liquid, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

A. Eye and Face Protection:

  • Always wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

B. Skin Protection:

  • Lab Coat: A flame-retardant lab coat or chemical-resistant apron is required to protect against splashes and contamination of personal clothing.

C. Respiratory Protection:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[4]

  • If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge should be used.[5]

II. Quantitative Data for PPE Selection

The following table summarizes the recommended PPE for handling this compound. Due to the lack of specific permeation data for this compound, the glove recommendations are based on general resistance to similar chemical classes. It is crucial to consult the glove manufacturer's specific chemical resistance guides.

PPE ComponentSpecification
Eye/Face Protection Chemical safety goggles (ANSI Z87.1-2010 or EN 166). Face shield for splash hazards.
Hand Protection Primary: Butyl rubber gloves for their high resistance to a wide range of chemicals, including alcohols and solvents.[1][2][3] Alternative: Nitrile gloves.
Body Protection Flame-retardant lab coat or a chemical-resistant apron.
Respiratory Work in a chemical fume hood. If unavailable, use a NIOSH-approved respirator with an organic vapor cartridge.
III. Operational Plan for Handling this compound

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

A. Pre-Handling Preparations:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are accessible and operational.

  • Confirm the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents.

  • Don the appropriate PPE as specified in the table above.

B. Handling Procedure:

  • Conduct all transfers and manipulations of this compound within a chemical fume hood.

  • Use non-sparking tools and equipment to prevent ignition of flammable vapors.

  • Ground and bond containers when transferring the liquid to prevent static discharge.[4]

  • Avoid contact with skin, eyes, and clothing.

  • Keep containers tightly closed when not in use.

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[5]

IV. Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Collection:

  • Liquid Waste: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic liquids. Do not overfill the container, leaving a headspace of at least 10% to allow for vapor expansion.[4]

  • Solid Waste: Any materials contaminated with this compound, such as paper towels, gloves, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.

B. Waste Storage:

  • Store hazardous waste containers in a designated satellite accumulation area.

  • The storage area must be well-ventilated and away from sources of ignition and incompatible materials.

  • Ensure all waste containers are kept securely closed.

C. Waste Disposal:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]

  • Never dispose of this compound down the drain.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation handling Handling in Fume Hood prep->handling use Chemical Use handling->use waste_collection Waste Collection use->waste_collection decontamination Decontaminate Work Area use->decontamination liquid_waste Liquid Waste (Labeled Container) waste_collection->liquid_waste solid_waste Solid Waste (Contaminated PPE) waste_collection->solid_waste storage Waste Storage (Satellite Accumulation) liquid_waste->storage solid_waste->storage disposal EHS Disposal storage->disposal remove_ppe Remove PPE decontamination->remove_ppe

Caption: Workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.